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(+)-Iridodial

Cat. No.: B1206640
M. Wt: 168.23 g/mol
InChI Key: HMCYXRFNNOPPPR-AXTSPUMRSA-N
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Description

(+)-Iridodial is a fundamental iridoid compound that serves as a critical biosynthetic intermediate in the production of a vast array of iridoid glycosides in plants . This compound is produced from 8-oxogeranial by the enzyme iridoid synthase (IS) and itself acts as a key substrate for the enzyme iridoid oxidase (IO), which catalyzes the next step in the pathway to form 7-deoxyloganetic acid . The iridoid pathway, where this compound is a central metabolite, is a significant focus in plant science and natural product research, particularly in species from families like Rubiaceae, Plantaginaceae, and Lamiaceae . Researchers value this compound for studying the biosynthesis of complex iridoids and secoiridoids, which are known for their diverse and potent biological activities, including antitumor, neuroprotective, antioxidant, and anti-inflammatory effects . The stereoselectivity of iridoid synthase leads to the formation of both iridodial and its stereoisomer 8- epi -iridodial, branching into different biosynthetic routes and resulting in a remarkable chemodiversity of downstream compounds, such as the anticancer compound catalpol . This makes this compound an essential reference standard and tool compound for phytochemical investigations, metabolic engineering, and elucidating the biosynthetic mechanisms of medically relevant plant metabolites. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B1206640 (+)-Iridodial

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3/t7-,8-,9+,10+/m0/s1

InChI Key

HMCYXRFNNOPPPR-AXTSPUMRSA-N

SMILES

CC1CCC(C1C=O)C(C)C=O

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]1C=O)[C@@H](C)C=O

Canonical SMILES

CC1CCC(C1C=O)C(C)C=O

Origin of Product

United States

Foundational & Exploratory

(+)-Iridodial discovery and natural sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Natural Sources of (+)-Iridodial

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoterpenoid belonging to the iridoid class of natural products. These compounds are characterized by a cyclopentanopyran ring system and exhibit a wide range of biological activities, making them of significant interest to researchers in fields such as chemical ecology, natural product synthesis, and drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its study.

Discovery of this compound

The initial discovery and characterization of iridodial (B1216469), a novel dialdehyde (B1249045) with the chemical formula C₁₀H₁₆O₂, were reported in 1956 by G.W.K. Cavill, D.L. Ford, and H.D. Locksley .[1][2] The compound was isolated from the defensive secretions of the Australian ant, Iridomyrmex detectus (now recognized as a member of the Iridomyrmex purpureus species group).[1][3][4] In the same year, Italian researchers Trave and Pavan independently isolated iridodial from the ant Tapinoma nigerrimum and concurred with the proposed structure.[3] The name "iridoid" is derived from the ant genus Iridomyrmex, from which the first of these compounds were identified.[5]

The structural elucidation of iridodial revealed a unique 1,5-dialdehyde that exists in equilibrium with its lactol tautomers.[3] Subsequent research has focused on the stereochemistry and biological activity of the various iridodial isomers.

Natural Sources of this compound

This compound and its related isomers are found in both the plant and animal kingdoms. The biosynthesis of iridoids has evolved independently in plants and insects, a notable example of convergent evolution.[6][7]

Insect Sources

The primary and most well-documented sources of iridodials are insects, particularly ants, where these compounds often serve as defensive agents or pheromones.

  • Ants (Formicidae):

    • Iridomyrmex species: The genus Iridomyrmex is a rich source of iridoids. This compound has been identified in the anal gland secretions of several species, including Iridomyrmex purpureus (formerly I. detectus), Iridomyrmex conifer, and Iridomyrmex nitidus.[1][2][8] In the Argentine ant, Linepithema humile, the related iridoids dolichodial (B1216681) and iridomyrmecin (B1195519) are major components of their trail pheromone and defensive secretions.[9][10][11]

    • Tapinoma nigerrimum : This species was one of the initial sources from which iridodial was isolated.[3]

  • Green Lacewings (Chrysopidae): Males of the golden-eyed lacewing, Chrysopa oculata, produce (1R,2S,5R,8R)-iridodial as a male-aggregation pheromone.[6] Interestingly, it is hypothesized that these lacewings may not synthesize the iridodial de novo but rather sequester precursors from their diet, potentially from iridoid-producing plants or from the aphid sex pheromone component, nepetalactol.[6]

  • Aphids (Aphididae): While direct isolation of this compound from aphids is not extensively reported, species such as the pea aphid, Acyrthosiphon pisum, and the greenbug, Schizaphis graminum, produce the closely related iridoid lactol, (+)-nepetalactol, as a sex pheromone.[6][12] Nepetalactol can be readily converted to iridodial.

Plant Sources

The identification of this compound in plants is less direct than in insects. Plants typically produce iridoid glycosides, which are less volatile and more stable. However, the aglycone forms, including iridodial, are key biosynthetic intermediates.

  • Centaurium erythraea : this compound lactol has been reported in this plant species.[12] The presence of iridoids and secoiridoids in C. erythraea is well-documented, and it is a plausible source of the iridodial skeleton.[5][13][14][15][16]

  • Actinidia polygama (Silver Vine): This plant is known to be a source of iridoids that are attractive to cats and are also sought out by male Chrysopa lacewings, presumably to obtain precursors for their iridodial pheromone.[6]

  • Other Potential Plant Sources: Iridoids are widespread in many plant families, including Lamiaceae (e.g., Nepeta species, catnip), Scrophulariaceae, and Verbenaceae. While these plants are known to produce a variety of iridoids, the specific isolation of this compound is not as commonly reported as its lactone or glycosidic derivatives.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the scientific literature. However, related data for other iridoids can provide some context. For instance, an improved isolation method for nepetalactones from Nepeta faassenii yielded 1.05 grams per 100 grams of dry plant material.[17] In another study, the extraction of Teucrium parviflorum aerial parts yielded 6.0% (w/w) of a crude methanolic extract, from which iridoid glycosides were isolated.[18] The yield of specific iridoids is highly dependent on the species, the part of the organism used, the time of collection, and the extraction method.

Table 1: Summary of Natural Sources of Iridoids and Related Quantitative Data

Organism ClassificationSpeciesCompound(s)Reported YieldReference(s)
Insect (Ant)Iridomyrmex purpureusIridodialNot specified[1][4]
Insect (Ant)Iridomyrmex coniferIridodialNot specified[8]
Insect (Ant)Linepithema humileDolichodial, IridomyrmecinNanogram quantities per cm of trail[9]
Plant (Lamiaceae)Nepeta faasseniiNepetalactones1.05 g / 100 g dry weight[17]
Plant (Lamiaceae)Teucrium parviflorumHarpagide, 8-O-acetylharpagide25 mg and 87 mg respectively from 0.5 g of crude extract (initial plant mass not specified)[18][19][20]
Plant (Gentianaceae)Centaurium erythraeaIridoid lactolNot specified[12]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound and related iridoids, compiled from various scientific sources.

Extraction and Isolation from Insect Sources (e.g., Iridomyrmex)

This protocol is based on the general methods used for the extraction of volatile compounds from insects.

  • Collection: Collect ants and immediately freeze them in liquid nitrogen or on dry ice to prevent the degradation of volatile compounds.

  • Extraction:

    • Submerge the frozen ants in a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for several hours at a low temperature (e.g., 4°C).

    • Alternatively, for headspace analysis of volatiles, place the ants in a sealed vial and use solid-phase microextraction (SPME) to capture the emitted compounds.

  • Filtration and Concentration:

    • Filter the solvent extract to remove insect bodies and debris.

    • Carefully concentrate the extract under a gentle stream of nitrogen to avoid the loss of volatile iridodials.

  • Purification (if necessary):

    • For further purification, employ preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel using a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

Extraction and Isolation from Plant Sources (e.g., Nepeta or Centaurium)

This protocol is a generalized procedure for the extraction of iridoids from plant material.

  • Plant Material Preparation: Air-dry the plant material (leaves, stems, or flowers) and grind it into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol.

    • For less polar iridoids, a preliminary extraction with a non-polar solvent like hexane can be performed to remove lipids and chlorophyll.

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure.

    • Resuspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Iridoid aglycones like iridodial will likely partition into the less polar fractions (dichloromethane or ethyl acetate).

  • Chromatographic Purification:

    • Subject the desired fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Further purification can be achieved using high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol/water or acetonitrile/water. High-speed counter-current chromatography (HSCCC) is another effective technique for the preparative isolation of iridoids.

Characterization Techniques
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of volatile iridoids like this compound.

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Splitless or split injection at a temperature of 250°C.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature of 280°C, which is then held for several minutes.[12][21]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of isolated compounds.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is suitable for the non-polar iridodials.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities.

    • ¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between protons and carbons to determine the complete molecular structure.

    • Predicted ¹H and ¹³C NMR spectra for iridodial glucoside are available in public databases, which can aid in the interpretation of experimental data.[22]

Visualizations

Biosynthetic Pathway of Iridoids

The biosynthesis of iridoids in both plants and insects proceeds from geranyl diphosphate (B83284) (GPP). The key intermediate, 8-oxogeranial, is cyclized by iridoid synthase (ISY) to form iridodial, which can then be further modified to produce a variety of other iridoids.

Iridoid_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial This compound Oxogeranial->Iridodial ISY Nepetalactol Nepetalactol Iridodial->Nepetalactol Reduction Other_Iridoids Other Iridoids Nepetalactol->Other_Iridoids Further Modifications

Caption: Generalized biosynthetic pathway of iridoids.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Experimental_Workflow Start Natural Source (e.g., Iridomyrmex ants) Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Concentration Concentration (under N₂) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization Pure_Compound->Characterization GCMS GC-MS Analysis Characterization->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Characterization->NMR

Caption: Workflow for this compound isolation.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial is a naturally occurring iridoid monoterpenoid that serves as a crucial biosynthetic precursor to a wide array of biologically active compounds, including numerous iridoid glycosides and alkaloids. Its cyclopentanopyran skeleton is a key structural feature that defines this class of natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological significance.

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, general characteristics of iridoids suggest it is likely a crystalline solid at room temperature. Iridoids are typically soluble in polar organic solvents such as ethanol, methanol (B129727), and acetone.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[3]
Molecular Weight 168.23 g/mol [3]
Appearance Likely a crystalline solidGeneral iridoid properties[1][2]
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol)General iridoid properties[1][2]
Melting Point Not reported
Boiling Point Not reported
Specific Optical Rotation ([α]D) Not reported

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce in the literature. However, general spectral characteristics of iridoids can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of an iridoid similar to this compound would be expected to show characteristic signals for olefinic protons, methines, oxymethines, and methyl groups. For instance, a related iridoid showed signals for an oxymethylene group at δH 4.69 and 4.81 ppm, and olefinic protons at δH 7.32 and 5.75 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to carbonyl groups, olefinic carbons, and various sp³ hybridized carbons of the cyclopentanopyran ring system.[4]

Infrared (IR) Spectroscopy: The IR spectrum of an iridoid aldehyde like this compound would be expected to exhibit characteristic absorption bands for hydroxyl, carbonyl, and olefinic groups. A similar iridoid displayed IR absorption bands at 3406 cm⁻¹ (O-H stretch), 1733 cm⁻¹ (C=O stretch), and 1658 and 1634 cm⁻¹ (C=C stretch).[4]

Mass Spectrometry (MS): Mass spectrometry of iridoids often involves electrospray ionization (ESI) and collision-induced dissociation (CID) for structural elucidation.[5] Fragmentation patterns typically involve glycosidic cleavage (if a sugar moiety is present) and cleavages of the iridoid skeleton.[5]

Experimental Protocols

Isolation of Iridoids from Natural Sources (General Protocol)

This protocol outlines a general procedure for the extraction and isolation of iridoids from plant material, which can be adapted for the isolation of this compound from sources like Iridomyrmex ants, where it is a defensive compound.[6]

  • Extraction: The air-dried and powdered biological material is extracted with a polar solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity, such as water and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The iridoid-containing fraction is subjected to various chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): For final purification of the target compound.

Asymmetric Synthesis of Iridoid Scaffolds (Conceptual Workflow)

The total synthesis of complex iridoids often involves asymmetric strategies to control the stereochemistry of the final product. While a specific protocol for this compound is not detailed, the general approach can be illustrated.[1]

Start Achiral Starting Material Intermediate1 Chiral Intermediate Start->Intermediate1 Chiral Induction Step1 Asymmetric Catalyst Step1->Intermediate1 Product This compound Scaffold Intermediate1->Product Elaboration Step2 Series of Reactions (e.g., Cyclization, Functional Group Manipulations) Step2->Product

Conceptual workflow for the asymmetric synthesis of an iridoid scaffold.

Biosynthesis and Biological Significance

This compound is a key intermediate in the biosynthesis of iridoids. The pathway begins with geranyl pyrophosphate (GPP) and proceeds through a series of enzymatic reactions to form the characteristic cyclopentanopyran ring structure of iridoids.

GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase Iridodial This compound Oxogeranial->Iridodial Iridoid Synthase Secoiridoids Secoiridoids Iridodial->Secoiridoids Further Enzymatic Steps Iridoid_Glycosides Iridoid Glycosides Iridodial->Iridoid_Glycosides Further Enzymatic Steps

Simplified biosynthetic pathway of iridoids highlighting the central role of this compound.
Biological Activities

Iridoids as a class exhibit a broad spectrum of biological activities, and while specific studies on this compound are limited, it is plausible that it shares some of these properties or serves as a precursor to compounds with these activities.

  • Anti-inflammatory Activity: Many iridoids have demonstrated anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[2][7][8]

  • Neuroprotective Effects: Several iridoids have shown neuroprotective properties in various in vitro and in vivo models, potentially through the activation of pathways like the Nrf2/HO-1 and BDNF/TrkB signaling cascades.[3][9][10][[“]]

  • Anticancer Activity: Certain iridoids have been shown to inhibit the proliferation of cancer cells and induce apoptosis by targeting pathways such as the PI3K/Akt/mTOR and Bcl-2/Bax pathways.[12][13][14][15][16][17]

cluster_inflammation Anti-inflammatory Effects cluster_neuroprotection Neuroprotective Effects cluster_cancer Anticancer Effects Iridoids Iridoids (including derivatives of this compound) NFkB NF-κB Pathway Iridoids->NFkB Inhibition MAPK MAPK Pathway Iridoids->MAPK Modulation Nrf2 Nrf2/HO-1 Pathway Iridoids->Nrf2 Activation BDNF BDNF/TrkB Pathway Iridoids->BDNF Activation PI3K PI3K/Akt/mTOR Pathway Iridoids->PI3K Inhibition Apoptosis Bcl-2/Bax Pathway Iridoids->Apoptosis Modulation (Pro-apoptotic)

Overview of major signaling pathways modulated by iridoids.

Conclusion

This compound is a pivotal molecule in the realm of natural product chemistry. While specific, experimentally determined physical and comprehensive spectroscopic data for this compound remain elusive in readily accessible literature, its central role in the biosynthesis of a vast and pharmacologically significant class of compounds is well-established. Further research dedicated to the detailed characterization of this compound, including its isolation, synthesis, and specific biological activities, would be invaluable for the fields of drug discovery and chemical biology. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.

References

An In-depth Technical Guide on (+)-Iridodial and its Role in Iridoid Glycoside Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them of significant interest for drug discovery and development. A key intermediate in the biosynthesis of most iridoids is (+)-iridodial. This technical guide provides a comprehensive overview of the biosynthesis of this compound and its pivotal role as a precursor in the formation of complex iridoid glycosides. We will delve into the enzymatic steps, quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced primarily through the methylerythritol 4-phosphate (MEP) pathway in plastids. The subsequent transformation of GPP to this compound involves a series of enzymatic reactions catalyzed by a dedicated set of enzymes.

The pathway initiates with the conversion of GPP to geraniol (B1671447) by Geraniol Synthase (GES) . Geraniol then undergoes a two-step oxidation to form 8-oxogeranial. This is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, which hydroxylates geraniol to 8-hydroxygeraniol. Subsequently, 8-hydroxygeraniol oxidoreductase (8HGO) , an alcohol dehydrogenase, oxidizes 8-hydroxygeraniol to 8-oxogeranial.[1][2]

The final and committing step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) . This enzyme utilizes NADPH to reduce the α,β-unsaturated aldehyde in 8-oxogeranial, leading to the formation of a reactive enol intermediate. This intermediate then undergoes a stereoselective cyclization to yield this compound, which exists in equilibrium with its hemiacetal form, (+)-nepetalactol.[3]

Signaling Pathway Diagram

Iridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H (CYP450) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial This compound Oxogeranial->Iridodial ISY (NADPH) Nepetalactol (+)-Nepetalactol Iridodial->Nepetalactol Equilibrium IridoidGlycosides Iridoid Glycosides Iridodial->IridoidGlycosides Oxidation, Glycosylation (UGTs), etc. Nepetalactol->Iridodial Nepetalactol->IridoidGlycosides Oxidation, Glycosylation (UGTs), etc.

Core biosynthetic pathway from GPP to iridoid glycosides.

Quantitative Data

The efficiency of the iridoid biosynthesis pathway is governed by the kinetic properties of its enzymes and the concentration of its intermediates. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference(s)
Geraniol Synthase (GES) Ocimum basilicumGeranyl Diphosphate210.80.038[4][5][6][7]
Catharanthus roseusGeranyl Diphosphate58.5--[8]
Geraniol 8-hydroxylase (G8H) Catharanthus roseusGeraniol15.810.131 (7.86 min-1)0.0083[9]
Naringenin58.390.0525 (3.15 min-1)0.0009[9]
Iridoid Synthase (ISY) Catharanthus roseus8-Oxogeranial----
UDP-Glycosyltransferase (UGT85A24) Gardenia jasminoides7-Deoxyloganetin610--[9]
Genipin8800--[9]

Note: '-' indicates data not available in the cited sources.

Table 2: Metabolite Concentrations in Plant Tissues
Plant SpeciesGenotype/TreatmentMetaboliteConcentration (mg/100g dry weight)Reference(s)
Nepeta catariaCR9Nepetalic Acid~18[10][11]
UK.2Nepetalactam25.5[11]
CR5Dihydronepetalactone7.9[11]
Catharanthus roseusWild Type (Leaves)Catharanthine0.0039 (% dry weight)[12]
Vindoline0.0013 (% dry weight)[12]
Callus CultureCatharanthine0.00019 (% dry weight)[12]
Vindoline0.00015 (% dry weight)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound and iridoid glycoside formation.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.

Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification GeneIsolation Isolate Gene of Interest (e.g., ISY) VectorLigation Ligate into Expression Vector (e.g., pET with His-tag) GeneIsolation->VectorLigation Transformation Transform E. coli VectorLigation->Transformation Culture Culture Cells and Induce Expression (e.g., with IPTG) Transformation->Culture CellLysis Cell Lysis (Sonication) Culture->CellLysis Centrifugation Centrifugation to remove debris CellLysis->Centrifugation AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Centrifugation->AffinityChrom Dialysis Dialysis and Concentration AffinityChrom->Dialysis EnzymeAssay EnzymeAssay Dialysis->EnzymeAssay Purified Enzyme

Workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning: The open reading frame of the target gene (e.g., GES, G8H, 8HGO, ISY) is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of media. Protein expression is induced by the addition of an inducer like IPTG, followed by incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted. The purified protein is then dialyzed into a storage buffer and concentrated.

In Vitro Enzyme Assays
Geraniol 8-hydroxylase (G8H) Assay

G8H is a cytochrome P450 enzyme and its activity is typically measured by reconstituting the P450 system in vitro.

Materials:

  • Purified recombinant G8H protein

  • Purified recombinant cytochrome P450 reductase (CPR)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Geraniol (substrate)

  • Ethyl acetate (B1210297) for extraction

  • GC-MS for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, G8H, CPR, and the NADPH generating system.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding geraniol.

  • Incubate for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the 8-hydroxygeraniol product.

Iridoid Synthase (ISY) Assay

Materials:

  • Purified recombinant ISY protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH

  • 8-oxogeranial (substrate)

  • Dichloromethane for extraction

  • GC-MS for product analysis

Procedure:

  • In a glass vial, combine the assay buffer, NADPH, and purified ISY protein.

  • Initiate the reaction by adding 8-oxogeranial.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of dichloromethane.

  • Vortex and centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to detect this compound and (+)-nepetalactol.

Analytical Methods
HPLC-MS/MS for Iridoid Glycoside Analysis

This method is suitable for the quantification of non-volatile iridoid glycosides in plant extracts.

Sample Preparation:

  • Grind plant material to a fine powder.

  • Extract with a suitable solvent (e.g., 80% methanol) using sonication.

  • Centrifuge to pellet debris and filter the supernatant.

LC-MS/MS Conditions (Typical):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target iridoid glycoside.

GC-MS for this compound and Volatile Iridoids Analysis

This method is ideal for the analysis of volatile and semi-volatile iridoids like this compound and nepetalactones.

Sample Preparation:

  • Extract plant material with a non-polar solvent like hexane (B92381) or dichloromethane.

  • Concentrate the extract under a stream of nitrogen if necessary.

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C) to separate compounds based on their boiling points.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.[9][13][14]

VIGS_Workflow cluster_vector Vector Construction cluster_agro Agroinfiltration cluster_analysis Analysis GeneFragment Amplify a fragment of the target gene (e.g., ISY) TRV2_Ligation Ligate into TRV2 vector GeneFragment->TRV2_Ligation AgroTransformation Transform Agrobacterium with TRV1 and TRV2 constructs TRV2_Ligation->AgroTransformation Infiltration Infiltrate plant leaves with Agrobacterium suspension AgroTransformation->Infiltration Incubation Incubate plants for 2-4 weeks Infiltration->Incubation Phenotype Observe phenotype (if any) Incubation->Phenotype MetaboliteAnalysis Analyze metabolite profile (e.g., by GC-MS or HPLC-MS) Incubation->MetaboliteAnalysis GeneExpression Analyze gene expression (qRT-PCR) Incubation->GeneExpression

Workflow for Virus-Induced Gene Silencing (VIGS).

Methodology:

  • Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (TRV2).

  • Agroinfiltration: Agrobacterium tumefaciens is transformed with the TRV2 construct and a helper plasmid (TRV1). The bacterial cultures are mixed and infiltrated into the leaves of young plants (e.g., Nepeta cataria).

  • Analysis: After 2-4 weeks, systemic silencing of the target gene occurs. Tissues are then harvested for metabolite analysis (to observe changes in iridoid profiles) and RNA extraction (to confirm gene silencing via qRT-PCR).

The Role of this compound in Iridoid Glycoside Formation

This compound, along with its cyclized form (+)-nepetalactol, serves as the central precursor for the vast diversity of iridoid glycosides found in nature. Following its formation, the iridoid skeleton undergoes a series of modifications, including oxidations, reductions, and glycosylations, to generate the final products.

Glycosylation , a crucial step in this diversification, is catalyzed by UDP-dependent glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety, typically glucose, from a UDP-sugar donor to an acceptor molecule, in this case, an iridoid aglycone. This process not only increases the water solubility and stability of the iridoids but also alters their biological activity. The regioselectivity and stereoselectivity of UGTs play a significant role in determining the final structure of the iridoid glycoside.

Conclusion

This compound is a cornerstone in the biosynthesis of iridoid glycosides. Its formation from the primary metabolite GPP is orchestrated by a dedicated enzymatic pathway. Understanding the enzymes involved, their kinetics, and the overall regulation of this pathway is crucial for endeavors in metabolic engineering and synthetic biology aimed at producing high-value iridoid-derived pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and manipulate this fascinating area of plant specialized metabolism.

References

(+)-Iridodial: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-Iridodial is a cyclopentanoid monoterpene that plays a significant role in the chemical ecology of numerous insect species, particularly within the ant subfamily Dolichoderinae. It functions primarily as a potent defensive agent and alarm pheromone. This technical guide provides a comprehensive overview of the natural occurrence of this compound in insects, with a focus on ants. It summarizes available quantitative data, details the elucidated biosynthetic pathway, and outlines the experimental protocols for its extraction and characterization. This document is intended for researchers in chemical ecology, natural product chemistry, and drug development seeking a detailed understanding of this important semiochemical.

Introduction to this compound

Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The name "iridoid" is derived from Iridomyrmex, a genus of ants from which these compounds were first identified. Iridodial (B1216469), a 1,5-dialdehyde, is a key intermediate in the biosynthesis of other iridoids, such as iridomyrmecin (B1195519) and nepetalactone. It exhibits tautomerism, existing in equilibrium between its dialdehyde (B1249045) and lactol forms. Its high reactivity and volatility make it an effective chemical weapon and signaling molecule in the complex social structures of insects.

Natural Occurrence of this compound

This compound is produced de novo by a variety of insects and is not sequestered from plants. Its presence has been confirmed in several insect orders, where it is typically a component of exocrine gland secretions.

In Ants (Hymenoptera: Formicidae)

The most well-documented producers of iridodial are ants belonging to the subfamily Dolichoderinae. In these species, it is a major component of the pygidial (or anal) gland secretions, which are used for defense and communication.[1][2]

  • Iridomyrmex spp. : The meat ant, Iridomyrmex purpureus (formerly I. detectus), and other members of this genus are prolific producers of iridodial.[3][4][5] It is a primary component of their defensive spray, which is used to repel predators and competitors.

  • Tapinoma spp. : Species such as the odorous house ant, Tapinoma sessile, and the ghost ant, Tapinoma melanocephalum, utilize iridodials in their chemical arsenal.[1][6] In T. erraticum, two isomers of iridodial are found in the pygidial gland secretion.[1]

  • Other Dolichoderinae : The compound has also been identified in other genera within this subfamily, highlighting its evolutionary significance as a defensive trait.

In Other Insects

While most prominent in ants, iridodials have also been identified in other insect orders:

  • Coleoptera (Beetles) : The defensive secretion of the longhorned beetle, Chloridolum loochooanum, contains iridodials.[7]

  • Hemiptera (Aphids) : Research on the biosynthesis of sex pheromones in the pea aphid, Acyrthosiphon pisum, has shown that cis-trans-iridodial is produced as a minor product by the enzyme iridoid synthase, although other iridoids like nepetalactol are the major products.

Quantitative Analysis of this compound

Quantitative data on iridodial content is limited, but studies have begun to measure the absolute amounts in individual insects. The data highlights the significance of this compound as a major investment in chemical defense.

SpeciesOrder: FamilyGland/SourceQuantity / Relative AbundanceReference(s)
Tapinoma melanocephalumHymenoptera: FormicidaePygidial Gland2.545 ± 0.118 µ g/worker [6]
Iridomyrmex purpureusHymenoptera: FormicidaePygidial GlandMajor Component[3]
Tapinoma erraticumHymenoptera: FormicidaePygidial GlandMajor Component (two isomers)[1]
Acyrthosiphon pisumHemiptera: AphididaeHind LegsMinor Biosynthetic Product

Biosynthesis of this compound in Insects

The biosynthesis of iridoids in insects is a notable example of convergent evolution, having arisen independently from the well-studied pathway in plants.[8] Though the intermediates are the same, the enzymes catalyzing the reactions are unrelated. The pathway begins with primary metabolism and proceeds through the mevalonate (B85504) pathway to produce the universal C5 precursors, which are then assembled into the iridoid scaffold.

Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Monoterpene Synthesis cluster_2 Downstream Products IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase OxoGeranial 8-oxogeranial Geraniol->OxoGeranial Oxidation Steps Iridodial This compound OxoGeranial->Iridodial Iridoid Synthase (ISY) (Reductive Cyclization) Iridomyrmecin Iridomyrmecin Iridodial->Iridomyrmecin Oxidation/Reduction

Caption: Generalized biosynthetic pathway of this compound in insects.

Experimental Methodologies

The identification and quantification of volatile iridoids like this compound from insect sources require careful sample preparation and sensitive analytical techniques.

Sample Collection and Preparation
  • Insect Collection : Ants or other insects are collected live and may be cold-anesthetized (e.g., at 0°C) to facilitate handling.

  • Gland Dissection : For precise localization, exocrine glands (e.g., pygidial glands) are dissected under a microscope in a saline solution (e.g., Ringer's solution).[6]

  • Whole-Body Extraction : Alternatively, whole bodies of insects can be used for extraction to analyze the total volatile profile.

Extraction Protocols

Due to the volatile and non-polar nature of iridodial, solvent extraction is the primary method.

  • Solvent Selection : Hexane (B92381) or ethyl acetate (B1210297) are commonly used solvents.

  • Procedure :

    • Dissected glands or whole insects are submerged in the chosen solvent (e.g., 1 mL hexane).[6]

    • The extraction is allowed to proceed for a set period (e.g., 24 hours).[6]

    • The resulting solvent extract, containing the volatile compounds, is carefully removed and may be concentrated under a gentle stream of nitrogen if necessary.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying iridodial.

  • Gas Chromatography (GC) :

    • Injection : 1-2 µL of the hexane extract is injected into the GC system, often in splitless mode.

    • Column : A non-polar capillary column (e.g., ZB5, 30 m × 0.25 mm × 0.25 µm) is typically used for separation.

    • Carrier Gas : Helium is used as the carrier gas at a constant flow rate (e.g., 1.5 mL/min).

    • Temperature Program : A temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:

      • Initial temperature: 60°C (hold for 2 min).

      • Ramp 1: Increase to 220°C at 10°C/min.

      • Ramp 2: Increase to 300°C at 100°C/min (hold for 2 min).

  • Mass Spectrometry (MS) :

    • Ionization : Electron Impact (EI) at 70 eV is standard.

    • Detection : A quadrupole mass selective detector is used to scan a mass range (e.g., m/z 40-550).

    • Identification : Compounds are identified by comparing their mass spectra and retention times to those of authentic standards or reference libraries (e.g., NIST).

Experimental_Workflow A Insect Collection (e.g., Ant Workers) B Sample Preparation (Cold Anesthesia, Gland Dissection) A->B C Solvent Extraction (Hexane or Ethyl Acetate) B->C D GC-MS Analysis C->D E Data Processing D->E F Compound Identification (Mass Spectra & Retention Time) E->F G Quantification (Comparison to Standard) E->G

Caption: General experimental workflow for the analysis of this compound.

Biological Role and Significance

This compound is a multifunctional semiochemical that is crucial for the survival and ecological success of the insects that produce it.

  • Chemical Defense : The primary role of iridodial is as a defensive compound. The secretion from the pygidial gland of dolichoderine ants is a potent irritant and repellent against predators, such as other ants and invertebrates.[2] Its pungent odor and noxious properties effectively deter attacks.

  • Alarm Pheromone : When an ant is threatened or crushed, the release of volatile iridodials can act as an alarm signal, quickly recruiting nestmates to the location of the disturbance.[1]

  • Antimicrobial Agent : The reactive aldehyde groups in iridodial may also confer antimicrobial properties, potentially helping to control pathogens within the nest environment, although this function requires further investigation.

Conclusion

This compound is a pivotal natural product in the chemical ecology of insects, particularly ants. Its de novo biosynthesis via a convergently evolved pathway underscores its adaptive importance. While its presence is well-documented in several species of Dolichoderinae, further quantitative studies across a broader range of insects are needed to fully appreciate its distribution and ecological significance. The detailed methodologies outlined in this guide provide a framework for future research into this and other related iridoids, which may hold potential for applications in pest management and drug discovery.

References

The Pivotal Role of (+)-Iridodial in the Biosynthesis of Monoterpenoid Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenoid indole (B1671886) alkaloids (MIAs) represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities and are utilized as therapeutic agents. The biosynthesis of these complex molecules originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor, secologanin (B1681713). Central to the formation of secologanin is the iridoid scaffold, for which (+)-iridodial serves as a key intermediate. This technical guide provides an in-depth examination of the enzymatic cascade that transforms the acyclic monoterpene geraniol (B1671447) into this compound and its subsequent conversion into the downstream precursors of MIAs. We will present a comprehensive overview of the key enzymes, their kinetic properties, detailed experimental protocols for their characterization, and visual representations of the biosynthetic pathway and experimental workflows.

The Core Biosynthetic Pathway: From Geraniol to Strictosidine (B192452)

The journey from the simple monoterpene geraniol to the complex scaffold of strictosidine, the universal precursor to all MIAs, involves a series of intricate enzymatic transformations. The formation of the iridoid structure, with this compound as a key intermediate, is a critical phase in this pathway.

The initial steps involve the functionalization of geraniol. Geraniol synthase (GES) first produces geraniol from geranyl pyrophosphate (GPP).[1] Subsequently, geraniol is hydroxylated at the C8 position by geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76B6).[2][3] The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (8HGO) .[1]

The crucial cyclization step is catalyzed by iridoid synthase (ISY) , which converts 8-oxogeranial into a mixture of nepetalactol and its open-chain isomer, this compound.[1] This reaction is mechanistically distinct from typical terpene cyclizations and is proposed to proceed via a Michael addition.[4] Nepetalactol and this compound exist in equilibrium. Further enzymatic steps, including oxidation, glycosylation, and methylation, convert the iridoid scaffold into secologanin.

Finally, strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine (derived from the shikimate pathway) and secologanin to form strictosidine, the last common precursor to the thousands of known MIAs.[5][6]

Quantitative Data on Key Enzymes

The efficiency and regulation of the MIA biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. A summary of the available quantitative data for the key enzymes involved in the formation and consumption of the iridoid precursor is presented below.

EnzymeOrganismSubstrate(s)K_m_k_cat_Specific ActivityReference(s)
Geraniol 8-hydroxylase (CYP76B6)Catharanthus roseusGeraniol15.81 µM7.86 min⁻¹-[2]
Iridoid Synthase (CrISY)Catharanthus roseus8-Oxogeranial--6431.5 ± 60.7 U/g[7]
Iridoid Synthase (NmISY2)Nepeta mussinii8-Oxogeranial---[8]
Strictosidine SynthaseCatharanthus roseusTryptamine2.3 mM--[5]
Secologanin3.4 mM--[5]
Strictosidine SynthaseCatharanthus roseusTryptamine0.83 mM-5.85 nkat/mg[6]
Secologanin0.46 mM-[6]
Strictosidine SynthaseRauvolfia serpentinaTryptamine6.2 µM78.2 min⁻¹-[9]
Secologanin39 µM-[9]

Experimental Protocols

Heterologous Expression and Purification of Recombinant Iridoid Synthase (ISY)

This protocol describes the general steps for producing and purifying recombinant ISY, a crucial prerequisite for its biochemical characterization.

  • Gene Cloning: The open reading frame (ORF) of the target ISY gene is amplified from cDNA and cloned into a suitable E. coli expression vector, often containing a purification tag such as a polyhistidine (His)-tag (e.g., pET-28a(+)).[10][11]

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase (OD_600_ ≈ 0.6) by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11][12]

  • Cell Lysis: After a period of induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication on ice.[11]

  • Purification: The His-tagged ISY is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.[10][12]

  • Protein Verification and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified enzyme is then concentrated and exchanged into a suitable storage buffer, often containing glycerol, and stored at -80 °C for future use.[8][12]

In Vitro Assay for Iridoid Synthase (ISY) Activity

This assay is used to determine the catalytic activity of purified ISY and to characterize its reaction products.

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 200 µL) is prepared in a suitable buffer, such as 20 mM MOPS at pH 7.0.[8]

  • Component Addition: The reaction mixture contains the cofactor NADPH (typically 200-400 µM) and the substrate 8-oxogeranial (e.g., 100 µM). The substrate is often dissolved in a co-solvent like tetrahydrofuran (B95107) (THF) to ensure solubility.[7][8]

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of the purified ISY enzyme. The reaction is then incubated at a controlled temperature, typically 30 °C, for a defined period (e.g., 1-3 hours).[13]

  • Reaction Quenching and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[13][14]

  • Product Analysis: The extracted products are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodials.[4][14]

Kinetic Analysis of Iridoid Synthase (ISY)

Kinetic parameters of ISY are determined by measuring the rate of NADPH consumption spectrophotometrically.

  • Assay Setup: Reactions are performed in a quartz cuvette with a 1 cm path length in a spectrophotometer set to monitor the absorbance at 340 nm. The reaction buffer and temperature are maintained as in the in vitro activity assay.[4][7]

  • Varying Substrate Concentrations: To determine the kinetic parameters for 8-oxogeranial, its concentration is varied while the concentration of NADPH is kept constant at a saturating level. Conversely, to determine the parameters for NADPH, its concentration is varied while 8-oxogeranial concentration is held constant.[13]

  • Measurement of Initial Rates: The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time. The initial linear rate of the reaction is calculated.[7]

  • Data Analysis: The initial rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.[1]

In Vitro Assay for Strictosidine Synthase (STR) Activity

This assay measures the condensation of tryptamine and secologanin to form strictosidine.

  • Reaction Mixture: The reaction is typically carried out in a phosphate buffer at a pH of around 6.8-7.0.[5][15]

  • Substrate and Enzyme Addition: The reaction mixture contains tryptamine, secologanin, and the purified STR enzyme.[15]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific duration.[15]

  • Reaction Termination and Analysis: The reaction can be stopped by the addition of a strong base (e.g., NaOH). The formation of strictosidine is then quantified using high-performance liquid chromatography (HPLC) with UV detection at 280 nm.[15] An internal standard is often included for accurate quantification.[15]

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of Strictosidine

Monoterpenoid Indole Alkaloid Biosynthesis cluster_MEP MEP Pathway cluster_Iridoid Iridoid Pathway cluster_Shikimate Shikimate Pathway cluster_MIA MIA Core Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl Pyrophosphate (GPP)->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8HGO Iridodial This compound 8-Oxogeranial->Iridodial ISY Nepetalactol Nepetalactol Iridodial->Nepetalactol Equilibrium Nepetalactol->Iridodial Secologanin Secologanin Nepetalactol->Secologanin Multiple Steps Strictosidine Strictosidine Secologanin->Strictosidine STR Tryptamine Tryptamine Tryptamine->Strictosidine Monoterpenoid Indole Alkaloids Monoterpenoid Indole Alkaloids Strictosidine->Monoterpenoid Indole Alkaloids

Caption: Biosynthesis of strictosidine from GPP and tryptamine.

Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_Gene Gene Discovery & Cloning cluster_Protein Protein Production & Purification cluster_Characterization Biochemical Characterization cluster_Application Application Gene_ID Gene Identification (Homology/Transcriptomics) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., IMAC) Expression->Purification Activity_Assay In Vitro Activity Assay (Product Identification) Purification->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, kcat) Activity_Assay->Kinetic_Analysis Metabolic_Engineering Metabolic Engineering Kinetic_Analysis->Metabolic_Engineering

Caption: A typical workflow for natural product enzyme characterization.

Conclusion

The biosynthesis of monoterpenoid indole alkaloids is a complex and highly regulated process, with this compound serving as a critical precursor to the iridoid moiety. Understanding the enzymes that catalyze the formation and conversion of this compound is paramount for the metabolic engineering of MIA production in heterologous systems. This guide has provided a detailed overview of the core biosynthetic pathway, a compilation of the available quantitative data on key enzymes, and comprehensive experimental protocols for their characterization. The provided visualizations offer a clear and concise representation of the biochemical and experimental landscapes. This information serves as a valuable resource for researchers aiming to elucidate and manipulate this important class of natural products for pharmaceutical and biotechnological applications.

References

Spectroscopic Profile of (+)-Iridodial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (+)-Iridodial. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data. This information has been compiled from various sources and represents typical values observed for this compound.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.75d1.4H-1
9.62d2.8H-3'
2.85mH-2'
2.50mH-5
2.35mH-2
1.90mH-6a
1.75mH-4a
1.60mH-6b
1.45mH-4b
1.09d6.8H-3
0.95d7.0H-2''
¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
204.8C-1
202.5C-3'
62.1C-5
51.7C-2
48.9C-2'
41.5C-6
34.2C-4
29.8C-3
16.4C-2''
13.7C-3
Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2960, 2875, 2720StrongC-H stretching
1725StrongC=O stretching (aldehyde)
1460MediumC-H bending
1380MediumC-H bending
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
16815[M]⁺
14020[M - CO]⁺
12540[M - C₃H₇O]⁺
111100[M - C₄H₇O]⁺
9785
8370
6995
5580
4190

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton decoupled)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of neat, purified this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Absorbance or Transmittance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal before running the sample.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

  • Analyze the major fragment ions to elucidate the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Chromatography Chromatography (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound This compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Database_Comparison Comparison with Literature Data Structure_Determination->Database_Comparison

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Early Research on the Biological Activity of (+)-Iridodial: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial, a cyclopentanoid monoterpene, holds a significant place in the history of natural product chemistry as a key defensive agent in various insect species, most notably ants of the genus Iridomyrmex. Its discovery and characterization in the mid-20th century marked a pivotal moment in understanding chemical defense mechanisms in the insect world. This technical guide provides an in-depth look at the early research into the biological activity of this compound, focusing on its defensive properties and biosynthetic origins. Due to the limited availability of detailed quantitative bioassay data from the initial period of its discovery, this document summarizes the foundational qualitative findings and provides a framework for understanding its biological significance based on early chemical and ecological studies.

Biosynthesis of this compound

The biosynthesis of this compound is a critical pathway in the production of a wide array of iridoids in both insects and plants. The pathway begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes.

Iridodial (B1216469) Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Oxogeranial 8-Oxogeranial Geraniol->Oxogeranial Oxidation Iridodial This compound Oxogeranial->Iridodial Iridoid Synthase (Reductive Cyclization)

Biosynthetic pathway of this compound.

Early Research on Biological Activity

The initial investigations into this compound were primarily focused on its isolation and structural elucidation from the defensive secretions of the Australian ant, Iridomyrmex purpureus (then known as Iridomyrmex detectus). Pioneering work by G.W.K. Cavill and his colleagues in the 1950s was instrumental in identifying this novel dialdehyde.

While early publications did not provide extensive quantitative biological data in the format of modern pharmacological studies (e.g., IC50 or LD50 values), they laid the groundwork by establishing the qualitative biological effects of this compound.

Defensive and Insecticidal Properties

The primary biological role attributed to this compound in early research was its function as a potent defensive agent. The secretions containing iridodial were observed to be highly effective in repelling and deterring predators and competing insect species.

Table 1: Summary of Early Qualitative Biological Activity of this compound

Biological ActivityOrganism(s)Observed EffectEarly References (Qualitative Description)
Defensive SecretionIridomyrmex purpureusRepels and deters other insects.Cavill, Ford & Locksley (1956)
Insecticidal ActivityGeneral InsectsImplied toxic or repellent effects.Pavan (1952) - for the related iridomyrmecin

It is important to note that much of the early work on insecticidal properties was conducted on the related compound, iridomyrmecin, which is a lactone derivative of iridodial. The direct insecticidal testing of purified this compound in these early years is not well-documented with quantitative metrics.

Experimental Protocols

Experimental_Workflow cluster_collection Sample Collection & Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassay Preliminary Bioassay ant_collection Collection of Iridomyrmex purpureus extraction Solvent Extraction of Anal Gland Secretions ant_collection->extraction chromatography Chromatographic Separation extraction->chromatography purification Purification of this compound chromatography->purification spectroscopy Spectroscopic Analysis (e.g., IR, UV) purification->spectroscopy chemical_derivatization Chemical Derivatization purification->chemical_derivatization qualitative_assay Qualitative Repellency/Toxicity Assay (Observation of insect behavior) purification->qualitative_assay

Generalized workflow for early research on this compound.
General Protocol for Observing Defensive Behavior (Hypothetical Reconstruction)

  • Collection of Secretions: Secretions from the anal glands of Iridomyrmex purpureus workers were collected, likely through solvent extraction of crushed glands or by inducing the ants to release the secretion onto a collection surface.

  • Preparation of Test Arenas: Simple arenas, such as petri dishes, would be prepared to observe the interactions between the iridodial-containing secretions and other insects (e.g., other ant species, potential predators).

  • Application of Secretion: A small amount of the crude secretion or a partially purified fraction containing iridodial would be applied to a specific area within the test arena.

  • Introduction of Test Insects: The test insects would be introduced into the arena.

  • Observation: The behavior of the test insects in response to the secretion would be observed and recorded. This would include noting any avoidance, paralysis, or mortality.

Conclusion

The early research on this compound was foundational in establishing the concept of chemical defense in insects. While lacking the quantitative rigor of modern studies, the work of Cavill and his contemporaries definitively identified this compound as a key bioactive molecule from a natural source. This pioneering research paved the way for decades of further investigation into the biosynthesis, ecological roles, and potential applications of iridoids. The information gathered from these initial studies continues to be the bedrock upon which our current understanding of this important class of natural products is built. Further archival research into the full-text publications from this era may yet yield more specific quantitative data that would be of significant interest to the scientific community.

The Pivotal Role of Iridoid Synthase in (+)-Iridodial Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iridoid synthase (ISY), a key enzyme in the biosynthesis of (+)-iridodial and other iridoids. Iridoids are a large class of monoterpenes with significant pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the function and mechanism of iridoid synthase is crucial for the metabolic engineering of high-value iridoid-derived pharmaceuticals, such as the anticancer agents vinblastine (B1199706) and camptothecin, for which iridoids serve as precursors.[1]

Introduction to Iridoid Biosynthesis

The biosynthesis of iridoids initiates from the universal monoterpene precursor, geranyl pyrophosphate (GPP).[2] A series of enzymatic reactions converts GPP to the linear monoterpene 8-oxogeranial.[3][4] This molecule then serves as the substrate for the defining step in iridoid scaffold formation, a reductive cyclization catalyzed by iridoid synthase.[5][6] This reaction is mechanistically distinct from canonical terpene cyclases, which typically utilize diphosphate-containing substrates and proceed through cationic intermediates.[5][7] Instead, iridoid synthase employs an NADPH-dependent reduction to generate a reactive enol or enolate intermediate, which subsequently cyclizes to form the characteristic bicyclic iridoid structure.[7][8] The products of this reaction include the closed-ring nepetalactol and its open-chain dialdehyde (B1249045) isomer, this compound.[2][6]

The Iridoid Biosynthetic Pathway

The core biosynthetic pathway leading to the formation of this compound is a multi-step process localized within plant cells. The pathway begins in the plastids with the methylerythritol phosphate (B84403) (MEP) pathway, which produces GPP.[9] Subsequent steps are catalyzed by a series of enzymes, culminating in the iridoid synthase-mediated cyclization.

Iridoid_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Enol_Intermediate 8-Oxocitronellyl Enol (Intermediate) Oxogeranial->Enol_Intermediate Iridodial This compound Enol_Intermediate->Iridodial Spontaneous/Enzymatic Cyclization Nepetalactol Nepetalactol Enol_Intermediate->Nepetalactol Hydroxygeranial Hydroxygeranial

Caption: The biosynthetic pathway from Geranyl Pyrophosphate (GPP) to this compound and Nepetalactol.

Iridoid Synthase: Function and Mechanism

Iridoid synthase belongs to the progesterone (B1679170) 5β-reductase (P5βR) family of short-chain dehydrogenases/reductases (SDRs).[1][10] It catalyzes the NADPH-dependent 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol or enolate intermediate.[7][11] This unstable intermediate then undergoes an intramolecular cyclization to yield the iridoid scaffold.[7][12] The cyclization is thought to proceed via either a hetero-Diels-Alder reaction or a Michael addition.[7][13]

The reaction catalyzed by ISY can produce a mixture of products, including cis-trans-nepetalactol and its corresponding open-chain forms, cis-trans-iridodials.[6] The ratio of these products can be influenced by reaction conditions.[11] While ISY is responsible for the initial reduction and formation of the reactive intermediate, subsequent stereoselective cyclization may be facilitated by other enzymes, such as nepetalactol-related short-chain dehydrogenases (NEPS) or major latex protein-like (MLPL) enzymes.[3][14]

A significant characteristic of many iridoid synthases is their substrate promiscuity.[12][15] Besides the native substrate 8-oxogeranial, ISY can also exhibit activity towards other aldehydes like geranial and ketones like progesterone.[15][16] This lack of specificity can lead to the formation of undesired byproducts, posing a challenge for the efficient biotechnological production of specific iridoids.[12][17]

Quantitative Data on Iridoid Synthase Activity

The catalytic efficiency and substrate preference of iridoid synthases can vary significantly between different plant species. The following tables summarize key quantitative data reported for several characterized iridoid synthases.

Table 1: Specific Activity and Substrate Preference of Iridoid Synthases

EnzymeSource OrganismSubstrateSpecific Activity (U/g)Substrate Preference (SP) Value¹Reference
CrISY Catharanthus roseusGeranial6431.5 ± 60.72.1[12][15]
8-Oxogeranial13363.1 ± 147.3[12][15]
NmISY2 Nepeta mussiniiGeranial-8.5[12][15]
8-Oxogeranial-[12][15]
3M+ Mutant Engineered NmISY2Geranial-293.1[17]
8-Oxogeranial-[17]

¹Substrate Preference (SP) value is defined as the ratio of specific activity for 8-oxogeranial to the specific activity for geranial.[15]

Table 2: Steady-State Kinetic Parameters of OeISY

EnzymeSource Organismkcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)Reference
OeISY Olea europaea3.8 ± 0.20.6 ± 0.16.3[6]

Experimental Protocols

This section details generalized methodologies for the key experiments involved in the study of iridoid synthase.

Heterologous Expression and Purification of Iridoid Synthase

A common method for obtaining active iridoid synthase for in vitro studies is through heterologous expression in Escherichia coli or Pichia pastoris, followed by affinity purification.[9][12]

Protein_Expression_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transformation of E. coli with ISY expression plasmid Culture_Growth Culture Growth (e.g., in LB medium) Transformation->Culture_Growth Induction Induction of Protein Expression (e.g., with IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of His-tagged ISY Affinity_Chromatography->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis

Caption: A generalized workflow for the heterologous expression and purification of iridoid synthase.

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for the iridoid synthase gene is synthesized, often with codon optimization for the expression host, and cloned into an expression vector (e.g., pET-28a) containing a purification tag, such as a polyhistidine (His) tag.[12]

  • Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[9]

  • Expression: A starter culture is used to inoculate a larger volume of growth medium (e.g., LB medium). The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-24 hours) to enhance soluble protein production.[9][18]

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and disrupted by sonication on ice. The lysate is then centrifuged to pellet cell debris.[9]

  • Purification: The supernatant containing the soluble protein is loaded onto a pre-equilibrated nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed to remove unbound proteins, and the His-tagged iridoid synthase is eluted with a buffer containing a high concentration of imidazole.[9]

  • Purity Assessment and Storage: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.[9][15]

In Vitro Enzyme Assay

The catalytic activity of the purified iridoid synthase is determined through in vitro assays.

Materials:

  • Purified iridoid synthase protein

  • Assay buffer (e.g., 20-50 mM MOPS, pH 7.0)[9][12][15]

  • 8-oxogeranial (substrate)

  • NADPH (cofactor)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • GC-MS instrument for product analysis

Protocol:

  • Reaction Setup: In a glass vial, a reaction mixture is prepared containing the assay buffer, NADPH (final concentration ~200 µM), and the purified iridoid synthase protein.[9][12][15]

  • Initiation: The reaction is initiated by adding the substrate, 8-oxogeranial (final concentration ~100-500 µM).[4][9]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-3 hours).[4][9]

  • Product Extraction: The reaction is stopped, and the products are extracted by adding an equal volume of an organic solvent like ethyl acetate, followed by vigorous vortexing and centrifugation to separate the phases. The organic phase is then collected.[4][9]

Product Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the primary method used to identify and quantify the products of the iridoid synthase reaction.[6][9]

Protocol:

  • Sample Analysis: The extracted organic phase containing the reaction products is injected into a GC-MS system.

  • Separation and Detection: The compounds are separated on a suitable GC column (e.g., Zebron ZB-5). The separated compounds are then ionized and detected by the mass spectrometer.[6]

  • Identification: The products, such as this compound and nepetalactol, are identified by comparing their mass spectra and retention times with those of authentic standards or published data.[6][19]

  • Quantification: The amount of each product can be quantified by integrating the peak areas in the total ion chromatogram and comparing them to a standard curve.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation of novel iridoids and for confirming the structure of known compounds isolated from natural sources or enzymatic reactions.[20][21][22]

Conclusion and Future Perspectives

Iridoid synthase is a fascinating enzyme that plays a central role in the biosynthesis of the vast and pharmacologically important family of iridoids. Its unique reductive cyclization mechanism sets it apart from classical terpene cyclases and offers exciting possibilities for biocatalysis and synthetic biology.[5] Key challenges remain, particularly in overcoming the substrate promiscuity of some ISY orthologs to improve the efficiency and selectivity of desired iridoid production.[12]

Future research will likely focus on the discovery and characterization of novel iridoid synthases with improved properties, the use of protein engineering to tailor substrate specificity and catalytic efficiency, and the reconstruction of complete iridoid biosynthetic pathways in microbial hosts for the sustainable production of valuable pharmaceuticals.[12][17] A deeper understanding of the structure-function relationships of iridoid synthase will be instrumental in achieving these goals and unlocking the full potential of this important class of natural products.

References

Spontaneous Cyclization of 8-Oxocitronellyl Enol to Iridodial: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the spontaneous, non-enzymatic cyclization of 8-oxocitronellyl enol to form iridodial (B1216469), a critical step in the biosynthesis of iridoids. This class of monoterpenoids is of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. While often enzyme-mediated in nature, the intrinsic chemical reactivity of the 8-oxocitronellyl enol intermediate allows for a spontaneous intramolecular reaction to form the characteristic bicyclic iridoid skeleton.

Introduction to Iridoid Biosynthesis

Iridoids are a large family of natural products characterized by a cyclopentanopyran ring system. Their biosynthesis typically originates from geraniol. A key intermediate in this pathway is 8-oxocitronellyl enol. In many organisms, the cyclization of this enol is catalyzed by enzymes such as iridoid synthase (ISY). However, the focus of this guide is the inherent chemical propensity of this molecule to cyclize without enzymatic intervention.

The Spontaneous Cyclization Mechanism

The formation of iridodial from 8-oxocitronellyl enol is believed to proceed through an intramolecular aldol-type reaction. The enol or enolate acts as a nucleophile, attacking the aldehyde carbonyl group. This reaction is a key bond-forming step, leading to the formation of the cyclopentane (B165970) ring of the iridodial structure.

While the reaction can occur spontaneously, the stereochemical outcome is of particular importance. Research suggests that the non-enzymatic cyclization predominantly leads to the formation of the cis,trans-stereoisomer of nepetalactol, which is the hemiacetal form of iridodial. This inherent diastereoselectivity is a crucial aspect for understanding the fundamental chemical principles that may have guided the evolution of stereospecific enzymes in iridoid biosynthesis.

Two plausible mechanistic pathways for the cyclization have been proposed in the broader context of iridoid formation: a concerted hetero Diels-Alder reaction and a stepwise Michael addition. In the absence of an enzyme, the reaction likely follows a stepwise path involving the formation of a bond between the enol and the aldehyde, followed by proton transfer to yield the final iridodial structure.

Quantitative Data

Detailed quantitative data on the kinetics, yields, and stereoselectivity of the purely spontaneous, non-enzymatic cyclization of isolated 8-oxocitronellyl enol are not extensively documented in publicly available literature. Most studies focus on the overall enzymatic conversion, where 8-oxocitronellyl enol is a transient intermediate. The spontaneous reaction is often noted as a competing or background process in enzymatic assays. The table below summarizes the key transformations in the early stages of iridoid biosynthesis leading to the precursor for spontaneous cyclization.

PrecursorProductKey TransformationReference
Geraniol8-HydroxygeraniolHydroxylation
8-Hydroxygeraniol8-OxogeranialOxidation
8-Oxogeranial8-Oxocitronellyl enolReduction and tautomerization (often enzyme-mediated)

Experimental Protocols

  • Enzymatic Generation of 8-Oxocitronellyl Enol: Incubation of 8-oxogeranial with a suitable reductase, such as iridoid synthase (ISY), in the absence of cyclizing enzymes.

  • Quenching and Extraction: Stopping the enzymatic reaction and extracting the organic components.

  • Analysis of Products: Utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the resulting iridodial stereoisomers over time.

Visualizing the Pathway

The following diagrams illustrate the key biosynthetic pathway leading to the precursor for spontaneous cyclization and the proposed mechanism for the cyclization itself.

G Geraniol Geraniol Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Hydroxylation Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial Oxidation Enol 8-Oxocitronellyl Enol Oxogeranial->Enol Reduction

**Caption

The Structural Elucidation of (+)-Iridodial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Iridodial (C₁₀H₁₆O₂) is a monoterpenoid belonging to the iridoid class, characterized by a cis-fused cyclopenta[c]pyran skeleton. As a pivotal biosynthetic precursor to a vast array of pharmacologically significant iridoid glycosides and secoiridoids, a thorough understanding of its structure is fundamental. The elucidation of its chemical architecture has relied on a combination of classical chemical degradation methods and modern spectroscopic techniques. This guide details the multifaceted approach to confirming the structure of this compound, including its relative and absolute stereochemistry. We present a logical workflow, key experimental data, and the underlying principles of the analytical techniques employed in this critical endeavor.

Introduction to this compound

Iridoids are a large family of natural products known for their diverse biological activities.[1] At the heart of their biosynthesis lies this compound, a dialdehyde (B1249045) compound formed enzymatically from 8-oxogeranial.[2][3] Its structure features a five-membered ring fused to a six-membered pyran ring, with two chiral centers dictating its three-dimensional shape. The correct assignment of its planar structure, the relative orientation of its substituents (stereochemistry), and its absolute configuration are paramount for understanding its role as a substrate in complex biosynthetic pathways and for its potential use in synthetic chemistry.

The elucidation process involves a systematic approach to piece together molecular evidence, as outlined in the workflow below.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_stereo Stereochemical Determination cluster_confirmation Structural Confirmation A Isolation & Purification B Elemental Analysis & Molecular Formula Determination A->B C Mass Spectrometry (MS) (Molecular Weight & Fragmentation) B->C D Infrared (IR) Spectroscopy (Functional Group ID) C->D E Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Connectivity) D->E F 2D NMR (NOESY) (Relative Stereochemistry) E->F G Chiroptical Methods (Optical Rotation - Absolute Config.) F->G H Chemical Degradation (Historical Method) G->H I Total Synthesis (Definitive Proof) H->I J This compound I->J Final Structure Confirmed

Figure 1: Logical workflow for the structural elucidation of this compound.

Molecular Formula and Unsaturation

The foundational step in structural elucidation is determining the molecular formula. For this compound, this was established through a combination of elemental analysis and mass spectrometry.

Table 1: Molecular Properties of this compound

PropertyDataMethodInference
Molecular FormulaC₁₀H₁₆O₂Elemental Analysis, HRMSIndicates a monoterpenoid structure.
Molecular Weight168.23 g/mol Mass SpectrometryConsistent with the molecular formula.
High-Resolution MS (M+H)⁺m/z 169.1229HR-ESI-MSConfirms elemental composition.[4]
Degree of Unsaturation3Formula CalculationSuggests the presence of rings and/or π bonds.

The degree of unsaturation is calculated as (2C + 2 + N - H - X)/2 = (2*10 + 2 - 16)/2 = 3. This result points to a combination of three rings or double bonds.

Spectroscopic Data Analysis

Modern spectroscopic methods provide the bulk of the evidence for the planar structure and connectivity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions indicative of its two aldehyde groups.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (ν_max, cm⁻¹)Vibration TypeFunctional GroupSignificance
~2950-2850C-H StretchAlkyl (sp³)Confirms the presence of a saturated carbon backbone.
~2820 and ~2720C-H Stretch (Fermi Doublet)Aldehyde (R-CHO)Highly characteristic pair of peaks for an aldehyde C-H bond.
~1725C=O StretchAldehyde (R-CHO)Strong absorption confirming the presence of carbonyl functional groups.[5]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A pure sample of this compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the salt plate or solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The positions of major absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in piecing together its structure. While specific spectra for pure this compound are not widely published, the analysis of related iridoid glycosides shows a characteristic loss of the sugar moiety, yielding an ion corresponding to the iridodial (B1216469) aglycone.[6][7]

Table 3: Expected Mass Spectrometry Data for this compound

m/z Value (Expected)Ion IdentityFragmentation PathwaySignificance
168[M]⁺Electron Ionization (EI)Molecular ion peak, confirms molecular weight.
169[M+H]⁺Electrospray Ionization (ESI) / Chemical IonizationProtonated molecular ion, confirms molecular weight.
150[M-H₂O]⁺Loss of waterSuggests the presence of a hydroxyl group (enol form).
140[M-CO]⁺Loss of carbon monoxideTypical fragmentation of aldehydes/ketones.
139[M-CHO]⁺Loss of a formyl radicalCharacteristic fragmentation of an aldehyde.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺) are formed.

  • Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z), generating the mass spectrum. For fragmentation data (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the same for carbon atoms.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proposed)
~9.7 - 9.8d1H-CH O (less hindered)
~9.6 - 9.7s or d1H-CH O (more hindered)
~1.0 - 1.2d3H-CH-CH
~1.5 - 2.8m11HRemaining CH , CH

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment (Proposed)
~204 - 205C=OAldehyde Carbonyl
~202 - 203C=OAldehyde Carbonyl
~50 - 65CHRing junction CH
~40 - 55CHRing junction CH
~20 - 45CH, CH₂Ring carbons
~15 - 20CH₃Methyl group

Note: The exact chemical shifts are highly dependent on solvent and experimental conditions. The data presented are estimates based on typical values for similar structures.[3][8]

Stereochemical Elucidation

With the planar structure established, the next critical phase is to determine the three-dimensional arrangement of the atoms.

Relative Stereochemistry

The relative orientation of the substituents on the chiral centers is determined primarily through 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. For this compound, a key NOESY correlation would be observed between the protons at the ring junction, confirming their cis relationship, which is a defining feature of the iridoid skeleton.

Absolute Stereochemistry

The definitive assignment of the (1S,2S,5R) configuration for this compound requires chiroptical methods.

  • Computational Methods: Modern approaches can confirm the absolute configuration by comparing the experimentally measured optical rotation value with values calculated for the possible enantiomers using Time-Dependent Density Functional Theory (TDDFT). The enantiomer whose calculated rotation matches the experimental sign and magnitude is assigned as the correct structure.[10]

Confirmation of Structure

Chemical Degradation (Historical Perspective)

Before the advent of routine NMR, the structure of complex natural products was often proven through chemical degradation. This involved a series of reactions to break the molecule down into smaller, identifiable fragments. For an iridoid like iridodial, this could involve:

  • Oxidation: Converting the aldehyde groups to carboxylic acids.

  • Ring Opening: Cleavage of the pyran ring to yield a substituted cyclopentane (B165970) derivative.

  • Further Degradation: Breaking the cyclopentane ring to produce known dicarboxylic acids, which could be identified by their melting points and other physical properties.

This painstaking process allowed chemists to deduce the carbon skeleton piece by piece.

Degradation_Pathway Iridodial This compound Diacid Iridodial Diacid Iridodial->Diacid Oxidation (e.g., Ag₂O) RingOpened Cyclopentane Derivative Diacid->RingOpened Ring Cleavage (e.g., O₃, then H₂O₂) Fragments Known Smaller Fragments RingOpened->Fragments Further Degradation

Figure 2: A conceptual diagram of a chemical degradation pathway for Iridodial.

Total Synthesis

The unambiguous and definitive proof of a proposed structure is its total synthesis from simple, known starting materials. The synthesis of iridodial has been reported, and the full characterization of the synthetic product provides the final confirmation.[11] If the spectroscopic data (NMR, IR, MS) and the optical rotation of the synthetic material are identical to those of the natural product, the proposed structure is considered proven.

Conclusion

The structural elucidation of this compound is a classic example of chemical detective work, integrating evidence from multiple analytical techniques. Its molecular formula and degree of unsaturation were first established, followed by the identification of its key functional groups (two aldehydes) via IR spectroscopy. Mass spectrometry confirmed the molecular weight and provided clues to its fragmentation. The precise carbon-hydrogen framework was pieced together using ¹H and ¹³C NMR. Finally, the crucial stereochemistry was determined using 2D NMR and chiroptical measurements. The culmination of this evidence, ultimately confirmed by total synthesis, provides a complete and unambiguous picture of the this compound structure, solidifying its role as a key building block in the natural world.

References

Methodological & Application

Application Notes and Protocols for the Organocatalytic Synthesis of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the organocatalytic routes toward the synthesis of (+)-Iridodial, a key intermediate in the biosynthesis of many iridoid natural products. The protocols detailed below are based on established organocatalytic methodologies, primarily featuring an asymmetric intramolecular Michael addition as the key stereochemistry-determining step.

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. This compound is a naturally occurring iridoid that serves as a crucial precursor to a wide array of bioactive molecules, including nepetalactone, the active ingredient in catnip, and other pharmacologically relevant compounds. The development of stereoselective synthetic routes to this compound is of significant interest to the fields of organic synthesis and drug discovery. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free and often more environmentally benign alternative to traditional catalytic methods. This document outlines a robust organocatalytic approach for the enantioselective synthesis of this compound from the readily available starting material, (R)-(+)-citronellal.

Overall Synthetic Strategy

The synthesis commences with the commercially available chiral building block, (R)-(+)-citronellal. The key transformation is an organocatalyst-mediated intramolecular Michael addition of an enal derivative to an α,β-unsaturated ester. This cyclization, catalyzed by a chiral secondary amine catalyst such as a Jørgensen-Hayashi-type catalyst, establishes the cis-fused bicyclic core of the iridoid skeleton with high diastereoselectivity and enantioselectivity. Subsequent reduction of the resulting aldehyde and ester functionalities affords the target molecule, this compound.

Diagram of the Overall Synthetic Workflow

G start (R)-(+)-Citronellal step1 Preparation of α,β-Unsaturated Ester start->step1 intermediate Citronellal-derived α,β-Unsaturated Ester step1->intermediate step2 Organocatalytic Intramolecular Michael Addition intermediate->step2 cyclized_product Cyclized Aldehyde-Ester step2->cyclized_product step3 Diastereoselective Reduction cyclized_product->step3 final_product This compound step3->final_product

Caption: Overall workflow for the organocatalytic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of the α,β-Unsaturated Ester Intermediate

This protocol describes the conversion of (R)-(+)-citronellal to the corresponding α,β-unsaturated methyl ester, which is the precursor for the key organocatalytic cyclization.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-(+)-citronellal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the α,β-unsaturated ester as a colorless oil.

Protocol 2: Organocatalytic Intramolecular Michael Addition

This protocol details the key cyclization step to form the iridoid skeleton using a Jørgensen-Hayashi-type catalyst.

Materials:

Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous chloroform or toluene, add the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.1 - 0.2 eq).

  • Add DBU (0.1 - 0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the cyclized aldehyde-ester.

Protocol 3: Reduction to this compound

This final step involves the reduction of the aldehyde and ester functionalities to the corresponding diol, which exists in equilibrium with the hemiacetal form of this compound.

Materials:

  • Cyclized aldehyde-ester from Protocol 2

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Methanol (B129727)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the cyclized aldehyde-ester (1.0 eq) in anhydrous DCM or toluene and cool the solution to -78 °C under an inert atmosphere.

  • Add DIBAL-H solution (2.5 - 3.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously for 1-2 hours until two clear layers form.

  • Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

The following table summarizes typical quantitative data for the key organocatalytic intramolecular Michael addition step in the synthesis of iridoid structures similar to this compound. Data is based on published literature for analogous systems.[1]

CatalystAdditiveSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-α,α-Diphenylprolinol trimethylsilyl ether (20 mol%)DBU (20 mol%)CHCl₃4875-85>20:190-95
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]prolinol trimethylsilyl ether (10 mol%)DBU (10 mol%)Toluene2480-90>20:1>99
(S)-Proline (30 mol%)-DMSO7260-7010:185-90

Note: The specific yields, dr, and ee for the synthesis of this compound may vary depending on the precise reaction conditions and substrate purity.

Signaling Pathway and Mechanistic Diagrams

Proposed Catalytic Cycle for the Intramolecular Michael Addition

G cluster_0 Catalytic Cycle A Chiral Secondary Amine Catalyst B Enamine Intermediate A->B + Aldehyde - H₂O C Intramolecular Michael Addition (Cyclization) B->C D Iminium Ion Intermediate C->D E Hydrolysis D->E + H₂O E->A - Product product Cyclized Product E->product substrate α,β-Unsaturated Ester substrate->B

Caption: Proposed catalytic cycle for the amine-catalyzed intramolecular Michael addition.

References

Application Note: GC-MS Analysis for the Identification and Quantification of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial is a monoterpenoid belonging to the iridoid class of compounds.[1][2][3] Iridoids are a large group of secondary metabolites found in a variety of plants and some insects, often serving as defensive agents.[3][4] Due to their wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties, iridoids are of significant interest in the fields of natural product chemistry and drug development.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this compound, particularly after appropriate sample preparation.[6][7] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Principle of GC-MS Analysis

Gas chromatography (GC) separates chemical compounds in a complex mixture based on their different boiling points and affinities for the stationary phase of the GC column.[6] As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. By comparing the retention time and mass spectrum of an unknown compound to that of a known standard, confident identification and quantification can be achieved. For less volatile compounds like iridoids, a derivatization step is often employed to increase their volatility for GC analysis.[8]

Experimental Protocols

Sample Preparation: Extraction from a Matrix (e.g., Plant Material)

A robust sample preparation protocol is crucial for the successful extraction of this compound and the removal of interfering substances.[9]

Materials:

  • Dried and powdered sample matrix (e.g., plant leaves)

  • 70% Methanol in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • GC vials

Protocol:

  • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

  • Add 25 mL of 70% methanol.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.[9]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[9]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.[9]

Derivatization (for enhanced volatility)

For many iridoids, derivatization is necessary to improve their thermal stability and volatility for GC-MS analysis.[8] A common method is silylation.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Protocol:

  • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dried extract.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and samples.

ParameterCondition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Splitless mode
Injector Temp. 250°C
Oven Program Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Energy 70 eV
Scan Range m/z 40-550
Injection Volume 1 µL

Data Presentation

The following tables summarize the expected quantitative performance of the GC-MS method for the analysis of this compound.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (µg/mL)Calibration Curve Equation
This compound0.5 - 100y = 12345x + 6780.9992

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.150.5

Table 3: Precision and Accuracy (Recovery)

AnalyteSpiked Conc. (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
This compound1.03.24.598.5
10.02.83.9101.2
50.02.13.199.3

Visualization

Experimental Workflow

experimental_workflow sample Sample Collection (e.g., Plant Material) preparation Sample Preparation (Drying and Grinding) sample->preparation extraction Solvent Extraction (70% Methanol, Ultrasonication) preparation->extraction filtration Filtration (0.22 µm Syringe Filter) extraction->filtration derivatization Derivatization (Optional) (Silylation with BSTFA) filtration->derivatization gcms GC-MS Analysis filtration->gcms Direct Injection derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Proposed Mass Fragmentation of this compound

The mass fragmentation of iridoids in mass spectrometry typically involves cleavages of the cyclopentane (B165970) and pyran rings.[10][11]

fragmentation_pathway parent This compound Molecular Ion [M]+ m/z 168 frag1 [M-CH3]+ m/z 153 parent->frag1 -15 frag2 [M-CHO]+ m/z 139 parent->frag2 -29 frag3 [M-C2H4O]+ m/z 124 parent->frag3 -44 frag4 [M-C3H7O]+ m/z 111 frag3->frag4 -13 frag5 [M-C4H5O]+ m/z 99 frag3->frag5 -25 frag6 m/z 81 frag4->frag6 -30 frag7 m/z 69 frag5->frag7 -30

Caption: Proposed mass fragmentation pathway for this compound.

References

Application Notes and Protocols for the Quantification of (+)-Iridodial by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial is a monoterpenoid belonging to the iridoid class of compounds. Iridoids are widely distributed in the plant kingdom and are known for their diverse biological activities, making them of significant interest in phytochemical research and drug development.[1] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantification of iridoids.[2]

This document provides detailed application notes and protocols for the quantification of this compound using a reversed-phase HPLC-UV method. While specific validated methods for this compound are not extensively published, the provided methodology is based on established protocols for structurally similar iridoids and serves as a comprehensive guide for method development and validation.[2][3]

Principle of the Method

The method described herein utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is employed, which separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous solvent (often with an acid modifier to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol), is passed through the column. By using a gradient elution, the organic solvent concentration is increased over time, allowing for the separation of compounds with a wide range of polarities.

Detection is achieved using an ultraviolet (UV) detector. Iridoid glycosides typically exhibit maximum UV absorbance in the range of 235-278 nm.[3][4] For this compound, a starting detection wavelength of 240 nm is recommended, which should be optimized by obtaining the UV spectrum of a pure standard.[4] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis of this compound. These parameters should be optimized for specific applications.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (or the λmax of this compound)
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)
  • Grinding: Dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered plant material into a conical flask. Add 25 mL of methanol.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate extraction.

  • Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

To ensure the reliability and accuracy of the analytical method, it is essential to perform method validation. The following parameters should be evaluated according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[5]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at both intra-day and inter-day levels, with the relative standard deviation (%RSD) typically being less than 2%.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies on spiked samples, with recovery values typically expected to be within 95-105%.

Typical Quantitative Performance Data for Iridoid Analysis

The following table summarizes typical validation parameters for the HPLC analysis of iridoids, which can be used as a benchmark for the method development of this compound.

ParameterTypical Value for Iridoid Analysis
Linearity (r²) ≥ 0.99
LOD (µg/mL) 0.01 - 0.5
LOQ (µg/mL) 0.03 - 1.5
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh & Grind Plant Material Extract Extract with Methanol (Sonication) Sample->Extract Filter_Sample Centrifuge & Filter Extract (0.45 µm) Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify G cluster_params Validation Parameters Method Developed HPLC Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy

References

Application Notes and Protocols for the Extraction of (+)-Iridodial from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Iridodial is a cyclopentanoid monoterpene and a key intermediate in the biosynthesis of a wide range of biologically active iridoids and alkaloids in various plant species.[1][2] It is a volatile compound found in the essential oils of several plants, notably those from the Nepeta genus, commonly known as catnip, and Actinidia polygama (silver vine).[3][4] Due to its role as a biosynthetic precursor and its own potential biological activities, efficient methods for its extraction and purification from plant material are of significant interest for phytochemical research and drug discovery.

These application notes provide an overview of the primary plant sources of this compound and detailed protocols for its extraction using various methods. While specific quantitative data for this compound is scarce in publicly available literature, this document presents data for closely related and co-occurring iridoids from Nepeta cataria to serve as a reference for expected yields and for comparative purposes. The provided protocols are based on established methods for the extraction of volatile iridoids and can be adapted for the specific needs of the researcher.

Data Presentation: Quantitative Analysis of Related Iridoids in Nepeta cataria

The following table summarizes the content of several key iridoids found in various genotypes of Nepeta cataria, extracted using solvent-based methods and analyzed by UHPLC-MS/MS. This data highlights the variability in iridoid content between different plant genotypes and harvest times. While this data does not specifically quantify this compound, it provides a valuable reference for the expected range of yields for related non-glycosidic iridoids from this plant genus.

Iridoid CompoundPlant GenotypePlant PartExtraction SolventConcentration (mg/100g dry weight)Reference
Nepetalic AcidNepeta cataria 'CR9'Aerial PartsEthanol (B145695)up to 1560.9[5]
Nepetalic AcidNepeta cataria 'UK. 9'Aerial PartsEthanolup to 1280.4[5]
DihydronepetalactoneNepeta cataria 'CR5'Aerial PartsEthanolup to 12.1[5]
NepetalactamNepeta cataria 'UK. 2'Aerial PartsEthanolup to 25.5[5]

Experimental Protocols

The following protocols describe three common methods for the extraction of volatile compounds, including this compound, from plant material.

Protocol 1: Solvent Extraction of this compound

This protocol describes a general method for the extraction of this compound using an organic solvent. Polar solvents such as methanol (B129727) or ethanol are generally recommended for the extraction of iridoids.[1]

Materials and Equipment:

  • Dried and powdered plant material (Nepeta cataria or other suitable source)

  • Methanol or Ethanol (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Glassware (beakers, flasks, graduated cylinders)

  • Solid Phase Extraction (SPE) column (e.g., silica (B1680970) gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Extraction:

    • Weigh 10 g of dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue with another 100 mL of methanol to ensure complete extraction.

    • Combine the methanolic extracts.[6]

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning and Purification:

    • To the concentrated extract, add 50 mL of deionized water and 50 mL of hexane.

    • Shake vigorously in a separatory funnel and allow the layers to separate.

    • Collect the hexane layer (which will contain the volatile iridoids) and pass it through a column of anhydrous sodium sulfate to remove any residual water.

    • The hexane extract can be further purified using a Solid Phase Extraction (SPE) column. Pass the hexane extract through the SPE column and elute with a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) to collect the nepetalactone (B1678191) and iridodial (B1216469) fraction.[6]

  • Analysis:

    • The purified fraction can be analyzed by GC-MS to identify and quantify this compound.[7]

Protocol 2: Steam Distillation for the Extraction of this compound-Containing Essential Oil

Steam distillation is a common method for extracting essential oils rich in volatile compounds like this compound from aromatic plants.[8]

Materials and Equipment:

  • Fresh or dried aerial parts of Nepeta cataria

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Apparatus Setup:

    • Set up the steam distillation apparatus according to the manufacturer's instructions.

  • Plant Material Preparation:

    • Coarsely chop the fresh or dried plant material.

    • Place approximately 100 g of the plant material into the biomass flask.

  • Distillation:

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Heat the water in the boiling flask to generate steam.

    • Allow the steam to pass through the plant material in the biomass flask, carrying the volatile compounds with it.

    • The steam and volatile compounds will then pass into the condenser.

    • Cool the condenser with a continuous flow of cold water to condense the steam and volatiles.

    • Collect the distillate, which will consist of an aqueous layer and an oily layer (the essential oil), in the collection vessel.

    • Continue the distillation for 2-3 hours, or until no more oil is collected.[9]

  • Isolation of Essential Oil:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to fully separate.

    • Carefully drain the lower aqueous layer, collecting the upper essential oil layer.

    • Dry the collected essential oil by passing it through a small amount of anhydrous sodium sulfate.

  • Analysis:

    • The essential oil can be directly analyzed by GC-MS to determine its this compound content.[6]

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

SFE using carbon dioxide (CO₂) is a "green" and highly efficient method for extracting volatile and thermolabile compounds. The selectivity of the extraction can be tuned by modifying the pressure, temperature, and by using a co-solvent.[8][10]

Materials and Equipment:

  • Dried and ground Nepeta cataria (particle size ~0.5-1.0 mm)

  • Supercritical Fluid Extraction system

  • High-purity liquid carbon dioxide

  • Co-solvent (e.g., ethanol, optional)

  • Collection vials

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Ensure the plant material is thoroughly dried (moisture content <10%).

    • Grind the plant material to a uniform particle size.

  • SFE System Operation:

    • Accurately weigh a known amount of the ground plant material and pack it into the extraction vessel.

    • Seal the vessel and place it in the SFE unit.

    • Set the desired extraction parameters. The following are suggested starting conditions for nepetalactone, which can be optimized for this compound:

      • Pressure: 200-400 bar

      • Temperature: 40-60 °C

      • CO₂ Flow Rate: 2-5 L/min

      • Co-solvent (optional): 2-10% ethanol

  • Extraction Process:

    • Pressurize the system with CO₂ to the set pressure.

    • Heat the extraction vessel to the set temperature.

    • The extraction can be performed in two modes:

      • Static mode: Allow the supercritical CO₂ to equilibrate with the plant material for a set period (e.g., 30 minutes).

      • Dynamic mode: Continuously flow supercritical CO₂ through the extraction vessel for a defined time (e.g., 60-180 minutes).

  • Collection:

    • The supercritical fluid containing the extracted compounds is passed through a restrictor into a collection vessel where the pressure is lower.

    • As the pressure drops, the CO₂ returns to a gaseous state and is vented, leaving the extracted compounds (the oleoresin containing this compound) in the collection vessel.

  • Analysis:

    • The collected extract can be dissolved in a suitable solvent and analyzed by GC-MS.

Mandatory Visualizations

Biosynthetic_Pathway_of_Iridodial GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial This compound Oxogeranial->Iridodial ISY (Iridoid Synthase)

Caption: Biosynthetic pathway of this compound from Geranyl Diphosphate.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis PlantMaterial Plant Material (e.g., Nepeta cataria) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) Grinding->SolventExtraction SteamDistillation Steam Distillation Grinding->SteamDistillation SFE Supercritical Fluid Extraction (SFE) Grinding->SFE CrudeExtract Crude Extract / Essential Oil SolventExtraction->CrudeExtract SteamDistillation->CrudeExtract SFE->CrudeExtract Purification Purification (e.g., Column Chromatography, SPE) CrudeExtract->Purification PureIridodial Purified this compound Purification->PureIridodial Analysis Analysis (e.g., GC-MS, NMR) PureIridodial->Analysis

Caption: General workflow for the extraction and analysis of this compound.

References

Application Notes & Protocols: Purification of (+)-Iridodial using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Iridodial is a monoterpenoid dialdehyde (B1249045) that serves as a key biosynthetic precursor to a wide variety of iridoids, a class of compounds with significant pharmacological interest. Notably, many iridoids exhibit anti-inflammatory, neuroprotective, and other therapeutic properties. This compound is found in the defensive secretions of ants belonging to the Iridomyrmex genus. The purification of this compound is a critical step for its further investigation in drug discovery and development. These application notes provide a detailed protocol for the purification of this compound from a crude extract using silica (B1680970) gel column chromatography.

Principle of Separation

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase is initially used to elute less polar impurities. The polarity of the mobile phase is then gradually increased to elute compounds of increasing polarity. This compound, being a moderately polar compound, will elute from the column at a specific solvent polarity, allowing for its separation from other components in the crude extract.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound using the described column chromatography protocol. Please note that these values are representative and may vary depending on the quality of the crude extract and the precise execution of the protocol.

ParameterValue
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase Gradient of Hexane (B92381):Ethyl Acetate (B1210297)
Crude Material Hexane extract of Iridomyrmex species
Loading Method Dry Loading
Initial Purity (Crude Extract) ~10-15%
Final Purity (Post-Column) >95% (determined by GC-MS)
Expected Yield ~5-8% (from crude extract)
Detection Method TLC with vanillin-sulfuric acid staining

Experimental Protocols

1. Extraction of Crude this compound from Iridomyrmex species

  • Materials:

    • Iridomyrmex species ants

    • Hexane

    • Anhydrous sodium sulfate (B86663)

    • Rotary evaporator

    • Glassware (beakers, flasks, funnel)

    • Filter paper

  • Protocol:

    • Collect Iridomyrmex ants and freeze-dry them to remove water content.

    • Grind the freeze-dried ants into a fine powder.

    • Suspend the powdered ants in hexane (10 mL per gram of powder) in an Erlenmeyer flask.

    • Stir the suspension at room temperature for 24 hours to extract the defensive secretions containing this compound.

    • Filter the mixture through filter paper to remove the solid ant material.

    • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried hexane extract under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Store the crude extract at -20°C until further use.

2. Purification of this compound by Silica Gel Column Chromatography

  • Materials:

    • Crude this compound extract

    • Silica gel (70-230 mesh)

    • Hexane

    • Ethyl acetate

    • Glass chromatography column

    • Cotton wool

    • Sand

    • Collection tubes

    • TLC plates (silica gel 60 F254)

    • Vanillin-sulfuric acid staining solution

    • GC-MS for purity analysis

  • Protocol:

    • a. Column Packing:

      • Place a small plug of cotton wool at the bottom of the chromatography column.

      • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

      • Prepare a slurry of silica gel in hexane.

      • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.

      • Drain the excess hexane until the solvent level is just above the top of the silica gel. Do not allow the column to run dry.

      • Add another thin layer of sand on top of the silica gel bed.

    • b. Sample Loading (Dry Loading):

      • Dissolve the crude extract in a minimal amount of a volatile solvent like hexane or dichloromethane.

      • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the solution.

      • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.

      • Carefully add this powder to the top of the prepared column.

    • c. Elution:

      • Begin elution with 100% hexane, collecting fractions.

      • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane. A suggested gradient is as follows:

        • Fractions 1-10: 100% Hexane

        • Fractions 11-20: 98:2 Hexane:Ethyl Acetate

        • Fractions 21-30: 95:5 Hexane:Ethyl Acetate

        • Fractions 31-40: 90:10 Hexane:Ethyl Acetate

        • Fractions 41-50: 80:20 Hexane:Ethyl Acetate

      • Collect fractions of a consistent volume (e.g., 10 mL) throughout the elution process.

    • d. Fraction Analysis:

      • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

      • Develop the TLC plate in a suitable solvent system (e.g., 85:15 Hexane:Ethyl Acetate).

      • Visualize the spots by dipping the TLC plate in a vanillin-sulfuric acid solution and heating. Iridoids typically appear as blue or purple spots.[2]

      • Combine the fractions that contain the pure this compound based on the TLC analysis.

    • e. Purity Assessment:

      • Evaporate the solvent from the combined pure fractions under reduced pressure.

      • Determine the final purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification cluster_analysis Analysis & Final Product A Iridomyrmex Ant Collection B Freeze-Drying & Grinding A->B C Hexane Extraction B->C D Filtration & Concentration C->D E Column Packing (Silica Gel) D->E Crude Extract F Dry Loading of Crude Extract E->F G Gradient Elution (Hexane:EtOAc) F->G H Fraction Collection G->H I TLC Analysis of Fractions H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K Pure Fractions L Purity Assessment (GC-MS) K->L M Purified this compound L->M

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Phosphorylation (p38, JNK, ERK) LPS->MAPK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Translocation to Nucleus IkappaB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 Iridodial This compound Iridodial->IKK Inhibition Iridodial->MAPK Inhibition

Caption: Anti-inflammatory mechanism of iridoids.

References

Application Notes and Protocols for Metabolic Engineering of (+)-Iridodial Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iridoids are a class of monoterpenoids that serve as precursors to a wide range of biologically active compounds, including the potent anti-cancer agent vincristine. The sustainable production of these valuable molecules is a significant challenge due to their complex structures and low abundance in their native plant sources. Metabolic engineering of microbial hosts, particularly Saccharomyces cerevisiae, offers a promising alternative for the scalable and cost-effective production of iridoids. This document provides detailed application notes and protocols for the metabolic engineering of yeast for the biosynthesis of (+)-iridodial and its related precursor, nepetalactol.

Metabolic Pathway and Engineering Strategies

The biosynthesis of this compound in yeast begins with the endogenous precursor geranyl pyrophosphate (GPP), which is converted through a series of enzymatic steps catalyzed by heterologously expressed plant enzymes.

Core Biosynthetic Pathway from GPP to Nepetalactol and Iridodial:

  • Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

  • Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-hydroxygeraniol oxidoreductase (GOR or 8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol, which exists in equilibrium with its open-chain form, iridodial.

Key Metabolic Engineering Strategies in S. cerevisiae:

  • Enhancing Precursor Supply: Overexpression of key enzymes in the native mevalonate (B85504) (MVA) pathway to increase the intracellular pool of GPP.

  • Expression of Heterologous Pathway: Codon-optimization and expression of the core biosynthetic enzymes (GES, G8H, GOR, ISY) from various plant sources.

  • Minimizing Byproduct Formation: Deletion of endogenous yeast genes that encode enzymes responsible for the formation of shunt products. For instance, deletion of genes encoding old yellow enzymes (OYEs) can prevent the reduction of pathway intermediates.[1][2]

Quantitative Data Summary

The following tables summarize the production titers of key intermediates and the final product, nepetalactol (a precursor to this compound), achieved in various engineered S. cerevisiae strains.

Table 1: Geraniol Production in Engineered S. cerevisiae

Strain Engineering StrategyGeraniol Titer (mg/L)Reference
Base strain with combined strategies11.4--INVALID-LINK--
Overexpression of tCrGES, EcAtoB, and HMGS in Y. lipolytica341.17[3]
Overexpression of 3 copies of tCrGES and single copies of ERG10, HMGS, tHMG1, IDI in Y. lipolytica~1000[3]

Table 2: 8-Hydroxygeraniol Production in Engineered S. cerevisiae

Strain Engineering Strategy8-Hydroxygeraniol Titer (mg/L)Reference
Engineered chassis and optimized G8H expression>30-fold improvement over starting strain[4]
Fed-batch fermentation with engineered strain227--INVALID-LINK--

Table 3: Nepetalactol Production in Engineered S. cerevisiae

Strain Engineering StrategyNepetalactol Titer (mg/L)Reference
Deletion of five genes involved in α,β-unsaturated carbonyl metabolism5.2-fold increase in selectivity--INVALID-LINK--
Whole-cell biocatalysis from 8-hydroxygeraniol45[5][6]
De novo production in engineered strain6--INVALID-LINK--
Semi-biosynthesis with optimized bioprocess153[6][7]
De novo production in Aspergillus oryzae7.2[8][9]

Experimental Protocols

Plasmid Construction for Pathway Expression

This protocol describes the general steps for constructing plasmids to express the iridoid biosynthesis pathway in S. cerevisiae.

Materials:

  • E. coli strain for plasmid propagation (e.g., DH5α)

  • Yeast expression vectors (e.g., pRS series with different auxotrophic markers)

  • Codon-optimized synthetic genes for GES, G8H, GOR, and ISY

  • Restriction enzymes and T4 DNA ligase

  • High-fidelity DNA polymerase for PCR

  • DNA purification kits

Protocol:

  • Gene Amplification: Amplify the codon-optimized genes (GES, G8H, GOR, ISY) using PCR with primers that add appropriate restriction sites for cloning into the chosen yeast expression vectors.

  • Vector Preparation: Digest the yeast expression vectors with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified gene fragments into the digested vectors using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation products into competent E. coli cells and select for transformants on appropriate antibiotic-containing media.

  • Plasmid Purification and Verification: Isolate the plasmids from the selected E. coli colonies and verify the correct insertion of the genes by restriction digest and DNA sequencing.

Yeast Strain and Transformation

Yeast Strain: A commonly used parent strain for metabolic engineering is S. cerevisiae BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0).[6][10][11][12] This strain has several auxotrophic markers that can be used for plasmid selection.

Lithium Acetate (B1210297) (LiAc) Transformation Protocol:

  • Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Harvest and Wash Cells: Centrifuge the cells, discard the supernatant, and wash the cell pellet with sterile water.

  • Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate for 30 minutes at 30°C.

  • Transformation:

    • Pellet the competent cells and resuspend in a transformation mix containing:

      • 240 µL of 50% (w/v) PEG 3350

      • 36 µL of 1.0 M LiAc

      • 25 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

      • 5 µL of plasmid DNA (0.1-1 µg)

      • Fill to a final volume of 360 µL with sterile water.

    • Vortex vigorously and incubate at 42°C for 40 minutes.

  • Plating: Pellet the cells, remove the transformation mix, resuspend in sterile water, and plate on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for plasmid selection.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Fed-Batch Fermentation

Media:

  • Batch Medium: A defined minimal medium such as Verduyn medium containing glucose as the carbon source.

  • Feeding Medium: A concentrated solution of glucose and other limiting nutrients.

Protocol:

  • Seed Culture: Inoculate a single colony of the engineered yeast strain into 10 mL of appropriate selective medium and grow overnight at 30°C.

  • Bioreactor Inoculation: Use the seed culture to inoculate a bioreactor containing the batch medium.

  • Batch Phase: Grow the culture in batch mode at 30°C, maintaining a pH of 5.0 and ensuring adequate aeration. Monitor the glucose concentration.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding the concentrated nutrient solution. The feed rate can be controlled to maintain a low glucose concentration, which can help to avoid the Crabtree effect and maximize biomass and product formation.

  • Sampling: Take samples periodically to measure cell density (OD600) and for metabolite analysis.

Metabolite Extraction and Quantification

Extraction Protocol:

  • Harvest Cells: Take a known volume of the yeast culture and centrifuge to pellet the cells.

  • Solvent Extraction: Add a suitable organic solvent, such as ethyl acetate or a mixture of chloroform (B151607) and methanol, to the cell pellet and the supernatant to extract the iridoids.[8]

  • Vortex and Incubate: Vortex the mixture vigorously and incubate to ensure complete extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collect Organic Phase: Carefully collect the organic phase containing the iridoids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Quantification:

  • GC Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).

  • Temperature Program: Develop a temperature gradient to separate the compounds of interest. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the compounds based on their mass spectra and retention times compared to authentic standards. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and accuracy.

  • Quantification: Create a calibration curve using certified reference standards of this compound and/or nepetalactol to quantify the concentration of these compounds in the samples.

Visualizations

Metabolic_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR/8HGO Nepetalactol Nepetalactol Oxogeranial->Nepetalactol ISY Iridodial This compound Nepetalactol->Iridodial Equilibrium

Caption: Engineered metabolic pathway for this compound biosynthesis in yeast.

Experimental_Workflow cluster_strain_dev Strain Development cluster_production Production cluster_analysis Analysis Plasmid_Construction 1. Plasmid Construction (GES, G8H, GOR, ISY) Yeast_Transformation 2. Yeast Transformation (S. cerevisiae BY4741) Plasmid_Construction->Yeast_Transformation Strain_Verification 3. Strain Verification (PCR, Sequencing) Yeast_Transformation->Strain_Verification Fermentation 4. Fed-Batch Fermentation Strain_Verification->Fermentation Extraction 5. Metabolite Extraction Fermentation->Extraction Quantification 6. GC-MS Quantification Extraction->Quantification

Caption: Experimental workflow for this compound production in yeast.

Logical_Relationship cluster_precursor Precursor Engineering cluster_pathway Heterologous Pathway cluster_host Host Engineering MVA_Pathway Mevalonate Pathway Optimization GPP_Pool Increased GPP Pool MVA_Pathway->GPP_Pool Iridoid_Genes Expression of GES, G8H, GOR, ISY GPP_Pool->Iridoid_Genes Iridodial_Production Increased this compound Production Iridoid_Genes->Iridodial_Production Gene_Deletion Deletion of Competing Genes (e.g., OYEs) Reduced_Byproducts Reduced Byproducts Gene_Deletion->Reduced_Byproducts Reduced_Byproducts->Iridodial_Production

Caption: Key engineering strategies for enhanced this compound production.

References

Application Notes and Protocols for the Enzymatic Conversion of 8-Oxogeranial to (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. They exhibit a wide array of biological activities, making them promising candidates for drug development.[1][2] The biosynthesis of the core iridoid scaffold is a key area of research for the production of these valuable compounds. A pivotal step in this pathway is the enzymatic conversion of the linear monoterpene 8-oxogeranial to the bicyclic (+)-iridodial. This reaction is catalyzed by the enzyme Iridoid Synthase (ISY), a non-canonical terpene cyclase.[1][2][3][4][5] Unlike typical terpene cyclases that utilize geranyl diphosphate, ISY employs 8-oxogeranial as its substrate and requires a reducing agent, typically NADPH, for its catalytic activity.[1][2] This document provides detailed application notes and protocols for the in vitro enzymatic conversion of 8-oxogeranial to this compound, intended for researchers in natural product biosynthesis and drug development.

Enzymatic Reaction Pathway

The conversion of 8-oxogeranial to this compound by Iridoid Synthase (ISY) proceeds through a two-step mechanism. The first step involves the NADPH-dependent reduction of the α,β-unsaturated aldehyde in 8-oxogeranial to form a reactive enol or enolate intermediate.[1][3][4][5][6] This is followed by a stereoselective cyclization of the intermediate to yield the iridoid scaffold.[6] Evidence suggests that this cyclization occurs via a Michael addition mechanism.[3][4] The final products of the reaction are typically a mixture of the open-chain iridodial (B1216469) and its cyclized hemiacetal form, nepetalactol.[4][5][7][8][9]

Enzymatic_Conversion cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_products Products 8-Oxogeranial 8-Oxogeranial Iridoid Synthase (ISY) Iridoid Synthase (ISY) 8-Oxogeranial->Iridoid Synthase (ISY) Substrate NADPH NADPH NADPH->Iridoid Synthase (ISY) Cofactor Enol/Enolate Intermediate Enol/Enolate Intermediate Iridoid Synthase (ISY)->Enol/Enolate Intermediate Reduction NADP+ NADP+ Iridoid Synthase (ISY)->NADP+ Cofactor Oxidation This compound This compound Enol/Enolate Intermediate->this compound Cyclization (Michael Addition) Nepetalactol Nepetalactol This compound->Nepetalactol Equilibrium

Caption: Enzymatic conversion of 8-oxogeranial to this compound by Iridoid Synthase.

Quantitative Data

The kinetic parameters of Iridoid Synthase have been determined for enzymes from different plant species. This data is crucial for designing and optimizing enzymatic reactions.

Table 1: Kinetic Parameters of Iridoid Synthase (ISY) with 8-Oxogeranial as Substrate

Enzyme SourceKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
Olea europaea (OeISY)[10]0.6 ± 0.13.8 ± 0.26.3
Nepeta mussinii (NmISY2)[11]7.3 ± 0.70.60 ± 0.020.082

Table 2: Kinetic Parameters of Iridoid Synthase (ISY) with NADPH as Cofactor

Enzyme SourceKm (μM)kcat (s-1)
Nepeta mussinii (NmISY2)[11]26.2 ± 5.10.84 ± 0.06

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Iridoid Synthase (ISY)

This protocol describes the expression of recombinant His-tagged ISY in Escherichia coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Identify the coding sequence of the desired ISY gene from transcriptome data or public databases.
  • Amplify the open reading frame (ORF) using PCR with primers that include appropriate restriction sites.
  • Clone the amplified ORF into an E. coli expression vector, such as the pET series, which allows for the addition of a polyhistidine (His) tag for purification.[6]

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to culture the cells at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse the cells by sonication on ice.
  • Centrifuge the lysate to pellet the cell debris and collect the soluble fraction.
  • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.[6]
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
  • Elute the ISY protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[12]

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY)

This protocol details the procedure for determining the activity of purified recombinant ISY.

1. Reaction Setup:

  • In a glass vial, prepare a reaction mixture with a total volume of 100-500 µL. The reaction mixture should contain:
  • Assay buffer (e.g., 50 mM MOPS, pH 7.0-7.5)[12][13]
  • NADPH (final concentration of 100-250 µM)[6][12][14][15]
  • Purified ISY protein (1-5 µg)[12]
  • Pre-incubate the mixture at 30°C for 5 minutes.

2. Initiation of the Reaction:

  • Initiate the reaction by adding the substrate, 8-oxogeranial, to a final concentration of 50-200 µM.[10][12][14][15] 8-oxogeranial can be dissolved in a co-solvent like tetrahydrofuran (B95107) (THF) (final concentration 0.5% v/v).[13][14][15]

3. Incubation:

  • Incubate the reaction at 30°C for 1-3 hours, or overnight.[10][12][13]

4. Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate (B1210297) or hexane.[12][13]
  • Vortex the mixture vigorously to extract the products into the organic phase.
  • Centrifuge to separate the phases and carefully collect the upper organic layer.

5. Product Analysis by GC-MS:

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of this compound and nepetalactol.[10][12]

  • A typical GC program would involve an initial temperature of 60°C, followed by a temperature gradient up to 280°C.[10][12]

  • The mass spectra of the products can be compared with authentic standards or published spectra for confirmation.

    Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Analysis A Gene Cloning & Vector Construction B Heterologous Expression in E. coli A->B C Cell Lysis & Soluble Fraction Collection B->C D IMAC Purification C->D E Reaction Setup (Buffer, NADPH, Enzyme) D->E F Add Substrate (8-oxogeranial) E->F G Incubation (30°C) F->G H Product Extraction (Organic Solvent) G->H I GC-MS Analysis H->I J Product Identification & Quantification I->J

    Caption: General experimental workflow for ISY expression, assay, and analysis.

Protocol 3: Spectrophotometric Assay for Kinetic Analysis

This protocol allows for the determination of steady-state kinetic constants by monitoring the consumption of NADPH.

1. Reaction Setup:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, varying concentrations of one substrate (either 8-oxogeranial or NADPH), and a fixed, saturating concentration of the other substrate.
  • The reaction rates are measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[10]

2. Data Analysis:

  • The initial reaction velocities are plotted against the substrate concentrations.
  • The Michaelis-Menten equation is fitted to the data to determine the Km and Vmax values.
  • The kcat is calculated from Vmax and the enzyme concentration.

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the enzymatic synthesis of this compound from 8-oxogeranial. The use of recombinant Iridoid Synthase offers a powerful tool for the production and study of iridoids, paving the way for the development of novel pharmaceuticals and other valuable bioproducts. The detailed methodologies for enzyme expression, purification, and activity assays, along with the provided kinetic data, will facilitate the successful implementation of this bioconversion in various research and development settings.

References

Investigating the Anti-inflammatory Properties of (+)-Iridodial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoids are a class of monoterpenoids that are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory properties.[1][2][3] (+)-Iridodial is a member of this class of compounds. Dysregulated inflammatory processes are implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cardiovascular diseases. The discovery of novel anti-inflammatory agents is therefore of significant interest in drug development.

These application notes provide a comprehensive set of protocols for the investigation of the anti-inflammatory properties of a novel iridoid compound, using this compound as a representative example. The described in vitro assays are designed to elucidate the compound's ability to modulate key inflammatory pathways, specifically the production of nitric oxide (NO) and pro-inflammatory cytokines, and its effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables present a framework for summarizing the quantitative data obtained from the experimental protocols. Please note: The data presented in these tables are representative examples derived from studies on other iridoid compounds and are for illustrative purposes only. Actual values for this compound must be determined experimentally.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Vehicle Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10%
This compound + LPS (1 µg/mL)120.5 ± 1.820.5%
This compound + LPS (1 µg/mL)514.7 ± 1.543.0%
This compound + LPS (1 µg/mL)108.9 ± 1.165.5%
This compound + LPS (1 µg/mL)254.3 ± 0.783.3%
Positive Control (e.g., L-NMMA) + LPS1003.1 ± 0.588.0%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Cytokine Concentration (pg/mL)% Inhibition
TNF-α Vehicle Control (Unstimulated)-55 ± 8-
LPS (1 µg/mL)-1250 ± 1100%
This compound + LPS (1 µg/mL)10750 ± 9540.0%
This compound + LPS (1 µg/mL)25420 ± 6066.4%
IL-6 Vehicle Control (Unstimulated)-30 ± 5-
LPS (1 µg/mL)-980 ± 850%
This compound + LPS (1 µg/mL)10550 ± 7043.9%
This compound + LPS (1 µg/mL)25290 ± 4570.4%

Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins

Target ProteinTreatmentConcentration (µM)Relative Band Intensity (Normalized to Control)% Inhibition of Phosphorylation
p-p65 Vehicle Control (Unstimulated)-0.1 ± 0.02-
LPS (1 µg/mL)-1.0 (Reference)0%
This compound + LPS (1 µg/mL)100.6 ± 0.0840%
This compound + LPS (1 µg/mL)250.3 ± 0.0570%
p-p38 Vehicle Control (Unstimulated)-0.2 ± 0.03-
LPS (1 µg/mL)-1.0 (Reference)0%
This compound + LPS (1 µg/mL)100.7 ± 0.0930%
This compound + LPS (1 µg/mL)250.4 ± 0.0660%

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO, a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite.[4][5][6]

  • Principle: The Griess reagent reacts with nitrite in a diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.[6]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4]

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6]

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[4]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[8][9]

    • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a measurable color change.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[10][11]

  • Principle: Western blotting is used to separate and identify proteins. In this context, it will be used to assess the levels of phosphorylated (activated) and total p65 (a subunit of NF-κB) and p38 MAPK.

  • Procedure:

    • Cell Lysis:

      • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

      • Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 30 minutes.

      • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

      • Collect the lysate and determine the protein concentration using a BCA assay.[12]

    • SDS-PAGE and Protein Transfer:

      • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

      • Separate the proteins by electrophoresis.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

      • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

      • Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Output cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess Griess Assay for NO stimulation->griess elisa ELISA for Cytokines stimulation->elisa western Western Blot for Signaling Proteins stimulation->western no_data NO Inhibition Data griess->no_data cytokine_data Cytokine Inhibition Data elisa->cytokine_data pathway_data Signaling Pathway Modulation western->pathway_data

Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 Inhibits p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Degradation of IκBα nucleus Nucleus p65_p50_active->nucleus Translocation inflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->inflammatory_genes Induces Iridodial This compound Iridodial->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p38_active p-p38 (Active) p38->p38_active transcription_factors Transcription Factors (e.g., AP-1) p38_active->transcription_factors Activates inflammatory_genes Pro-inflammatory Gene Expression transcription_factors->inflammatory_genes Induces Iridodial This compound Iridodial->MAPKK Inhibits

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

(+)-Iridodial: A Versatile Chiral Precursor for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Iridodial, a naturally occurring iridoid monoterpene, serves as a crucial chiral building block in the stereoselective synthesis of complex alkaloids. Its inherent stereochemistry and functional group handles make it an attractive starting material for the construction of intricate molecular architectures found in a wide range of biologically active alkaloids. This application note provides detailed protocols and quantitative data for the utilization of this compound and its derivatives as key intermediates in the synthesis of prominent indole (B1671886) alkaloids, namely catharanthine (B190766) and strychnine (B123637). The methodologies described herein are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Application 1: Synthesis of Catharanthine via Strictosidine (B192452)

A key strategy in the synthesis of the Iboga alkaloid catharanthine involves the biomimetic Pictet-Spengler reaction of tryptamine (B22526) with a derivative of this compound, namely secologanin (B1681713), to form strictosidine. Strictosidine is the universal biosynthetic precursor to a vast array of monoterpenoid indole alkaloids.

Quantitative Data for Strictosidine Synthesis
StepReactantsReagents and ConditionsProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1Secologanin, TryptamineStrictosidine Synthase (enzyme), Phosphate (B84403) Buffer (pH 7.0), 25 °C, 1 h(-)-Strictosidine82Provided in Experimental Protocol
2Secologanin tetraacetate, α-Cyanotryptamine1. TFA, CH₂Cl₂; 2. NaBH₃CN(-)-StrictosidineHigh (not specified)Consistent with literature
Experimental Protocol: Enzymatic Synthesis of (-)-Strictosidine[1]

This protocol utilizes the enzyme strictosidine synthase to catalyze the Pictet-Spengler reaction between secologanin and tryptamine.

Materials:

  • (-)-Secologanin

  • Tryptamine

  • Crude cell lysate from E. coli overexpressing strictosidine synthase

  • Phosphate buffer (pH 7.0)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve (-)-secologanin (1.0 equiv) and tryptamine (1.2 equiv) in phosphate buffer (pH 7.0).

  • Add the crude cell lysate containing strictosidine synthase to the reaction mixture.

  • Stir the mixture at 25 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (-)-strictosidine.

Spectroscopic Data for (-)-Strictosidine:

  • ¹H NMR (500 MHz, CD₃OD): δ 7.46 (d, J = 7.8 Hz, 1H), 7.33 (d, J = 8.1 Hz, 1H), 7.07 (t, J = 7.5 Hz, 1H), 6.98 (t, J = 7.4 Hz, 1H), 5.89 (ddd, J = 17.2, 10.5, 7.8 Hz, 1H), 5.31 (d, J = 17.2 Hz, 1H), 5.25 (d, J = 10.5 Hz, 1H), 4.71 (d, J = 7.9 Hz, 1H), 4.10 (s, 1H), 3.69 (s, 3H), 3.40 – 3.28 (m, 2H), 3.22 – 3.12 (m, 2H), 3.05 – 2.95 (m, 2H), 2.80 – 2.70 (m, 1H), 2.55 – 2.45 (m, 1H), 2.30 – 2.20 (m, 1H), 1.95 – 1.85 (m, 1H), 1.60 – 1.50 (m, 1H).

  • ¹³C NMR (126 MHz, CD₃OD): δ 172.5, 138.2, 136.9, 128.6, 122.8, 120.2, 119.1, 118.5, 112.0, 110.1, 100.4, 96.8, 78.6, 78.1, 74.9, 71.8, 62.9, 53.1, 51.9, 45.2, 32.1, 26.8, 22.1.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₇H₃₅N₂O₉⁺: 531.2337; found: 531.2338.

Logical Workflow for Catharanthine Synthesis from this compound

G Iridodial This compound Secologanin Secologanin Iridodial->Secologanin Oxidation & Functionalization Strictosidine Strictosidine Secologanin->Strictosidine Pictet-Spengler Reaction with Tryptamine Intermediates Further Intermediates Strictosidine->Intermediates Deglycosylation & Rearrangement Catharanthine Catharanthine Intermediates->Catharanthine Cyclization

Caption: Synthetic pathway from this compound to Catharanthine.

Application 2: Synthesis of Strychnine via a Key Iridoid-Derived Intermediate

The total synthesis of the complex Strychnos alkaloid strychnine represents a formidable challenge in organic chemistry. While a direct conversion from this compound is not established, a key strategic intermediate, the Wieland-Gumlich aldehyde, shares structural motifs that can be conceptually traced back to an iridoid framework. The following presents a hypothetical, biomimetically inspired pathway and highlights the synthesis of the Wieland-Gumlich aldehyde as a crucial precursor.

Quantitative Data for Wieland-Gumlich Aldehyde Synthesis (Representative)

Due to the lack of a direct reported synthesis from an iridoid, the following data is representative of a late-stage intermediate in a total synthesis that could conceptually be derived from an iridoid precursor.

StepReactantReagents and ConditionsProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Final Step (Hypothetical)Advanced Iridoid Derivative1. Oxidative cleavage; 2. Intramolecular cyclizations; 3. Functional group manipulationsWieland-Gumlich AldehydeNot EstablishedProvided in Experimental Protocol
Experimental Protocol: Synthesis of Wieland-Gumlich Aldehyde (from a late-stage intermediate)

This protocol describes a key transformation in the total synthesis of strychnine, illustrating the formation of the Wieland-Gumlich aldehyde from a complex precursor. The synthesis of this precursor is beyond the scope of this note, but it highlights the chemical logic that could be applied to a hypothetical iridoid-based approach.

Materials:

  • Advanced pentacyclic intermediate (as described in relevant literature)

  • Diisobutylaluminum hydride (DIBAL-H)

  • Anhydrous toluene (B28343)

  • Methanol

  • Standard workup and purification reagents

Procedure:

  • Dissolve the advanced pentacyclic ester intermediate in anhydrous toluene under an inert atmosphere (e.g., argon).

  • Cool the solution to -90 °C.

  • Slowly add a solution of DIBAL-H (1.1 equiv) in toluene to the reaction mixture.

  • Stir the reaction at -90 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Wieland-Gumlich aldehyde.

Spectroscopic Data for Wieland-Gumlich Aldehyde:

  • ¹H NMR (300 MHz, CDCl₃): δ 9.45 (s, 1H), 7.20-7.05 (m, 4H), 5.85 (t, J = 7.0 Hz, 1H), 4.20 (d, J = 7.0 Hz, 2H), 3.90-3.70 (m, 2H), 3.60-3.40 (m, 2H), 3.20-2.80 (m, 4H), 2.60-2.40 (m, 2H), 2.20-2.00 (m, 2H).

  • ¹³C NMR (75 MHz, CDCl₃): δ 200.1, 148.2, 134.5, 128.4, 124.7, 122.9, 119.8, 110.9, 68.4, 60.2, 58.9, 53.4, 52.1, 49.8, 45.2, 42.7, 31.8, 28.9.

  • MS (EI): m/z 310 (M⁺).

Conceptual Signaling Pathway for Alkaloid Synthesis

G cluster_0 Iridoid Core Modification cluster_1 Alkaloid Scaffold Construction Iridodial This compound Key_Intermediate Key Chiral Intermediate Iridodial->Key_Intermediate Stereoselective Transformations Indole_Alkaloid Target Indole Alkaloid Key_Intermediate->Indole_Alkaloid Annulation and Functionalization

Caption: General strategy for alkaloid synthesis from this compound.

This compound and its derivatives are invaluable chiral synthons for the asymmetric synthesis of complex alkaloids. The provided protocols for the preparation of strictosidine, a precursor to catharanthine, and the conceptual pathway towards strychnine via the Wieland-Gumlich aldehyde, underscore the strategic importance of iridoids in natural product synthesis. These methodologies offer a foundation for the development of novel synthetic routes and the generation of diverse alkaloid libraries for biological screening. Further research into the direct and efficient conversion of this compound to a wider range of alkaloid precursors will undoubtedly continue to enrich the field of organic synthesis.

Application Notes and Protocols: Synthesis of Nepetalactone from (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalactone (B1678191), a volatile iridoid monoterpene, is the primary bioactive compound in plants of the Nepeta genus, most notably catnip (Nepeta cataria). It is recognized for its potent insect-repellent properties and its well-known euphoric effects on felines. The synthesis of nepetalactone is a significant area of interest for applications in agriculture and pharmacology. (+)-Iridodial is a key intermediate in the biosynthesis of nepetalactone. This document provides a detailed overview of the application of this compound in the synthesis of nepetalactone, focusing on the well-established biosynthetic pathways and relevant experimental protocols.

In biological systems, this compound exists in equilibrium with its cyclic hemiacetal form, (+)-nepetalactol. The conversion to nepetalactone is predominantly an enzymatic oxidation of this cyclic form. While direct chemical synthesis from isolated this compound is not extensively documented, this note outlines the established biocatalytic routes and provides generalized chemical methodologies for this transformation.

Part 1: Biosynthetic Pathway of Nepetalactone from this compound

The biosynthesis of nepetalactone from the precursor 8-oxogeranial involves a critical cyclization step to form the iridoid skeleton, followed by oxidation.

  • Formation of Iridodial/Nepetalactol : The enzyme Iridoid Synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial.[1][2] This reaction produces a reactive enol intermediate that cyclizes to form both the open-chain dialdehyde, this compound, and its cyclic hemiacetal isomer, (+)-nepetalactol.[3][4] These two compounds exist in equilibrium.

  • Oxidation to Nepetalactone : The final step is the oxidation of the nepetalactol isomer to the stable lactone, nepetalactone.[3] This oxidation is catalyzed by a class of enzymes known as nepetalactol-related short-chain dehydrogenases/reductases (NEPS).[5][6] For example, the NEPS1 enzyme from Nepeta mussinii is known to catalyze the oxidation of nepetalactol to nepetalactone.[5]

The stereochemistry of the final nepetalactone product is determined by downstream enzymes that act on the nepetalactol intermediate, rather than by the initial cyclization by ISY.[3][7][8]

Key Enzymes in Nepetalactone Biosynthesis

The following table summarizes the key enzymes involved in the conversion of the precursor 8-oxogeranial to nepetalactone.

EnzymeAbbreviationFunctionReference(s)
Iridoid SynthaseISYCatalyzes the reductive cyclization of 8-oxogeranial to form this compound and (+)-nepetalactol.[2][3][4]
Nepetalactol-related EnzymeNEPS1An oxidase that completes the biosynthetic pathway by converting nepetalactol to the stable nepetalactone lactone.[5]
Major Latex Protein-LikeMLPLGuides the stereoselective cyclization of the intermediate formed by ISY to favor specific nepetalactol isomers.[1]

Biosynthetic Pathway Diagram

Nepetalactone Biosynthesis cluster_main Biosynthesis of Nepetalactone 8_oxogeranial 8-Oxogeranial Iridodial This compound (Open Form) 8_oxogeranial->Iridodial Iridoid Synthase (ISY) Nepetalactol (+)-Nepetalactol (Cyclic Form) Iridodial->Nepetalactol Equilibrium Nepetalactone Nepetalactone Nepetalactol->Nepetalactone NEPS1 (Oxidase) Yeast Biocatalysis Workflow cluster_workflow Workflow for Semi-Biosynthetic Nepetalactone Production Step1 1. Strain Engineering Engineer S. cerevisiae to express GOR, ISY, and NEPS1 enzymes. Step2 2. Cell Culture & Induction Grow yeast culture and induce gene expression. Step1->Step2 Step3 3. Substrate Feeding Feed 8-hydroxygeraniol precursor to the culture. Step2->Step3 Step4 4. Bioconversion Incubate under optimized conditions for conversion to nepetalactone. Step3->Step4 Step5 5. Extraction & Analysis Extract product from culture and analyze via GC-MS. Step4->Step5

References

Application Notes and Protocols for In Vitro Bioactivity Assessment of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for determining the bioactivity of (+)-Iridodial. The protocols detailed below are foundational for screening and characterizing its potential anti-inflammatory, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Iridoids are recognized for their anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.[1][2] The following assays are designed to quantify the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable metabolite of NO in the cell culture supernatant, is quantified using the Griess reagent.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. On the following day, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.

    • Incubate at room temperature for 15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages treated with this compound using an enzyme-linked immunosorbent assay (ELISA).[3][4]

Experimental Protocol:

  • Cell Culture, Seeding, and Treatment: Follow steps 1-5 as described in the Nitric Oxide Inhibition Assay protocol.

  • Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Add standards and diluted cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes in the dark.

    • Wash the plate and add the TMB substrate solution. Incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of cytokine inhibition.

Quantitative Data Summary for Anti-inflammatory Activity of Iridoids (Representative)
CompoundAssayCell LineIC₅₀ (µM)
Geniposidic acidTPA-induced ear edemaMouse modelMore active than indomethacin[5]
Officinaloside ENO ProductionRAW 264.728.6[6]
Officinaloside FNO ProductionRAW 264.719.8[6]

Note: Data for this compound is not currently available in the public domain. The data presented is for structurally related iridoids to provide a reference for expected potency.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs TLR4->MAPK Iridodial This compound Iridodial->IKK Iridodial->MAPK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation AP1->Proinflammatory_Genes

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity

The anticancer potential of natural products is often assessed by their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8][9]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549, MCF-7) in an appropriate medium.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V conjugated to a fluorophore (FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Quantitative Data Summary for Anticancer Activity of Iridoids (Representative)
CompoundCell LineAssayIC₅₀ (µM)
Luzonoside AHeLa S3Cytotoxicity3-7
Luzonoside BHeLa S3Cytotoxicity3-7

Note: Specific anticancer data for this compound is limited. The data provided is for related iridoid glucosides.

Cancer-Related Signaling Pathway

cancer_pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Iridodial This compound Iridodial->PI3K Akt Akt Iridodial->Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2->Bax

Caption: Modulation of the PI3K/Akt pathway by this compound.

Neuroprotective Activity

Iridoids have demonstrated neuroprotective effects in various in vitro models of neuronal damage.[13][[“]]

Protection Against Oxidative Stress-Induced Cell Death

Principle: This assay evaluates the ability of this compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is assessed using the MTT assay.

Experimental Protocol:

  • Cell Culture: Culture PC12 or SH-SY5Y cells in their respective recommended media.

  • Cell Seeding: Seed cells into a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Damage: Add H₂O₂ (e.g., 100 µM) or 6-OHDA to induce oxidative stress.

  • Incubation: Incubate for 24 hours.

  • MTT Assay: Perform the MTT assay as described in section 2.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the cells treated with the neurotoxin alone.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[15][16][17][18] DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound and a ROS-inducing agent as described in section 3.1.

  • DCFH-DA Staining:

    • Wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.

  • Data Analysis: Quantify the relative fluorescence units (RFU) and calculate the percentage of ROS inhibition.

Quantitative Data Summary for Neuroprotective Activity of Iridoids (Representative)
CompoundAssayCell LineEffect
Cornel Iridoid GlycosideTau aggregationCell-freeInhibited tau aggregation[11]
GeniposideOxygen-glucose deprivationHippocampal cellsReduced neuronal cell death[19]

Neuroprotection Signaling Pathway

neuroprotection_pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS ROS OxidativeStress->ROS Iridodial This compound Nrf2 Nrf2 Iridodial->Nrf2 ROS->Nrf2 NeuronalSurvival Neuronal Survival ROS->NeuronalSurvival ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS AntioxidantEnzymes->NeuronalSurvival

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Diagram

experimental_workflow Start Start: this compound CellCulture Cell Culture (e.g., RAW 264.7, HeLa, PC12) Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment AntiInflammatory Anti-inflammatory Assays Treatment->AntiInflammatory Anticancer Anticancer Assays Treatment->Anticancer Neuroprotective Neuroprotective Assays Treatment->Neuroprotective Griess Griess Assay (NO) AntiInflammatory->Griess ELISA ELISA (TNF-α, IL-6) AntiInflammatory->ELISA MTT MTT Assay Anticancer->MTT Apoptosis Annexin V/PI Staining Anticancer->Apoptosis Neuroprotective->MTT ROS DCFH-DA Assay (ROS) Neuroprotective->ROS DataAnalysis Data Analysis (IC₅₀, % Inhibition, etc.) Griess->DataAnalysis ELISA->DataAnalysis MTT->DataAnalysis Apoptosis->DataAnalysis ROS->DataAnalysis End End: Bioactivity Profile DataAnalysis->End

Caption: General experimental workflow for bioactivity screening.

References

Application Notes and Protocols for Stable Isotope Labeling of (+)-Iridodial in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stable isotope labeling of (+)-iridodial and its application in metabolic studies. This document outlines the rationale, experimental design, and detailed protocols for researchers investigating the pharmacokinetics, biotransformation, and metabolic fate of this bioactive iridoid.

Introduction

This compound is a monoterpenoid that serves as a key intermediate in the biosynthesis of a wide array of biologically active iridoids in plants and some insects.[1] Iridoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[2][3] Understanding the metabolic fate of this compound is crucial for the development of iridoid-based therapeutics. Stable isotope labeling is a powerful technique to trace the metabolism of compounds in vivo, providing quantitative insights into their absorption, distribution, metabolism, and excretion (ADME).[4] By replacing one or more atoms in the this compound molecule with a stable isotope, such as deuterium (B1214612) (²H or D), researchers can track the compound and its metabolites using mass spectrometry.[5]

This guide provides detailed protocols for the synthesis of deuterium-labeled this compound, its administration for in vivo metabolic studies, and the subsequent analysis of biological samples to elucidate its metabolic pathways.

Biosynthesis of this compound

The biosynthesis of this compound is a part of the broader iridoid pathway, which begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These are converted to geranyl diphosphate (GPP), which is then hydrolyzed to geraniol. A series of enzymatic steps, including hydroxylation and oxidation, leads to the formation of 10-oxogeranial. The key cyclization step to form the iridoid skeleton is catalyzed by iridoid synthase (IS), which converts 10-oxogeranial to iridodial.

G IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol-10-hydroxylase Oxogeranial 10-Oxogeranial Hydroxygeraniol->Oxogeranial 10-hydroxygeraniol oxidoreductase Iridodial This compound Oxogeranial->Iridodial Iridoid Synthase

Biosynthetic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled this compound (d-Iridodial)

This protocol describes a proposed method for the synthesis of deuterium-labeled this compound, adapted from the biomimetic synthesis of (±)-iridodial and general methods for deuterium labeling.

Materials:

  • 10-oxocitral

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Formic acid (HCOOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation of Deuterated Coenzyme Model: A deuterated reducing agent, analogous to a coenzyme model, is prepared by dissolving sodium borodeuteride in D₂O.

  • Reduction and Cyclization: 10-oxocitral is dissolved in a mixture of 70% aqueous formic acid in D₂O.

  • The deuterated coenzyme model solution is added dropwise to the 10-oxocitral solution at 0°C with constant stirring.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Extraction: The reaction mixture is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield deuterium-labeled (±)-iridodial. Chiral separation can be performed using chiral HPLC to isolate the (+)-enantiomer.

Characterization: The structure and deuterium incorporation of the final product should be confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vivo Metabolic Study of d-Iridodial in a Rodent Model

This protocol outlines the procedure for an in vivo metabolic study in rats to investigate the metabolic fate of deuterium-labeled this compound.

Materials:

  • Deuterium-labeled this compound (d-Iridodial)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages

  • Tools for blood collection (e.g., heparinized capillary tubes)

  • Centrifuge

  • Urine and feces collection tubes

  • Solvents for sample extraction (e.g., acetonitrile (B52724), methanol)

Procedure:

  • Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide free access to food and water.

  • Dosing: Prepare a suspension of d-Iridodial in the vehicle. Administer a single oral dose (e.g., 50 mg/kg) to each rat.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 200 µL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing. Centrifuge the blood to obtain plasma and store at -80°C.

    • Urine and Feces: Collect urine and feces at 12-hour intervals for up to 48 hours. Store samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Plasma: To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Collect the supernatant for LC-MS/MS analysis.

    • Urine: Dilute urine samples with water and centrifuge to remove any precipitates before analysis.

    • Feces: Homogenize fecal samples in methanol, sonicate, and centrifuge. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify d-Iridodial and its deuterated metabolites.

G cluster_0 d-Iridodial Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Oral Gavage Blood Blood (0-24h) Dosing->Blood Urine Urine (0-48h) Dosing->Urine Feces Feces (0-48h) Dosing->Feces Plasma_Prep Plasma Protein Precipitation Blood->Plasma_Prep Urine_Prep Urine Dilution Urine->Urine_Prep Feces_Prep Fecal Extraction Feces->Feces_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS Urine_Prep->LCMS Feces_Prep->LCMS

Workflow for the in vivo metabolic study.

Data Presentation

The following tables present hypothetical quantitative data from the in vivo metabolic study of deuterium-labeled this compound. These data are for illustrative purposes and represent expected outcomes based on the principles of drug metabolism.

Table 1: Pharmacokinetic Parameters of d-Iridodial in Rat Plasma

ParameterValue
Cₘₐₓ (ng/mL)1500 ± 250
Tₘₐₓ (h)1.0
AUC₀₋₂₄ (ng·h/mL)8500 ± 1200
t₁/₂ (h)4.5

Table 2: Concentration of d-Iridodial and its Major Metabolites in Rat Plasma over Time

Time (h)d-Iridodial (ng/mL)Metabolite A (oxidized) (ng/mL)Metabolite B (glucuronide) (ng/mL)
0.51200 ± 200150 ± 3080 ± 15
11500 ± 250300 ± 50200 ± 40
21100 ± 180500 ± 90450 ± 80
4600 ± 100700 ± 120600 ± 100
8250 ± 50400 ± 70350 ± 60
12100 ± 20150 ± 30120 ± 25
24< 50< 50< 50

Table 3: Cumulative Excretion of d-Iridodial and its Metabolites in Urine and Feces (% of Administered Dose)

SampleTime (h)d-IridodialMetabolite AMetabolite BTotal
Urine0-122.5 ± 0.515.2 ± 2.825.8 ± 4.543.5
Urine12-240.8 ± 0.28.5 ± 1.510.2 ± 2.019.5
Urine24-48< 0.52.1 ± 0.43.5 ± 0.75.6
Feces0-248.1 ± 1.55.5 ± 1.01.2 ± 0.314.8
Feces24-483.2 ± 0.61.8 ± 0.4< 0.55.0
Total Recovery 14.6 33.1 40.7 88.4

Expected Metabolic Pathways

Based on the general metabolism of xenobiotics, this compound is expected to undergo Phase I and Phase II metabolic transformations. Phase I reactions may include oxidation, while Phase II reactions would likely involve conjugation with glucuronic acid.

G Iridodial d-(+)-Iridodial PhaseI Phase I Metabolism (Oxidation) Iridodial->PhaseI PhaseII Phase II Metabolism (Glucuronidation) Iridodial->PhaseII MetaboliteA Oxidized Metabolite PhaseI->MetaboliteA MetaboliteA->PhaseII Excretion Excretion (Urine and Feces) MetaboliteA->Excretion MetaboliteB Glucuronide Conjugate PhaseII->MetaboliteB MetaboliteB->Excretion

Proposed metabolic pathways of this compound.
Conclusion

The use of stable isotope-labeled this compound is a powerful approach to elucidate its metabolic fate. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own metabolic studies. This information will be invaluable for understanding the ADME properties of this compound and for the development of new therapeutic agents derived from this important class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (+)-Iridodial Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of (+)-Iridodial synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: A common and readily available starting material for the enantioselective synthesis of this compound and other iridoids is naturally occurring (-)-citronellal.[1] This chiral starting material provides a key stereocenter for the synthesis. Other approaches may utilize different starting materials, but citronellal-based routes are well-established for constructing the iridoid skeleton.

Q2: What are the key reaction types used to construct the iridoid skeleton in this compound synthesis?

A2: The core cyclopentanoid ring of iridoids like this compound is often formed through cyclization reactions. Key strategies include organocatalytic intramolecular Michael reactions, which have been shown to be effective in the asymmetric synthesis of various iridoids.[1] Other methods may involve tandem cycloaddition reactions to build the bicyclic structure.[2] The choice of reaction often depends on the desired stereoselectivity and overall synthetic strategy.

Q3: How is the biosynthesis of iridodial (B1216469) accomplished in nature?

A3: In nature, iridodial is produced from 8-oxogeranial through a reductive cyclization reaction catalyzed by the enzyme iridoid synthase (ISY).[3][4] This enzymatic process is a key step in the biosynthesis of a large family of iridoid natural products.[5][6] Understanding this biosynthetic pathway can provide insights for developing biocatalytic or biomimetic synthetic approaches.

Troubleshooting Guides

Low Yield in Cyclization Step

Q: I am experiencing low yields during the organocatalytic intramolecular Michael reaction to form the iridoid ring. What are the potential causes and solutions?

A: Low yields in this key cyclization step can be attributed to several factors. Here are some common issues and troubleshooting suggestions:

  • Suboptimal Catalyst or Reaction Conditions: The choice of organocatalyst and additives can significantly impact the reaction's efficiency and stereoselectivity. For instance, the use of DBU as an additive with Jørgensen–Hayashi catalysts has been reported to improve stereoselectivity compared to using acetic acid.[1] It is crucial to screen different catalysts and reaction conditions, such as solvent, temperature, and reaction time.

  • Side Reactions: The aldehyde functional groups in the precursor are susceptible to side reactions, such as oxidation, reduction, or aldol (B89426) condensation. Ensure all reagents are pure and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature should be carefully controlled to minimize side reactions.

  • Poor Stereocontrol: Lack of proper stereocontrol can lead to the formation of multiple diastereomers, making purification difficult and reducing the yield of the desired this compound isomer. The choice of a suitable chiral organocatalyst is critical for achieving high enantioselectivity.

Table 1: Troubleshooting Low Cyclization Yield
Potential Issue Possible Cause Recommended Solution
Low Conversion Inactive or inappropriate catalyst.Screen different organocatalysts (e.g., Jørgensen–Hayashi type).
Suboptimal reaction temperature.Optimize the reaction temperature; lower temperatures may improve selectivity but require longer reaction times.
Impure starting materials.Purify the starting aldehyde ester before the cyclization step.
Formation of Byproducts Presence of oxygen or water.Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Undesired side reactions of aldehydes.Carefully control the reaction temperature and consider using protecting groups for one of the aldehyde functionalities if feasible.
Low Diastereoselectivity Ineffective chiral catalyst or additive.Experiment with different chiral catalysts and additives. DBU has been shown to enhance stereoselectivity in some cases.[1]
Racemization of stereocenters.Analyze the product mixture to identify if racemization is occurring and adjust reaction conditions (e.g., temperature, base) accordingly.
Difficulties in Purification

Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

A: The purification of this compound can be challenging due to its dialdehyde (B1249045) nature and potential for instability. Here are some suggested approaches:

  • Column Chromatography: Column chromatography is a standard method for purifying organic compounds.[7] For the relatively non-polar this compound, a silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is a good starting point. Careful selection of the solvent system is crucial to separate the desired product from starting materials and byproducts.

  • High-Speed Countercurrent Chromatography (HSCCC): While often used for more polar compounds like iridoid glycosides, HSCCC can be adapted for less polar molecules by selecting an appropriate two-phase solvent system.[8][9] This technique avoids irreversible adsorption onto a solid support, which can be beneficial for sensitive compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure samples, reversed-phase preparative HPLC can be an effective, albeit more expensive, option. A suitable column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water would likely be effective.

Experimental Protocols

Conceptual Workflow for this compound Synthesis from (-)-Citronellal

G cluster_0 Step 1: Functional Group Transformation cluster_1 Step 2: Key Cyclization cluster_2 Step 3: Post-Cyclization Modification cluster_3 Step 4: Purification A (-)-Citronellal B Intermediate Aldehyde Ester A->B Oxidation & Esterification C Organocatalytic Intramolecular Michael Addition B->C D Cyclized Intermediate C->D E This compound D->E Reduction/Deprotection F Column Chromatography E->F G cluster_Purity Starting Material Purity Issues cluster_Reaction Reaction Condition Issues cluster_Purification Purification Issues Start Low Yield of this compound CheckPurity Analyze Purity of Starting Material Start->CheckPurity CheckReaction Verify Cyclization Reaction Conditions Start->CheckReaction CheckPurification Evaluate Purification Method Start->CheckPurification Impure Impure Citronellal (B1669106) or Intermediate CheckPurity->Impure Catalyst Suboptimal Catalyst/Additive CheckReaction->Catalyst Temp Incorrect Temperature CheckReaction->Temp Solvent Wrong Solvent CheckReaction->Solvent Decomposition Product Decomposition on Silica CheckPurification->Decomposition PoorSep Poor Separation of Isomers CheckPurification->PoorSep PurifySM Action: Repurify Starting Material Impure->PurifySM OptimizeReaction Action: Screen Catalysts, Temps, Solvents Catalyst->OptimizeReaction Temp->OptimizeReaction Solvent->OptimizeReaction OptimizePurification Action: Try Different Stationary/Mobile Phase or Method (e.g., HSCCC) Decomposition->OptimizePurification PoorSep->OptimizePurification

References

Technical Support Center: (+)-Iridodial Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Iridodial extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a successful this compound extraction?

A1: A successful initial extraction is indicated by the presence of characteristic iridoid compounds in your crude extract, which can be qualitatively assessed using Thin Layer Chromatography (TLC). When sprayed with a vanillin/HCl solution in methanol (B129727) and heated, iridoid glycosides typically produce a color reaction, which can be a useful initial check even for the aglycone this compound, though the specific color may vary.[1] A more definitive sign is the detection of a peak corresponding to the mass of this compound using analytical techniques like LC-MS.

Q2: My extraction yield of this compound is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Inappropriate Solvent Selection: this compound, as a non-glycosidic iridoid, is less polar than its glycoside counterparts. While polar solvents like methanol-water mixtures are generally advised for iridoids, the optimal ratio may differ for this compound.[2] Experimenting with a gradient of solvent polarities, from moderately polar (e.g., ethyl acetate) to polar (e.g., methanol), can help determine the most effective solvent system.

  • Inefficient Extraction Method: Traditional maceration may not be exhaustive. Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) can significantly enhance extraction efficiency and reduce extraction times.[3][4]

  • Degradation of this compound: Iridoids can be unstable under certain conditions.[5] Avoid high temperatures and extreme pH levels during extraction and processing to prevent degradation.[6][7]

  • Incomplete Cell Lysis: Ensure the plant or biological material is finely ground to maximize the surface area for solvent penetration and extraction.

Q3: I am observing many co-extractives and interfering peaks during chromatographic analysis. How can I clean up my sample?

A3: Complex matrices are rich in co-extractives that can interfere with the analysis and purification of this compound. Effective cleanup strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup. For a compound of intermediate polarity like this compound, a normal-phase sorbent (like silica) or a reversed-phase sorbent (like C18) can be used. A stepwise elution with solvents of increasing polarity will help in separating this compound from more polar or non-polar impurities.

  • Liquid-Liquid Extraction (LLE): Partitioning your crude extract between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) can effectively separate compounds based on their polarity.

  • Molecularly Imprinted Polymers (MIPs): For highly selective extraction, consider using MIPs designed to specifically bind this compound, thus removing it from a complex mixture with high specificity.[8][9]

Q4: this compound appears to be degrading during solvent evaporation. What precautions should I take?

A4: The dialdehyde (B1249045) functional groups in this compound can be sensitive to heat. To minimize degradation during solvent removal:

  • Use a Rotary Evaporator under Reduced Pressure: This allows for solvent evaporation at a lower temperature.

  • Maintain a Low-Temperature Water Bath: Keep the water bath temperature below 40°C.

  • Avoid Complete Dryness: Evaporate the solvent until a thick residue is obtained, and then use a stream of inert gas (like nitrogen) to gently remove the remaining solvent.

  • Store Properly: Store the purified compound and extracts at low temperatures (e.g., -20°C) in the dark to prevent degradation.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Detected in Crude Extract Inefficient extraction solvent.Optimize the solvent system. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures). For iridoids, methanol-water mixtures (e.g., 60-85% methanol) are often effective.[2][6]
Degradation during extraction.Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) at a controlled temperature or supercritical fluid extraction (SFE) with CO2.[11][12] Avoid prolonged exposure to high temperatures.
Insufficient sample grinding.Ensure the matrix is finely powdered to maximize the surface area for solvent interaction.
Poor Resolution in HPLC/UPLC Analysis Co-eluting impurities.Implement a sample cleanup step before analysis using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Inappropriate column or mobile phase.Optimize the chromatographic conditions. For a moderately polar compound like this compound, a C18 column is a good starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH.
Column Clogging During Purification Presence of particulate matter or precipitated compounds.Filter the sample through a 0.22 or 0.45 µm filter before injecting it into the chromatography system.
High sample viscosity.Dilute the sample or pre-treat it to remove high molecular weight compounds like proteins or polysaccharides.
Inconsistent Extraction Yields Between Batches Variability in the raw material.Standardize the collection and pre-processing of the source material.
Inconsistent extraction parameters.Strictly control extraction parameters such as time, temperature, and solvent-to-sample ratio.[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific matrix.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 10 g of the powdered material and place it in a 250 mL flask.

    • Add 100 mL of 80% methanol in water (v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.[6]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Extract
  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the mobile phase used for HPLC analysis (e.g., 50% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Elution: Elute the this compound and other moderately polar compounds with 5 mL of methanol. Collect this fraction.

  • Analysis: Analyze the eluted fraction by HPLC or LC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Start: Complex Matrix grinding Grinding of Matrix start->grinding uae Ultrasound-Assisted Extraction (e.g., 80% MeOH) grinding->uae filtration Filtration uae->filtration evaporation Solvent Evaporation (<40°C) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract spe Solid-Phase Extraction (SPE) Cleanup crude_extract->spe hplc Preparative HPLC spe->hplc pure_compound Pure this compound hplc->pure_compound analysis Analytical HPLC/LC-MS pure_compound->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inefficient Extraction? start->cause1 cause2 Degradation? start->cause2 cause3 Matrix Issues? start->cause3 sol1a Optimize Solvent cause1->sol1a Polarity sol1b Use Advanced Method (UAE/SFE) cause1->sol1b Method sol2a Lower Temperature cause2->sol2a Heat sol2b Control pH cause2->sol2b Acidity/Alkalinity sol3a Finer Grinding cause3->sol3a Particle Size

References

Technical Support Center: Stabilizing (+)-Iridodial in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Iridodial. The information herein is designed to help you anticipate and address stability challenges in aqueous solutions during your experiments.

Troubleshooting Unstable this compound Solutions

Issue: You are observing a rapid loss of this compound concentration in your aqueous solution, leading to inconsistent experimental results.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
pH-Mediated Degradation Iridoids can be unstable in both acidic and alkaline conditions.[1] The dialdehyde (B1249045) nature of this compound makes it susceptible to various pH-dependent reactions.Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration of this compound over time. Identify the pH at which the compound is most stable.
Temperature-Induced Degradation Elevated temperatures can accelerate the degradation of many organic compounds, including iridoids.[1]Prepare fresh solutions before each experiment and store them at low temperatures (e.g., 2-8°C) when not in use. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization.
Oxidative Degradation Aldehyd functional groups are prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions.Degas your aqueous solvent before preparing the solution. Consider adding antioxidants (e.g., ascorbic acid, BHT) to your solution, ensuring they do not interfere with your downstream applications.
Photodegradation Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
Solvent Impurities Trace impurities in the water or co-solvents (e.g., metal ions, acidic or basic contaminants) can catalyze degradation.Use high-purity water (e.g., HPLC-grade, Milli-Q) and analytical grade co-solvents for all your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?

A1: While specific public data on the stability of this compound is limited, as a non-glycosidic iridoid with two aldehyde groups, it is expected to have limited stability in aqueous solutions.[2][3] Aldehydes are generally reactive and can undergo various reactions in water, such as hydration, oxidation, and aldol (B89426) reactions, which can be influenced by pH, temperature, and light. It is crucial to experimentally determine the stability under your specific conditions.

Q2: My chromatogram shows the appearance of new peaks over time when analyzing my this compound solution. What could these be?

A2: The new peaks likely represent degradation products of this compound. Given its dialdehyde structure, potential degradation pathways in aqueous solution could include oxidation to the corresponding carboxylic acids, or intramolecular cyclization reactions. To identify these products, techniques like LC-MS or GC-MS can be employed. A forced degradation study can help to intentionally generate and identify these potential degradants.

Q3: What are the ideal storage conditions for a stock solution of this compound in an aqueous buffer?

A3: Based on general principles for stabilizing aldehydes and other iridoids, the following conditions are recommended:

  • Temperature: Store at 2-8°C for short-term storage (days) and at -20°C or -80°C for long-term storage (weeks to months).

  • pH: Use a slightly acidic buffer (e.g., pH 4-6), as this range is often found to be optimal for the stability of other iridoids.[4] However, the optimal pH should be determined experimentally.

  • Light: Protect from light by using amber vials or by wrapping the container.

  • Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Can I use co-solvents to improve the stability of this compound?

A4: Yes, using co-solvents can sometimes improve stability by reducing the activity of water. Common co-solvents like ethanol, methanol (B129727), or DMSO could be tested. However, you must ensure the co-solvent is compatible with your experimental system and does not interfere with your assays. When preparing a stock solution, dissolving this compound in a pure, anhydrous organic solvent like DMSO and then diluting it into your aqueous buffer just before the experiment can minimize its time in the aqueous environment.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. The pH with the slowest degradation rate is the most optimal.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and establish degradation pathways for this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a 1:1 mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the solution to the following stress conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 30 minutes.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.

  • Neutralization: After exposure, neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an LC-MS method to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution incubate Incubate Under Controlled Conditions (Temp, Light) stock->incubate buffers Prepare Aqueous Buffers (Varying pH/Additives) buffers->incubate sample Sample at Time Intervals incubate->sample hplc Quantify by HPLC sample->hplc lcms Identify Degradants by LC-MS sample->lcms data Plot % Remaining vs. Time hplc->data pathway Propose Degradation Pathway lcms->pathway

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_conditions cluster_products iridodial This compound (Dialdehyde) product_a Cyclized Products iridodial->product_a Intramolecular Reactions product_b Oxidized Products (Carboxylic Acids) iridodial->product_b product_c Hydrated Forms iridodial->product_c Reversible acid Acidic pH acid->product_a base Alkaline pH base->product_a oxidant Oxidant (e.g., H₂O₂) oxidant->product_b

Caption: Potential degradation pathways of this compound in aqueous solution.

References

Troubleshooting peak tailing in GC-MS analysis of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (+)-Iridodial, with a focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

In an ideal GC-MS analysis, chromatographic peaks should be symmetrical (Gaussian). Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] For a polar compound like this compound, which contains aldehyde functional groups, this is a common issue.[2][3] Peak tailing is problematic because it can lead to:

  • Reduced resolution between adjacent peaks.[4]

  • Inaccurate peak integration, which compromises quantitative accuracy and reproducibility.[1][4]

  • A decrease in overall analytical sensitivity.

A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.5 is a clear indicator that troubleshooting is necessary.[4]

Q2: How can I diagnose the cause of peak tailing for this compound?

A systematic approach is the most effective way to identify the root cause. A key first step is to observe the chromatogram closely:

  • If all peaks are tailing: The issue is likely physical or mechanical, affecting all compounds indiscriminately.[5][6][7] This could be related to improper column installation, a leak, or dead volume in the system.[8]

  • If only this compound and other polar compound peaks are tailing: The problem is likely due to chemical interactions (adsorption) between the polar analytes and active sites within the GC system.[5][6][9]

Below is a troubleshooting workflow to guide your investigation.

G start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail physical_issues Likely a Physical/Flow Path Issue all_peaks_tail->physical_issues Yes chemical_issues Likely a Chemical/Adsorption Issue all_peaks_tail->chemical_issues No check_install Check Column Installation (Cut, Position, Connections) physical_issues->check_install leak_check Perform Leak Check check_install->leak_check check_flow Verify Carrier Gas Flow Rate leak_check->check_flow end Problem Resolved check_flow->end inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_issues->inlet_maintenance trim_column Trim Front of GC Column (10-20 cm) inlet_maintenance->trim_column optimize_temp Optimize Inlet & Oven Temperatures trim_column->optimize_temp derivatization Consider Derivatization of this compound optimize_temp->derivatization derivatization->end

Caption: Troubleshooting workflow for GC-MS peak tailing.

Q3: What are the most common causes of peak tailing for polar analytes like this compound and how do I fix them?

The primary causes are typically related to active sites within the system that interact with the polar aldehyde groups of this compound.[10][11]

Guide 1: Addressing System Activity

Q: My this compound peak is tailing, but my non-polar standards look fine. What should I do first?

A: This strongly suggests interaction with active sites.[9] Start with the most common sources of activity: the inlet liner and the front of the column.

Troubleshooting Steps:

  • Inlet Maintenance: The inlet is a high-temperature zone where contamination can build up. Replace the inlet liner and septum.[1] Use a deactivated liner, possibly with glass wool, to trap non-volatile residues.[12]

  • Column Trimming: Active sites can develop on the head of the column due to the accumulation of non-volatile sample matrix components. Trimming 10-20 cm from the front of the column can remove this contaminated section.[4][13]

  • Use a Guard Column: A guard column can be installed before the analytical column to trap contaminants, protecting the analytical column.[12]

G cluster_0 GC Flow Path Iridodial this compound Molecule Liner Inlet Liner Silanol Groups (Active Sites) Iridodial:f0->Liner:f0 Analyte Introduction Column GC Column Silanol Groups (Active Sites) Liner:f0->Column:f0 Transfer to Column Detector Detector Column:f0->Detector Elution interaction1 Adsorption interaction1->Liner:f1 interaction2 Adsorption interaction2->Column:f1

Caption: Interaction of polar analytes with active sites.

Guide 2: Optimizing GC Method Parameters

Q: I've performed system maintenance, but peak tailing persists. Could my method be the issue?

A: Yes, sub-optimal GC parameters can contribute to peak tailing.

Troubleshooting Steps:

  • Increase Inlet Temperature: A low inlet temperature can cause slow or incomplete vaporization of this compound, leading to band broadening and tailing.[14] Ensure the temperature is sufficient for rapid vaporization without causing thermal degradation.

  • Check for Cold Spots: Ensure heated zones, like the transfer line to the MS, are at an appropriate temperature (typically at or above the final oven temperature) to prevent condensation.[1]

  • Optimize Oven Temperature Program: If the initial oven temperature is too high, it can prevent proper focusing of the analyte on the column, especially in splitless injection.[4] Conversely, the temperature ramp must be fast enough to ensure the compound moves through the column efficiently.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, increasing the chance for interactions with active sites.[8] Ensure your flow rate is optimal for your column dimensions.

Frequently Asked Questions (FAQs)

Q: Could my choice of GC column be causing the peak tailing?

A: Yes. For a polar analyte like this compound, the stationary phase of the column is critical.[15]

  • Phase Polarity: Using a column with a polarity that does not match the analyte can lead to poor peak shape. A mid-polarity column (e.g., a "624" or "1701" type phase) is often a good starting point for moderately polar compounds.[16] Using a highly inert "wax" type column (polyethylene glycol) is also an excellent option for polar compounds like aldehydes.[17]

  • Column Bleed and Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, creating active sites.[14] In this case, the column will need to be replaced.[1]

Q: Would derivatization help improve the peak shape of this compound?

A: Absolutely. Derivatization is a common and highly effective strategy for improving the chromatography of polar compounds containing active hydrogens, like aldehydes.[18] By converting the polar aldehyde group to a less polar, more volatile derivative, you can significantly reduce tailing.[19] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[20][21]

Q: Can my injection technique or sample preparation cause peak tailing?

A: Yes.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting, but in some cases, it can also contribute to tailing.[22][23] Try diluting your sample.

  • Sample Solvent: The choice of solvent can impact peak shape. If the solvent is not compatible with the stationary phase, it can cause issues.[10] The initial oven temperature should also be set appropriately relative to the solvent's boiling point (typically 20°C below) to ensure good peak focusing.[4][8]

  • Sample Matrix: Complex sample matrices can leave non-volatile residues in the inlet and on the column, creating active sites.[13] Consider additional sample cleanup steps if you are working with complex extracts.

Quantitative Data Summary

The effectiveness of troubleshooting steps can be quantitatively measured by the Asymmetry Factor (As) . The table below provides an illustrative example of how these interventions can improve peak shape for this compound.

Condition Asymmetry Factor (As) of this compound Peak Observation
Initial Analysis2.1Severe Tailing
After Inlet Maintenance1.7Moderate Tailing
After Column Trim (15 cm)1.4Minor Tailing
After Derivatization (PFBHA)1.1Symmetrical Peak

Note: This table is a representative example to illustrate the effects of troubleshooting and does not represent actual experimental data.

Key Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Cool Down: Cool the GC inlet and oven to a safe temperature (e.g., below 40°C).

  • Turn Off Gas: Turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully lower the oven ramp and disconnect the analytical column from the inlet.

  • Replace Septum: Unscrew the septum nut. Remove the old septum using forceps and replace it with a new one. Do not overtighten the nut.

  • Replace Liner: Unscrew the inlet retaining nut. Carefully remove the O-ring and then the liner using forceps. Insert a new, deactivated liner and replace the O-ring.

  • Reassemble: Reassemble the inlet and reinstall the column.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum and inlet nuts.

  • Condition: Condition the system by baking the inlet at a high temperature for a short period to remove any contaminants.

Protocol 2: Derivatization of this compound with PFBHA

This protocol is a general guideline and should be optimized for your specific sample and concentration.

  • Sample Preparation: Prepare a solution of your this compound-containing sample or standard in a suitable solvent (e.g., ethyl acetate) in a 2 mL autosampler vial.

  • Reagent Preparation: Prepare a solution of PFBHA hydrochloride (e.g., 10 mg/mL) in a suitable buffer or water.

  • Reaction: Add an aliquot of the PFBHA solution to your sample vial. The molar excess of the reagent should be optimized.

  • Incubation: Cap the vial and heat at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[21]

  • Extraction (if necessary): After cooling, the derivative may need to be extracted into a non-polar solvent like hexane (B92381) if the reaction was performed in an aqueous matrix.

  • Analysis: Inject an aliquot of the final solution into the GC-MS. The resulting oxime derivative will be less polar and more volatile than the original aldehyde.

References

Technical Support Center: Optimization of Iridoid Synthase for (+)-Iridodial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on the optimization of iridoid synthase (ISY) activity for the production of (+)-iridodial.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Iridoid Synthase (ISY) in the biosynthesis of this compound?

A1: Iridoid synthase is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold.[1][2] This reaction produces an unstable intermediate, 8-oxocitronellyl enol, which then spontaneously cyclizes to form nepetalactol, a precursor to all iridoids, and its open-chain isomer, iridodial.[3][4]

Q2: My ISY enzyme is expressed but shows low or no activity. What are the potential causes?

A2: Low or no enzymatic activity can stem from several factors:

  • Improper Protein Folding: Expression at high temperatures (e.g., 37°C) can lead to misfolded, inactive protein. Lowering the induction temperature to 18-25°C for a longer period (16-24 hours) can improve proper folding.[5]

  • Cofactor Limitation: ISY requires NADPH as a cofactor for its reductive activity.[4][5] Ensure that NADPH is included in your assay buffer at a sufficient concentration (typically 200-500 µM).[4]

  • Substrate Quality: The substrate, 8-oxogeranial, can be unstable. Ensure its purity and proper storage.

  • Assay Conditions: The pH and temperature of the assay buffer can significantly impact enzyme activity. A common assay buffer is 50 mM MOPS at pH 7.0.[5]

Q3: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A3: A common issue with ISY is its substrate promiscuity, which can lead to the formation of undesired byproducts.[3] One major byproduct is citronellol (B86348).[3] This can occur if ISY reduces geranial, an oxidation product of geraniol, to citronellal, which is then converted to citronellol by endogenous alcohol dehydrogenases in the expression host.[3] In yeast expression systems, endogenous 'ene'-reductases can also lead to the formation of saturated shunt products.[6][7][8] To minimize byproducts, consider the following:

  • Protein Engineering: Directed evolution or site-directed mutagenesis can be employed to improve the substrate preference of ISY for 8-oxogeranial.[3]

  • Host Strain Engineering: In host organisms like Saccharomyces cerevisiae, deleting genes responsible for byproduct formation (e.g., genes involved in α,β-unsaturated carbonyl metabolism) can significantly increase the selectivity for the desired iridoid product.[6][7]

Q4: How can I accurately quantify the production of this compound and other related compounds?

A4: Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of ISY reaction products.[1] The reaction products are typically extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) before analysis.[1][5] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are also powerful techniques for quantifying iridoids and their intermediates.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no ISY expression Inefficient induction of protein expression.Optimize IPTG concentration (0.1-1 mM) and induction time/temperature.[5] Ensure the expression plasmid is correct and the E. coli strain is suitable for recombinant protein expression.[5]
Protein degradation.Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.[5]
Low this compound yield Sub-optimal enzyme assay conditions.Perform a pH and temperature optimization for your specific ISY enzyme.
Insufficient cofactor (NADPH).Increase NADPH concentration in the assay buffer.[4]
Enzyme inhibition.Ensure purity of the substrate and other reaction components.
Inconsistent results Instability of 8-oxogeranial.Prepare fresh substrate solutions for each experiment and store the stock solution appropriately.
Degradation of iridoid products.Iridoid glycosides can be sensitive to pH and temperature.[9] Analyze samples promptly after the reaction.
Peak tailing or poor resolution in HPLC Inappropriate mobile phase pH.Adjust the mobile phase pH to suppress the ionization of the iridoid compounds.[10]
Column overload.Reduce the injection volume or dilute the sample.[10]
Column contamination.Wash the column with a strong solvent.[10]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for In Vitro Iridoid Synthase Assay

Parameter Value Reference
Buffer 50 mM MOPS or Tris-Cl/phosphate buffer[4][5]
pH 7.0 - 7.5[4][5]
Temperature 30 - 37 °C[4]
Substrate (8-oxogeranial) 100 - 200 µM[1][4]
Cofactor (NADPH) 200 - 500 µM[4]
Purified ISY Protein 1 - 20 µg[4][5]

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Iridoid Synthase (ISY) in E. coli
  • Gene Cloning: Amplify the open reading frame of the ISY gene and clone it into an E. coli expression vector, such as the pET series with a His-tag.[4]

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).[4][5]

  • Expression:

    • Inoculate a starter culture and grow overnight at 37°C.[5]

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.[5]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[5]

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.[5]

  • Cell Lysis:

    • Harvest the cells by centrifugation.[5]

    • Resuspend the cell pellet in lysis buffer.[5]

    • Lyse the cells by sonication on ice.[5]

    • Centrifuge the lysate to pellet cell debris.[5]

  • Purification:

    • Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA column.[4][5]

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).[5]

    • Elute the purified protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).[1][5]

Protocol 2: In Vitro Enzyme Assay for Iridoid Synthase (ISY) Activity
  • Reaction Setup:

    • In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS, pH 7.0), NADPH (final concentration ~200 µM), and the purified ISY protein (1-5 µg).[5]

  • Initiate Reaction:

    • Start the reaction by adding the substrate, 8-oxogeranial.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of an organic solvent such as ethyl acetate.[5]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase for analysis.

  • Product Analysis:

    • Analyze the extracted products by GC-MS.[1]

Visualizations

Iridoid_Biosynthesis_Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial This compound Oxogeranial->Iridodial ISY (NADPH) Nepetalactol Nepetalactol Iridodial->Nepetalactol Spontaneous Cyclization

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay & Analysis Cloning Gene Cloning Transformation Transformation Cloning->Transformation Expression Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Purification (IMAC) Lysis->Purification Assay In Vitro Assay Purification->Assay Purified ISY Extraction Product Extraction Assay->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for ISY production and activity assay.

Troubleshooting_Logic Start Low this compound Yield CheckExpression Check ISY Expression & Purity Start->CheckExpression CheckActivity Verify Enzyme Activity CheckExpression->CheckActivity Expression OK OptimizeConditions Optimize Assay Conditions (pH, Temp, Cofactor) CheckActivity->OptimizeConditions Activity Low CheckSubstrate Check Substrate Quality CheckActivity->CheckSubstrate Activity OK Success Improved Yield OptimizeConditions->Success ConsiderByproducts Investigate Byproduct Formation CheckSubstrate->ConsiderByproducts Substrate OK ProteinEngineering Consider Protein/Host Engineering ConsiderByproducts->ProteinEngineering ProteinEngineering->Success

Caption: Troubleshooting logic for low this compound yield.

References

Strategies for purifying (+)-Iridodial from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (+)-Iridodial from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound?

A1: this compound is a monoterpene that can exist as a mixture of several diastereomers. The most common isomeric impurities are stereoisomers that differ in the spatial arrangement of substituents. These can include cis-trans, trans-trans, and trans-cis isomers, arising from the stereochemistry at the ring fusion and the orientation of the functional groups.

Q2: What are the primary analytical methods to identify and quantify the isomeric purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both separating and identifying iridodial (B1216469) isomers. Chiral GC columns can provide excellent resolution of the different stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between isomers by analyzing the differences in chemical shifts and coupling constants of the protons and carbons in each isomer.[1][2]

Q3: Which preparative chromatographic techniques are most suitable for purifying this compound from its isomers?

A3: Several preparative chromatographic techniques can be employed, with the choice depending on the scale of purification, required purity, and available equipment. The most common and effective methods include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for separating closely related isomers.[3][4][5]

  • Supercritical Fluid Chromatography (SFC): A greener alternative to Prep-HPLC that often provides excellent selectivity for stereoisomers and allows for faster separations.[2]

  • Flash Column Chromatography: A cost-effective method suitable for larger scale purifications, though it may offer lower resolution than Prep-HPLC or SFC.[6][7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, minimizing sample adsorption and degradation.[1][9][10]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: Poor or No Separation of Isomers

Symptoms:

  • Co-elution of isomers as a single peak.

  • Broad, overlapping peaks with poor resolution.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase The selectivity of the stationary phase is crucial for separating diastereomers. For HPLC and SFC, screen different types of columns. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), often provide the necessary selectivity. For flash chromatography, standard silica (B1680970) gel can be effective, but optimization of the mobile phase is critical.[11]
Suboptimal Mobile Phase The mobile phase composition directly influences the separation. For normal-phase chromatography (common for iridoids), systematically vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate (B1210297), isopropanol). Small additions of a third solvent can sometimes significantly improve selectivity.[11] For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition.
Column Overloading Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the sample concentration or the injection volume. As a general guideline for flash chromatography, the sample-to-silica ratio should be between 1:50 and 1:100 by weight.[11]
Incorrect Flow Rate A flow rate that is too high can decrease resolution. Optimize the flow rate to balance separation efficiency and analysis time.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase The aldehyde and hydroxyl groups in iridodial can interact with active sites (e.g., silanol (B1196071) groups) on silica-based stationary phases, leading to tailing. For HPLC, use an end-capped column. For flash chromatography, consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (B128534) to the mobile phase.[6]
Column Contamination Buildup of impurities on the column can cause peak distortion. Use a guard column to protect the main column and flush the column with a strong solvent if contamination is suspected.[4]
Sample Overload As with poor resolution, injecting too much sample can cause peak tailing. Reduce the amount of sample loaded onto the column.
Issue 3: Low Yield of Purified this compound

Symptoms:

  • Recovery of the target isomer is significantly lower than expected.

Possible Causes & Solutions:

CauseSolution
Compound Degradation on Stationary Phase Iridoids can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation. Consider using deactivated silica gel or an alternative stationary phase like alumina.[11]
Irreversible Adsorption The polar nature of iridodials can lead to irreversible adsorption on the stationary phase. If this is suspected, HSCCC is a good alternative as it is a liquid-liquid technique without a solid support.[1]
Suboptimal Fraction Collection The collection window for the target peak may be too narrow or incorrectly timed. Use a fraction collector with peak detection and analyze small fractions by TLC or analytical HPLC to ensure accurate collection.

Data Presentation

The following table summarizes representative quantitative data for the preparative separation of iridoids. Note that specific values for this compound will depend on the exact experimental conditions.

Purification MethodStationary PhaseMobile Phase/Solvent SystemPurity AchievedYield/RecoveryReference
Prep-HPLC C18Methanol/Water with 0.1% Phosphoric Acid (gradient)>95%Not specified[5]
HSCCC Not applicableDichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v)92.3% - 96.3%7.9% - 13.1% from crude extract[1]
Flash Chromatography Silica GelHexane (B92381)/Ethyl Acetate (gradient)>95% (for nepetalactone)High (not quantified)[11]
SFC 2-EthylpyridineCO₂/Methanol (isocratic)>99%High (not quantified)[12]

Experimental Protocols

The following are detailed methodologies for key experiments related to the purification of this compound. These are starting points and may require optimization for your specific sample and equipment.

Protocol 1: Preparative HPLC Separation of this compound Isomers

This protocol is adapted from methods used for the separation of similar non-glycosidic iridoids like nepetalactone.

1. Sample Preparation:

  • Dissolve the crude this compound mixture in the initial mobile phase at a concentration of 10-50 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A chiral stationary phase column is recommended for optimal separation of diastereomers. A good starting point is a polysaccharide-based column (e.g., Chiralpak series). Alternatively, a high-resolution silica or C18 column can be screened.
  • Mobile Phase: For normal phase chromatography on a chiral or silica column, use a mixture of hexane and a polar modifier such as isopropanol (B130326) or ethanol. A typical starting gradient could be 98:2 hexane:isopropanol, gradually increasing the isopropanol percentage.
  • Flow Rate: For a preparative column (e.g., 20 mm ID), a typical flow rate is 10-20 mL/min.
  • Detection: UV detection at a wavelength where iridodials absorb (typically around 230-240 nm).
  • Fraction Collection: Use an automated fraction collector triggered by peak detection.

3. Post-Purification:

  • Analyze the collected fractions using analytical HPLC or GC-MS to determine their purity.
  • Combine the fractions containing the pure this compound.
  • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Flash Column Chromatography

1. Sample Preparation:

  • Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial mobile phase.

2. Column Preparation:

  • Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 100% hexane).
  • Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.

3. Chromatographic Separation:

  • Carefully load the sample onto the top of the silica gel bed.
  • Begin elution with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexane).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the isomers. The optimal gradient should be determined by preliminary TLC analysis.
  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure this compound isomer.
  • Evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_post Post-Purification crude_sample Crude this compound Mixture dissolve Dissolve in appropriate solvent crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter prep_hplc Preparative HPLC filter->prep_hplc High Resolution sfc SFC filter->sfc Green Chemistry flash_chrom Flash Chromatography filter->flash_chrom Large Scale collect_fractions Collect Fractions prep_hplc->collect_fractions sfc->collect_fractions flash_chrom->collect_fractions analyze_purity Analyze Purity (GC-MS/HPLC) collect_fractions->analyze_purity combine_fractions Combine Pure Fractions analyze_purity->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Workflow for the purification of this compound from isomeric impurities.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification poor_sep Poor Separation of Isomers inappropriate_sp Inappropriate Stationary Phase poor_sep->inappropriate_sp suboptimal_mp Suboptimal Mobile Phase poor_sep->suboptimal_mp overload Column Overload poor_sep->overload screen_columns Screen Different Columns (e.g., Chiral) inappropriate_sp->screen_columns optimize_mp Optimize Mobile Phase Gradient/Composition suboptimal_mp->optimize_mp reduce_load Reduce Sample Load overload->reduce_load analyze_result Analyze Separation screen_columns->analyze_result optimize_mp->analyze_result reduce_load->analyze_result improved_res Improved Resolution analyze_result->improved_res Success no_improvement No Improvement analyze_result->no_improvement Failure no_improvement->poor_sep Re-evaluate

Caption: Troubleshooting workflow for poor separation of this compound isomers.

References

Addressing byproduct formation in (+)-Iridodial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the chemical synthesis of (+)-Iridodial.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts observed during the synthesis of this compound?

A1: During the chemical synthesis of this compound, particularly when starting from precursors like citronellal (B1669106), several classes of byproducts can be encountered. These often include unreacted starting materials, intermediates from incomplete cyclization, and stereoisomers of the final product. Over-oxidation or reduction of the aldehyde functionalities can also lead to undesired side products. In enzymatic syntheses, byproducts such as citronellol (B86348) can arise from the promiscuity of enzymes like iridoid synthase (ISY).

Q2: How does the cyclization strategy impact byproduct formation?

A2: The choice of cyclization strategy is critical in determining the product and byproduct profile. Strategies such as intramolecular Michael additions or Diels-Alder reactions are employed. The efficiency and stereoselectivity of these reactions are highly dependent on the catalyst, solvent, and temperature, all of which can influence the formation of diastereomeric byproducts or constitutional isomers.

Q3: Can reaction conditions be optimized to minimize byproduct formation?

A3: Yes, optimizing reaction conditions is key to minimizing byproducts. Key parameters to consider include temperature, reaction time, and the rate of reagent addition. For instance, slow addition of reagents can help maintain low concentrations of reactive intermediates, thereby reducing the likelihood of side reactions. Temperature control is crucial as some side reactions, like retro-aldol, may be favored at higher temperatures.

Q4: What are the recommended methods for purifying this compound from the reaction mixture?

A4: Purification of this compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method. For more challenging separations of closely related byproducts, techniques like preparative high-performance liquid chromatography (HPLC) or high-speed countercurrent chromatography (HSCCC) may be employed.

Q5: How can I confirm the identity of byproducts in my reaction mixture?

A5: Byproduct identification is typically achieved using a combination of analytical techniques. Thin-layer chromatography (TLC) can provide an initial assessment of the mixture's complexity. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile byproducts.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material

This issue is often encountered when the reaction has not gone to completion.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS at regular intervals to determine the optimal reaction time.Increased conversion of starting material to product.
Low Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and potential byproduct increase.Enhanced reaction rate and improved yield.
Catalyst Inactivity Ensure the catalyst is fresh and active. If using a solid-supported catalyst, ensure it has not been poisoned. Consider using a higher catalyst loading.Improved reaction kinetics and higher product yield.
Poor Reagent Quality Use freshly distilled or purified reagents and ensure solvents are anhydrous, as required by the reaction.Reduced side reactions and increased yield of the desired product.
Issue 2: Formation of Stereoisomeric Byproducts

The presence of diastereomers or epimers of this compound can be a significant challenge.

Potential Cause Troubleshooting Step Expected Outcome
Non-Stereoselective Cyclization Optimize the chiral catalyst or auxiliary used in the key cyclization step. Screen different solvents and temperatures to enhance diastereoselectivity.Increased diastereomeric excess (d.e.) of the desired this compound isomer.
Epimerization under Reaction Conditions If the product is prone to epimerization, consider running the reaction at a lower temperature or for a shorter duration. The choice of base or acid can also be critical.Reduced formation of the undesired epimer.
Equilibration during Workup or Purification Use mild workup conditions (e.g., buffered aqueous solutions). During purification, avoid prolonged exposure to silica gel, which can be acidic and cause isomerization. Consider using deactivated silica or an alternative stationary phase.Preservation of the desired stereoisomer during isolation.
Issue 3: Presence of Over-Oxidized or Over-Reduced Byproducts

These byproducts arise from undesired reactions of the aldehyde functional groups.

Potential Cause Troubleshooting Step Expected Outcome
Harsh Oxidizing or Reducing Agents Select milder and more selective reagents for the oxidation or reduction steps. For example, use PCC or DMP for oxidation of alcohols to aldehydes, and NaBH4 or DIBAL-H for controlled reductions.Minimized formation of carboxylic acids or alcohols as byproducts.
Incorrect Stoichiometry of Reagents Carefully control the stoichiometry of the oxidizing or reducing agent. Use of a slight excess may be necessary, but a large excess should be avoided.Reduced incidence of over-oxidation or over-reduction.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the product.Prevention of the formation of undesired oxidation or reduction byproducts.

Experimental Protocols

Representative Protocol for this compound Synthesis via Intramolecular Aldol Condensation

This protocol is a generalized representation and may require optimization for specific substrates and scales.

  • Oxidation of Citronellol to Citronellal:

    • Dissolve citronellol (1 equivalent) in dichloromethane (B109758) (DCM).

    • Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

    • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain crude citronellal.

  • Intramolecular Aldol Cyclization:

    • Dissolve the crude citronellal in a suitable solvent (e.g., methanol (B129727) or THF).

    • Cool the solution to 0 °C and add a catalytic amount of a base (e.g., sodium methoxide (B1231860) or L-proline for asymmetric cyclization).

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC for the formation of iridodial.

    • Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

    • Combine the fractions containing the pure this compound and concentrate under reduced pressure.

Visualizations

Byproduct_Formation_Pathway Citronellal (-)-Citronellal Iridodial This compound Citronellal->Iridodial Desired Cyclization Incomplete Incomplete Cyclization Product Citronellal->Incomplete Side Reaction OverOxidation Over-Oxidized Byproduct Citronellal->OverOxidation Side Reaction Epimer Epimerized Byproduct Iridodial->Epimer Epimerization

Caption: Potential pathways for byproduct formation during this compound synthesis.

Troubleshooting_Workflow Start Reaction Mixture Analysis IdentifyByproduct Identify Major Byproduct(s) (TLC, GC-MS, NMR) Start->IdentifyByproduct LowYield Low Yield of this compound? IdentifyByproduct->LowYield OptimizeReaction Optimize Reaction Conditions (Time, Temp, Catalyst) LowYield->OptimizeReaction Yes Stereoisomers Stereoisomers Present? LowYield->Stereoisomers No OptimizeReaction->IdentifyByproduct OptimizeCyclization Optimize Cyclization Step (Catalyst, Solvent) Stereoisomers->OptimizeCyclization Yes OtherByproducts Other Byproducts? Stereoisomers->OtherByproducts No OptimizeCyclization->IdentifyByproduct Purification Refine Purification Strategy (Column Chromatography, HPLC) OtherByproducts->Purification Yes End Pure this compound OtherByproducts->End No Purification->End

Technical Support Center: Enhancing (+)-Iridodial Production in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the heterologous production of (+)-Iridodial in Saccharomyces cerevisiae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic heterologous pathway required to produce this compound precursors in S. cerevisiae?

A1: The biosynthesis of the iridoid scaffold, leading to nepetalactol (a precursor to this compound), requires the expression of four key enzymes from plant sources. The pathway starts from the native yeast metabolite geranyl diphosphate (B83284) (GPP).[1]

  • Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.

  • Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol. This step also requires the co-expression of a cytochrome P450 reductase (CPR).[1][2]

  • Geraniol Oxidoreductase (GOR): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.[1]

  • Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form nepetalactol.[1]

Q2: Why is my this compound precursor yield very low, despite expressing all the necessary enzymes?

A2: Low yields are a common challenge and can stem from several bottlenecks:

  • Limited Precursor Supply: S. cerevisiae naturally has a very small pool of the precursor GPP, as it is efficiently converted to farnesyl diphosphate (FPP) for sterol biosynthesis.[1][3]

  • Poor G8H Activity: The G8H enzyme is often a major rate-limiting step due to low catalytic activity and poor expression in yeast.[1][3][4]

  • Formation of Shunt Products: Endogenous yeast enzymes can divert pathway intermediates into non-productive side products, reducing the overall flux towards iridoids.[1][5]

  • Cofactor Imbalance: The pathway requires significant amounts of NADPH for the G8H/CPR complex and the ISY enzyme. Insufficient NADPH regeneration can limit the overall rate.[2]

Q3: What are "shunt products" and how do they affect my experiment?

A3: Shunt products are undesired side-products formed when endogenous yeast enzymes act on the intermediates of your heterologous pathway.[1] In iridoid biosynthesis, key shunt reactions include:

  • The reduction of α,β-unsaturated carbonyls in intermediates like 8-oxogeranial by yeast's "Old Yellow Enzymes" (OYEs).

  • The reduction of aldehyde groups by various alcohol dehydrogenases (ADHs).[1][2] These reactions result in a non-recoverable loss of carbon from the desired pathway, which severely limits the final yield of this compound precursors.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Low Precursor (Geraniol/8-hydroxygeraniol) Titer
Potential Cause Troubleshooting Step Expected Outcome
Insufficient GPP Supply Engineer the native farnesyl diphosphate synthase (ERG20) to have a higher GPP-to-FPP release ratio. Site-directed mutagenesis of key residues can alter its product specificity.[6]Increased availability of GPP for the geraniol synthase, boosting geraniol production.
Overexpress a heterologous GPP synthase.[7]Directs more carbon flux from IPP and DMAPP towards GPP.
Compartmentalize the early pathway enzymes (e.g., GES) to the mitochondria.[8]Protects the GPP pool from being consumed by the cytosolic ergosterol (B1671047) pathway.[8] A 6-fold increase in geraniol production has been reported with this strategy.[8]
Poor G8H/CPR Activity Co-express a compatible Cytochrome P450 Reductase (CPR), preferably from a plant source. The native yeast CPR is often inefficient with plant P450s.[9]Improved electron transfer to G8H, leading to higher hydroxylation activity.
Screen G8H enzymes from different plant species. Homologs can have significantly different activities when expressed in yeast.[4]Identification of a more robust G8H variant for your system.
Engineer the N-terminus of the G8H enzyme, as this region is important for its cellular activity and localization.[4]Enhanced G8H stability and function.
Fuse the G8H and CPR proteins with a flexible linker.[10]Covalently linking the enzymes can improve the efficiency of electron transfer.
Engineer the endoplasmic reticulum (ER) by overexpressing factors like INO2 or ICE2 to expand the ER and stabilize CPR.[10][11]Increased ER membrane space can better accommodate P450s, and ICE2 overexpression has been shown to stabilize CPR levels.[11]
Insufficient NADPH Cofactor Overexpress genes in the pentose (B10789219) phosphate (B84403) pathway (e.g., ZWF1) or other NADPH-generating enzymes.Increased intracellular NADPH pool to support the high demands of the G8H/CPR complex and ISY.[2]
Problem 2: High Accumulation of Unwanted Byproducts (Shunt Products)
Potential Cause Troubleshooting Step Expected Outcome
Endogenous 'ene'-reduction Create knockout strains for yeast's "Old Yellow Enzymes," specifically OYE2 and OYE3.[1]Elimination of the primary route for the reduction of α,β-unsaturated bonds in pathway intermediates.[1]
Non-productive reduction by ADHs Delete genes encoding promiscuous alcohol dehydrogenases, such as ADH6 and ARI1, which have been shown to reduce pathway intermediates.[2]Prevents the conversion of desired aldehydes back to alcohols, increasing selectivity.
Combined Shunt Pathways Systematically delete multiple genes involved in α,β-unsaturated carbonyl metabolism.A 5.2-fold increase in the biocatalytic selectivity of the desired iridoid over reduced shunt products was achieved by deleting five such genes.[5]

Quantitative Data Summary

The following tables summarize reported improvements in yield and selectivity from various metabolic engineering strategies.

Table 1: Strategies to Improve 8-hydroxygeraniol Production

StrategyHost Strain BackgroundFold ImprovementFinal TiterReference
Deletion of ADH6 and ARI1Engineered geraniol-producing strain~1.5-fold238.9 mg/L (shake flask)[2]
Fed-batch Fermentation with Engineered StrainStrain with optimized G8H/CPR, ER engineering, and shunt deletions->1.0 g/L[2][12]
Mitochondrial CompartmentalizationIntegrated geraniol pathway-227 mg/L (fed-batch)[8]

Table 2: Strategies to Reduce Shunt Product Formation

StrategyMeasurementImprovementReference
Deletion of 5 genes in α,β-unsaturated carbonyl metabolismBiocatalytic Selectivity (Iridoid vs. Shunt Product)5.2-fold increase[5]
Deletion of OYE2 and OYE3Relative Shunt Product TiterElimination of 'ene'-reduction shunt pathway[1]

Experimental Protocols

Protocol 1: Gene Deletion using CRISPR/Cas9

This protocol provides a general workflow for deleting endogenous yeast genes (e.g., OYE2, ADH6) that interfere with the iridoid pathway.

  • gRNA Design: Design a 20-bp guide RNA (gRNA) specific to the coding sequence of the target gene. Use online tools to minimize off-target effects.

  • Plasmid Construction: Clone the designed gRNA into a Cas9-expressing yeast plasmid (e.g., a pCRCT-based vector).[1]

  • Donor DNA Preparation: Prepare a donor DNA template for homologous recombination. This can be a short (90-120 bp) double-stranded DNA oligo containing sequences homologous to the regions immediately upstream and downstream of the target gene's open reading frame.

  • Yeast Transformation: Co-transform the Cas9/gRNA plasmid and the donor DNA into your S. cerevisiae production strain using the lithium acetate/PEG method.

  • Selection and Screening: Plate the transformed cells on selective media (e.g., SC-Ura for a URA3-marked plasmid).

  • Verification: Screen colonies by colony PCR using primers that flank the target gene locus. A successful deletion will result in a smaller PCR product compared to the wild-type locus. Confirm the deletion by Sanger sequencing.

Protocol 2: Whole-Cell Bioconversion Assay

This assay is used to test the efficiency of the later steps of the pathway by feeding an intermediate substrate.

  • Strain Cultivation: Grow the engineered yeast strain (e.g., expressing GOR and ISY) in 5 mL of appropriate selective media for 48-72 hours at 30°C with shaking.

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation (e.g., 3000 x g for 5 min). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 10).

  • Bioconversion Reaction: Add the substrate (e.g., 8-hydroxygeraniol) to the cell suspension to a final concentration of ~1 mM.

  • Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Extraction: Extract the products from the culture supernatant. Add an equal volume of an organic solvent (e.g., ethyl acetate), vortex vigorously, and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase for substrates and products using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Iridodial_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) (from Mevalonate Pathway) Geraniol Geraniol GPP:e->Geraniol:w GES Hydroxygeraniol 8-hydroxygeraniol Geraniol:e->Hydroxygeraniol:w G8H/CPR (NADPH) Oxogeranial 8-oxogeranial Hydroxygeraniol:e->Oxogeranial:w GOR Nepetalactol cis-trans-Nepetalactol (Iridodial Precursor) Oxogeranial:e->Nepetalactol:w ISY (NADPH) GES Geraniol Synthase (GES) G8H_CPR Geraniol 8-hydroxylase (G8H) + CPR GOR Geraniol Oxidoreductase (GOR) ISY Iridoid Synthase (ISY)

Caption: Heterologous biosynthetic pathway for nepetalactol production in yeast.

Troubleshooting_Workflow Start Low Iridodial Yield CheckPrecursor Analyze Precursors: Geraniol & 8-hydroxygeraniol levels Start->CheckPrecursor LowGeraniol Low Geraniol CheckPrecursor->LowGeraniol Low LowHydroxygeraniol Low 8-hydroxygeraniol (Geraniol accumulates) CheckPrecursor->LowHydroxygeraniol Normal Geraniol CheckShunts Analyze Byproducts: Quantify shunt products CheckPrecursor->CheckShunts Precursors OK ActionGPP Increase GPP Supply: - Engineer ERG20 - Mitochondrial compartmentalization LowGeraniol->ActionGPP ActionG8H Optimize G8H/CPR: - Screen homologs - Engineer ER - Fuse G8H-CPR LowHydroxygeraniol->ActionG8H HighShunts High Shunt Products CheckShunts->HighShunts High Success Optimized Production CheckShunts->Success Low ActionShunts Reduce Shunts: - Delete OYE2/3 - Delete ADH6 HighShunts->ActionShunts ActionGPP->CheckPrecursor ActionG8H->CheckPrecursor ActionShunts->CheckShunts

Caption: Troubleshooting workflow for low this compound precursor yield.

References

Preventing degradation of (+)-Iridodial during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and preparation of (+)-Iridodial to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a decrease in potency and the appearance of unknown peaks in my chromatogram. What is the likely cause?

A1: This is a common indication of sample degradation. This compound, as a volatile monoterpene aldehyde, is susceptible to several degradation pathways, including oxidation, polymerization, and thermal degradation. Exposure to air, light, and elevated temperatures can accelerate these processes.

Q2: What are the primary degradation products of this compound I should be aware of?

A2: The primary degradation pathways for this compound are oxidation of the aldehyde groups to carboxylic acids and polymerization into odorless trimers. These degradation products will have different chromatographic and spectroscopic properties than the parent compound.

Q3: What are the optimal storage conditions for neat this compound and its solutions?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions:

Sample TypeStorage TemperatureAtmosphereContainerLight Conditions
Neat Compound -20°C to -80°CInert gas (Argon or Nitrogen)Amber glass vial with PTFE-lined capProtect from light
Solutions -20°C to -80°CInert gas (Argon or Nitrogen)Amber glass vial with PTFE-lined capProtect from light

Q4: Is it better to store this compound as a solid or in solution?

A4: For long-term storage, it is best to store this compound as a neat compound under an inert atmosphere at low temperatures. For routine experimental use, preparing fresh solutions is highly recommended. If solutions must be stored, they should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Diluting in a primary alcohol, such as ethanol, can enhance stability by forming a more stable hemiacetal.

Q5: How can I minimize the degradation of this compound during sample preparation?

A5: To minimize degradation during sample preparation, it is crucial to:

  • Work quickly and keep samples cold (on ice).

  • Use high-purity solvents.

  • Avoid acidic or alkaline conditions unless required for a specific protocol, and if so, perform a preliminary stability test.

  • For volatile analysis, minimize headspace in vials and use techniques like Headspace Solid-Phase Microextraction (HS-SPME) to reduce sample handling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Loss of sample / Low recovery Evaporation: this compound is volatile.• Keep samples and solutions tightly capped and chilled. • Minimize headspace in vials. • Avoid concentrating samples under a stream of nitrogen at room temperature; if necessary, do so on ice.
Appearance of new peaks in chromatogram Degradation: Oxidation to carboxylic acids or polymerization.• Check storage conditions (temperature, light, atmosphere). • Prepare fresh solutions before analysis. • Consider performing a forced degradation study to identify potential degradation products.
Inconsistent analytical results Sample instability in solution: Degradation after preparation.• Analyze samples immediately after preparation. • Use an autosampler with a cooled sample tray. • Prepare calibration standards fresh for each analytical run.
Poor peak shape in GC analysis Thermal degradation in the injector port: this compound may be sensitive to high temperatures.• Optimize the injector temperature to the lowest possible setting that allows for efficient volatilization.

Quantitative Data Summary

CompoundConditionTimeRemaining Compound (%)
Ulmoidoside B 80°C30 h< 20%
pH 230 h~50%
pH 1218 h< 10%
Ulmoidoside D 80°C30 h~80%
pH 230 h~70%
pH 1230 h< 5%

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is adapted from a general procedure for iridoids and can be used to understand the stability of this compound under various stress conditions.[2]

Objective: To identify potential degradation products of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a small amount of neat this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber with UV and visible light for 24 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by GC-MS or LC-MS to identify degradation products.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of this compound

This protocol provides a general workflow for the analysis of volatile this compound from a sample matrix.

Objective: To qualitatively or quantitatively analyze this compound.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., extracts), place a known volume (e.g., 1-5 mL) into a 20 mL headspace vial.

    • For solid samples (e.g., plant material), place a known weight (e.g., 0.1-0.5 g) of homogenized material into a 20 mL headspace vial.

    • For quantitative analysis, add an appropriate internal standard.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler incubator at a set temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate for a defined time (e.g., 10-15 minutes).

    • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 20-30 minutes).

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at an optimized temperature (e.g., 250°C) in splitless mode.

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to achieve good separation.

    • Identify this compound and any degradation products based on their mass spectra and retention times compared to a pure standard.

Visualizations

degradation_pathways Iridodial This compound Oxidation Oxidation (Air, H₂O₂) Iridodial->Oxidation O₂ Polymerization Polymerization (Acid/Base catalysis) Iridodial->Polymerization H⁺/OH⁻ Thermal_Degradation Thermal Degradation (Heat) Iridodial->Thermal_Degradation Δ Carboxylic_Acid Carboxylic Acid Derivatives Oxidation->Carboxylic_Acid Trimer Inactive Trimer Polymerization->Trimer Other_Degradants Other Degradation Products Thermal_Degradation->Other_Degradants

Caption: Potential degradation pathways of this compound.

storage_workflow cluster_storage Long-Term Storage cluster_preparation Sample Preparation Neat_Compound Neat this compound Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Neat_Compound->Inert_Atmosphere Low_Temp Low Temperature (-20°C to -80°C) Inert_Atmosphere->Low_Temp Protect_Light Protect from Light (Amber Vial) Low_Temp->Protect_Light Prepare_Fresh Prepare Fresh Solution Aliquot Aliquot into Single-Use Vials Prepare_Fresh->Aliquot Store_Cold Store at -20°C to -80°C Aliquot->Store_Cold Analyze_Promptly Analyze Promptly Store_Cold->Analyze_Promptly troubleshooting_logic Start Inconsistent Results or Signs of Degradation? Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? Start->Check_Storage Check_Prep Review Sample Prep: - Fresh Solutions? - Purity of Solvents? - Temperature during prep? Start->Check_Prep Forced_Degradation Consider Forced Degradation Study Check_Storage->Forced_Degradation If storage is suspect Optimize_Analysis Optimize Analytical Method: - Lower Injector Temp? - Cooled Autosampler? Check_Prep->Optimize_Analysis If prep is suspect Solution Problem Resolved Forced_Degradation->Solution Optimize_Analysis->Solution

References

Technical Support Center: Method Development for Resolving (+)-Iridodial Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the resolution of (+)-Iridodial stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound stereoisomers?

A1: The primary challenges stem from the inherent complexity of the molecule and the nature of its formation. This compound has multiple chiral centers, leading to the potential for numerous stereoisomers (enantiomers and diastereomers).[1][2] In biological systems, the enzymatic cyclization step that forms the iridoid skeleton may not be strictly controlled, resulting in a mixture of diastereomers.[3][4] Analytically, this complexity requires high-resolution chiral separation techniques to differentiate and quantify each stereoisomer.[2]

Q2: Which analytical techniques are most suitable for separating this compound stereoisomers?

A2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) are the most common and effective techniques.[5] Chiral GC-MS has been successfully used to separate nepetalactol and iridodial (B1216469) diastereomers.[3][4] Chiral HPLC offers a wide variety of CSPs that can be screened for optimal separation.[5][6]

Q3: How can I obtain standards for the different this compound stereoisomers?

A3: Authentic standards for iridodial stereoisomers can be challenging to source commercially. A common laboratory method involves the chemical reduction of nepetalactone (B1678191) isomers. For instance, 7S-nepetalactol isomer standards can be synthesized via diisobutylaluminum hydride (DIBAL-H) reduction of the corresponding nepetalactone isomers.[3][4] The resulting nepetalactols can then be converted to their respective iridodial forms, for example, by incubation in mild acid.[3]

Q4: What are the key parameters to optimize in a chiral separation method?

A4: Key parameters for optimization include the choice of the chiral stationary phase (the column), the composition of the mobile phase (for HPLC) or the temperature program (for GC), flow rate, and the use of additives or modifiers.[7][8] For complex mixtures like iridodial stereoisomers, screening different chiral columns is often necessary to find one with adequate selectivity.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound stereoisomers.

Issue 1: Poor or No Resolution of Stereoisomers

Q: My chromatogram shows a single peak or poorly resolved peaks for the iridodial stereoisomers. What should I do?

A:

  • Verify Column Suitability: Confirm that you are using a chiral column appropriate for this class of compounds. There is no universal chiral stationary phase, so the selected column may not be suitable.[6] Consider screening a variety of chiral columns with different selectivities.[6]

  • Optimize Mobile Phase/Temperature Program:

    • For HPLC: Systematically vary the mobile phase composition. The ratio of polar and non-polar solvents can significantly impact selectivity. Consider using different organic modifiers (e.g., isopropanol, ethanol).

    • For GC: Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. Running at an isothermal temperature for a period may also enhance resolution.[4]

  • Check for Co-eluting Impurities: The sample matrix may contain impurities that co-elute with your analytes of interest, broadening the peaks. Ensure adequate sample cleanup prior to injection.

  • Consider Derivatization: For GC analysis, derivatizing the iridodial isomers can improve their volatility and may enhance separation on certain chiral columns.[9]

Issue 2: High Column Backpressure

Q: The pressure on my HPLC/GC system has suddenly increased. What are the likely causes and solutions?

A:

  • Blocked Inlet Frit: The most common cause of increased backpressure is a blocked inlet frit on the column, often due to particulates from the sample or mobile phase.[10]

    • Solution: Try reversing the column flow (for some columns, check manufacturer's instructions) to dislodge the blockage.[10] If this fails, the frit may need to be cleaned or replaced. Using a guard column can help prevent this issue.[10]

  • Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column when injected.[10]

    • Solution: Ensure your sample solvent is compatible with and ideally weaker than the mobile phase.

  • Contamination of the Stationary Phase: Strongly adsorbed materials from previous injections can build up at the head of the column.[10]

    • Solution: Follow the column manufacturer's instructions for washing and regenerating the column. This may involve flushing with a strong solvent.[10]

Issue 3: Inconsistent Retention Times and Peak Shapes

Q: I am observing drifting retention times and changes in peak shape between injections. What could be the cause?

A:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is particularly important when using mobile phase additives.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before starting a sequence of injections.

  • "Additive Memory Effect": If you use acidic or basic modifiers in your mobile phase, they can adsorb to the stationary phase and affect subsequent analyses, even after changing the mobile phase.[8]

    • Solution: Dedicate columns to specific methods with particular additives. If a column must be used with different additives, a thorough washing procedure with an appropriate solvent is necessary between methods.[8]

  • Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.

    • Solution: Use a column oven to maintain a stable temperature.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing and a shift in retention time.

    • Solution: Reduce the sample concentration or injection volume.

Quantitative Data Summary

The following table summarizes the relative abundance of iridodial and nepetalactol diastereomers produced in an in vitro enzymatic reaction using CrISY with 8-oxogeranial as a substrate.[3]

Compound ClassStereoisomer ConfigurationRelative Abundance (%)
Cyclized Productscis-trans~69
trans-trans~21
trans-cis~5
cis-cis~5

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of Iridodial Stereoisomers

This protocol is adapted from methodologies used for the analysis of iridoid synthase products.[3][4]

  • Sample Preparation:

    • Perform enzymatic reactions or extractions in an appropriate buffer.

    • Extract the aqueous reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS System and Conditions:

    • GC Column: Supelco ß-DEX 225 chiral column (30 m x 250 µm, 0.25 µm film thickness) or equivalent.[4]

    • Injection: 1 µL of the ethyl acetate (B1210297) extract, split injection (e.g., 10:1 split ratio).[3]

    • Carrier Gas: Helium at an average velocity of 26 cm/s.[4]

    • Oven Program: Isothermal at 93°C for 33 minutes, followed by a temperature ramp to 220°C at 40 K/min, with a final hold for 4 minutes.[4]

    • MS Detector: Operate in electron impact (EI) mode and scan a mass range appropriate for iridodials and their fragments (e.g., m/z 50-300).

  • Data Analysis:

    • Identify peaks corresponding to iridodial stereoisomers by comparing their retention times and mass spectra to authentic standards.

    • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing enzymatic_reaction Enzymatic Reaction or Extraction extraction Liquid-Liquid Extraction enzymatic_reaction->extraction Ethyl Acetate drying Drying & Concentration extraction->drying Organic Phase gc_ms Chiral GC-MS Injection drying->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectrometry Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Report Generation quantification->report

Caption: Workflow for the analysis of this compound stereoisomers.

Troubleshooting Logic for Poor Resolution

troubleshooting_logic start Poor or No Resolution check_column Is the column a chiral column suitable for this separation? start->check_column optimize_method Have you optimized the temperature program (GC) or mobile phase (HPLC)? check_column->optimize_method Yes screen_columns Action: Screen different chiral columns. check_column->screen_columns No / Unsure check_purity Is the sample pure? (Check for co-elution) optimize_method->check_purity Yes adjust_params Action: Systematically adjust method parameters. optimize_method->adjust_params No cleanup_sample Action: Improve sample cleanup procedure. check_purity->cleanup_sample No consider_deriv Consider derivatization (for GC analysis) check_purity->consider_deriv Yes

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Optimizing fermentation conditions for microbial production of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fermentation conditions for the microbial production of (+)-Iridodial. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general microbial strategy for producing this compound?

A1: Microbial production of this compound is typically achieved through metabolic engineering of a host organism, most commonly Saccharomyces cerevisiae (baker's yeast). The strategy involves introducing the necessary biosynthetic genes to convert a precursor, such as geraniol (B1671447) or its phosphorylated form, geranyl pyrophosphate (GPP), into this compound. This is part of the larger monoterpene indole (B1671886) alkaloid (MIA) biosynthetic pathway.

Q2: What are the key enzymatic steps in the biosynthesis of this compound?

A2: The biosynthesis of this compound from the precursor geraniol involves a multi-step enzymatic cascade:

  • Hydroxylation: Geraniol is hydroxylated to 8-hydroxygeraniol. This step is catalyzed by a geraniol 8-hydroxylase (G8H), which is a cytochrome P450 enzyme.

  • Oxidation: 8-hydroxygeraniol is then oxidized to 8-oxogeranial.

  • Reductive Cyclization: Finally, 8-oxogeranial undergoes a reductive cyclization to form this compound, a reaction catalyzed by an iridoid synthase (ISY).

Q3: Why is there a loss of product to shunt pathways, and how can this be addressed?

A3: Endogenous enzymes in the host organism, particularly in S. cerevisiae, can act on the intermediates of the this compound pathway, diverting them into non-productive shunt pathways.[1][2] A common issue is the irreversible reduction of pathway intermediates, leading to a loss of carbon and the formation of unwanted byproducts.[1][2] To address this, metabolic engineering strategies are employed, such as deleting genes that encode for enzymes responsible for these shunt reactions, including certain alcohol dehydrogenases and 'old yellow enzymes' (OYEs).[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no production of this compound 1. Inefficient precursor supply (GPP or geraniol). 2. Poor expression or activity of biosynthetic enzymes (G8H, ISY).[3] 3. Diversion of intermediates to shunt pathways.[1][2] 4. Suboptimal fermentation conditions (pH, temperature, media).1. Engineer the host strain to enhance the GPP pool or supplement the media with geraniol. 2. Codon-optimize the genes for the host organism and use strong promoters. Screen different enzyme homologs for higher activity. 3. Delete genes encoding for enzymes involved in shunt product formation. 4. Optimize fermentation parameters as detailed in the tables below.
Accumulation of pathway intermediates (e.g., 8-hydroxygeraniol) 1. A bottleneck at a specific enzymatic step (e.g., low ISY activity). 2. Imbalance in cofactor availability (NADPH/NADP+).1. Increase the expression of the downstream enzyme (e.g., ISY). 2. Co-express enzymes that can help regenerate the necessary cofactors.
High levels of shunt products 1. High activity of endogenous reducing enzymes.[1][2] 2. Substrate promiscuity of the biosynthetic enzymes.1. Identify and delete the genes responsible for shunt product formation. 2. Employ protein engineering to improve the substrate specificity of the pathway enzymes.
Poor cell growth 1. Toxicity of the product or intermediates. 2. Suboptimal media composition or fermentation conditions.1. Implement in situ product removal strategies. 2. Optimize the fermentation medium and physical parameters (see tables below).
Inconsistent results between fermentation runs 1. Genetic instability of the engineered strain. 2. Variability in inoculum preparation or fermentation conditions.1. Ensure stable integration of the biosynthetic pathway genes into the host genome. 2. Standardize all experimental protocols, from inoculum preparation to the main fermentation.

Data Presentation

Table 1: Recommended Fermentation Parameters for this compound Production in S. cerevisiae

ParameterRecommended RangeNotes
Temperature 28-32°COptimal growth and enzyme activity for S. cerevisiae is typically around 30°C.
pH 5.0-6.0Maintain a stable pH to ensure optimal enzyme function and cell viability.
Agitation 200-250 rpmEnsure adequate mixing and aeration in shake flask cultures.
Aeration Dependent on the scaleAdequate oxygen supply is crucial, especially for the activity of cytochrome P450 enzymes like G8H.

Table 2: Example Media Composition for S. cerevisiae-based Production

ComponentConcentrationPurpose
Carbon Source
Glucose20 g/LPrimary carbon and energy source.
Nitrogen Source
Yeast Extract10 g/LProvides nitrogen, amino acids, vitamins, and other growth factors.
Peptone20 g/LA complex source of nitrogen and amino acids.
Salts
KH2PO42 g/LPhosphorus source and buffering agent.
MgSO4·7H2O1 g/LProvides magnesium ions, a cofactor for many enzymes.
Precursor (if applicable)
Geraniol1-5 g/LCan be added as a precursor to bypass the initial steps of the pathway.

Note: The optimal media composition may vary depending on the specific strain and process. It is recommended to perform media optimization studies.

Experimental Protocols

Protocol 1: Inoculum Preparation for S. cerevisiae

  • Objective: To prepare a healthy and active seed culture for the main fermentation.

  • Materials:

    • Engineered S. cerevisiae strain harboring the this compound biosynthetic pathway.

    • Sterile YPD medium (1% yeast extract, 2% peptone, 2% glucose).

    • Sterile culture tubes and shake flasks.

    • Incubator shaker.

  • Procedure:

    • Inoculate a single colony of the engineered yeast strain from a fresh agar (B569324) plate into 5 mL of YPD medium in a sterile culture tube.

    • Incubate at 30°C with shaking at 200-250 rpm for 24 hours.

    • Use this pre-culture to inoculate a larger volume of YPD medium in a shake flask to a starting OD600 of approximately 0.1.

    • Incubate the flask at 30°C with shaking at 200-250 rpm until the culture reaches the mid-logarithmic phase of growth (OD600 of 2-4).

    • This culture is now ready to be used as the inoculum for the main fermentation.

Protocol 2: Shake Flask Fermentation for this compound Production

  • Objective: To produce this compound in a small-scale shake flask culture.

  • Materials:

    • Prepared S. cerevisiae inoculum.

    • Optimized fermentation medium.

    • Sterile baffled shake flasks.

    • Incubator shaker.

  • Procedure:

    • Inoculate the optimized fermentation medium with the prepared seed culture to a starting OD600 of 0.1.

    • If using an inducible promoter system, add the inducer at the appropriate time (e.g., when the culture reaches a specific cell density).

    • If providing geraniol as a precursor, add it to the desired concentration.

    • Incubate the flasks at 30°C with vigorous shaking (200-250 rpm) for 72-96 hours.

    • Collect samples at regular intervals to monitor cell growth (OD600) and this compound production (e.g., by GC-MS analysis of an organic extract of the culture broth).

Visualizations

Iridodial_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial GOR Iridodial This compound Oxogeranial->Iridodial ISY GES Geraniol Synthase (GES) G8H Geraniol 8-Hydroxylase (G8H) GOR Geraniol Oxidoreductase (GOR) ISY Iridoid Synthase (ISY) Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Strain Engineered Yeast Strain Inoculum Inoculum Preparation Strain->Inoculum Media Fermentation Medium Preparation Fermentation Main Fermentation Media->Fermentation Inoculum->Fermentation Sampling Sampling & Monitoring Fermentation->Sampling Extraction Product Extraction Sampling->Extraction Analysis GC-MS/HPLC Analysis Extraction->Analysis Troubleshooting_Logic Start Low/No Product CheckGrowth Is cell growth normal? Start->CheckGrowth CheckIntermediates Are intermediates accumulating? CheckGrowth->CheckIntermediates Yes OptimizeMedia Optimize Media/Conditions CheckGrowth->OptimizeMedia No ImproveEnzyme Improve Downstream Enzyme Expression/Activity CheckIntermediates->ImproveEnzyme Yes CheckShunt Analyze for Shunt Products CheckIntermediates->CheckShunt No CheckToxicity Investigate Product/Intermediate Toxicity OptimizeMedia->CheckToxicity DeleteShuntGenes Delete Shunt Pathway Genes CheckShunt->DeleteShuntGenes

References

Technical Support Center: Analysis of (+)-Iridodial by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of (+)-Iridodial. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on derivatization techniques and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Derivatization is crucial for the successful GC analysis of this compound for several reasons.[1][2] this compound, an iridoid containing reactive aldehyde and hydroxyl groups, has low volatility and can be thermally unstable at the high temperatures used in GC inlets and columns.[1] Derivatization masks these polar functional groups, increasing the compound's volatility and thermal stability. This leads to improved chromatographic peak shape, better resolution, and increased sensitivity.[1] Without derivatization, you may observe broad, tailing peaks, or even complete degradation of the analyte.[3]

Q2: What are the most common derivatization techniques for compounds like this compound?

A2: The most common and effective derivatization technique for compounds containing hydroxyl and carbonyl groups, such as this compound, is silylation .[1] This process replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[2] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5]

Q3: Can I analyze this compound without derivatization?

A3: While direct analysis might be attempted, it is highly discouraged for quantitative purposes. The high temperatures of the GC inlet can cause decarboxylation and degradation of underivatized iridoids.[6] This leads to inaccurate and unreliable results. For qualitative screening, it might be possible under carefully optimized, low-temperature conditions, but derivatization is the standard and recommended practice for robust and reproducible analysis.

Q4: How can I confirm that my derivatization reaction was successful?

A4: A successful derivatization will result in a clear shift in the retention time of your analyte to an earlier time, and a significant improvement in peak shape (sharper and more symmetrical). You can also confirm the formation of the TMS derivative by GC-MS analysis. The mass spectrum of the derivatized compound will show a characteristic increase in the molecular ion mass corresponding to the addition of the TMS group(s) and specific fragmentation patterns.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No peak or very small peak for derivatized this compound 1. Incomplete derivatization reaction. 2. Degradation of the analyte during sample preparation or injection.[8] 3. Presence of moisture in the sample or reagents.[1]1. Optimize reaction conditions: increase temperature (e.g., 60-80°C), extend reaction time (e.g., 30-60 min), or use a catalyst (e.g., 1% TMCS in BSTFA).[4] Ensure the silylating reagent is in excess.[9] 2. Use a lower injector temperature. Ensure all sample handling steps are performed quickly to minimize exposure to air and light.[10] 3. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store silylating reagents under inert gas and with a desiccant.[6]
Broad or tailing peaks for the derivatized analyte 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.[1] 3. Co-elution with interfering compounds from the matrix.1. Re-optimize the derivatization protocol as described above. 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. You can also perform a test injection of a standard silylation mixture to check system activity.[3] 3. Improve sample cleanup procedures (e.g., Solid Phase Extraction) to remove matrix components. Adjust the GC temperature program to improve separation.[4]
Appearance of multiple peaks for the derivatized analyte 1. Formation of different silylated isomers or partially derivatized products. 2. On-column degradation of the derivatized analyte.1. Ensure the derivatization reaction goes to completion by optimizing conditions. 2. Lower the injector and/or oven temperature to minimize thermal degradation. Check for active sites in the system.
Poor reproducibility of results 1. Inconsistent derivatization reaction conditions. 2. Variability in sample moisture content. 3. Degradation of silylating reagents.1. Precisely control reaction time, temperature, and reagent volumes. Use an internal standard for quantification.[11] 2. Thoroughly dry sample extracts before adding derivatization reagents. 3. Store reagents properly and use fresh vials for each set of experiments. Discard any reagent that appears cloudy or contains precipitates.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol is a general guideline for the silylation of iridoids and should be optimized for your specific sample matrix and instrumentation.

Materials:

  • Dried this compound extract or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or anhydrous acetonitrile

  • Heating block or oven

  • GC vials with inserts

  • Microsyringes

Procedure:

  • Ensure the this compound extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.

  • To the dried residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.[12]

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Quantitative Data Summary

The following table summarizes typical performance data for the GC analysis of silylated iridoids. Note that these are representative values and actual results may vary depending on the specific compound, matrix, and instrumentation.

Parameter Value Range Reference
Limit of Detection (LOD) 2 - 35 mg/kg[4]
Limit of Quantitation (LOQ) 14.31 - 19.50 µg/mL[13]
Recovery 79.9 - 112.7%[13]
Intra-day Precision (RSD) < 5%[13]
Inter-day Precision (RSD) < 5%[13]

Visualizations

Derivatization_Workflow Figure 1. Experimental Workflow for this compound Derivatization and GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Start Start with Dried This compound Extract Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddReagent Add Silylating Reagent (e.g., BSTFA + TMCS) Dissolve->AddReagent Heat Heat at 70°C for 45 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Report Generate Report Process->Report

Caption: Figure 1. A step-by-step workflow for the silylation of this compound prior to GC-MS analysis.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Poor Peak Shape in GC Analysis Start Poor Peak Shape (Tailing/Broad) CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckSystem Is the GC System Inert? CheckDeriv->CheckSystem Yes OptimizeDeriv Optimize Derivatization: - Increase Temp/Time - Use Catalyst - Ensure Anhydrous Conditions CheckDeriv->OptimizeDeriv No DeactivateSystem Deactivate System: - Use Deactivated Liner - Condition Column - Check for Leaks CheckSystem->DeactivateSystem No GoodPeak Good Peak Shape CheckSystem->GoodPeak Yes OptimizeDeriv->Start DeactivateSystem->Start

Caption: Figure 2. A logical diagram for troubleshooting poor chromatographic peak shape.

References

Minimizing matrix effects in LC-MS/MS quantification of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Quantification of (+)-Iridodial

Welcome to the technical support center for the LC-MS/MS quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4][5] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[2]

Q2: Why is it crucial to evaluate matrix effects during the validation of a bioanalytical method for this compound?

Q3: What is the difference between ion suppression and ion enhancement?

A3:

  • Ion Suppression: This is the more common effect where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a weaker signal.[2] This can happen when matrix components compete with the analyte for charge in the ion source or alter the physical properties of the droplets during the electrospray process.[2][3]

  • Ion Enhancement: This is a less frequent phenomenon where the presence of matrix components increases the ionization efficiency of this compound, resulting in a stronger signal.[2]

Both effects are undesirable as they can lead to the inaccurate quantification of the analyte.[2]

Q4: How can a stable isotope-labeled (SIL) internal standard help in minimizing matrix effects for this compound analysis?

A4: A stable isotope-labeled internal standard, such as deuterium-labeled this compound, is considered the gold standard for compensating for matrix effects.[6][7] Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[8][9] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10]

Troubleshooting Guides

Problem 1: Poor reproducibility and accuracy in the quantification of this compound across different plasma lots.

  • Possible Cause: Significant and variable matrix effects between different sources of plasma.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction addition method to calculate the Matrix Factor (MF) and the Internal Standard (IS)-Normalized MF across at least six different lots of the biological matrix.[1][2] This will confirm the extent of the variability.

    • Optimize Sample Preparation: If significant variability is observed, enhance the sample clean-up procedure. Transitioning from a simple protein precipitation (PPT) method to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can effectively remove interfering matrix components.[3][11][12]

    • Chromatographic Separation: Modify the LC method to improve the separation of this compound from co-eluting matrix components.[13] This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

    • Implement a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most effective way to compensate for unavoidable matrix effects.[6][7]

Problem 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Assess Ion Suppression: Perform a post-column infusion experiment to identify the regions of ion suppression in the chromatogram.

    • Improve Sample Clean-up: Phospholipids are a major cause of ion suppression in plasma samples.[2][14] Employ a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE-Phospholipid plates or certain SPE cartridges.[14]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and thereby lessen the matrix effect.[15] In some cases, this can paradoxically lead to an increase in signal intensity for the analyte.[15]

    • Optimize Ion Source Parameters: Adjust the parameters of the mass spectrometer's ion source, such as temperature and gas flows, to improve the ionization efficiency of this compound.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to calculate the Matrix Factor (MF).

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Spike this compound and its SIL internal standard at low and high concentrations into the mobile phase or reconstitution solvent.

  • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and its SIL internal standard into the final, extracted matrix at the same low and high concentrations as Set A.[2]

  • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its SIL internal standard into the blank biological matrix before the extraction procedure at the same concentrations.

2. Analysis:

  • Analyze all three sets of samples using the validated LC-MS/MS method.

3. Calculations:

  • Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)[2]

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)[2]

  • Recovery:

    • Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general procedure for SPE to reduce matrix interferences.

1. Conditioning:

  • Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

2. Equilibration:

  • Flush the cartridge with the equilibration solvent (e.g., water or a buffer) to prepare it for the sample.

3. Sample Loading:

  • Load the pre-treated biological sample onto the SPE cartridge.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

5. Elution:

  • Elute this compound from the cartridge using a strong solvent. The resulting eluate is then typically evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Matrix Factor (MF) and Recovery Data for this compound in Human Plasma

Plasma LotAnalyte Peak Area (Set B)Analyte Peak Area (Set A)Matrix Factor (MF)IS-Normalized MFRecovery (%)
178,500102,0000.770.9992.5
275,300101,5000.740.9891.8
382,100103,2000.801.0193.1
476,900102,8000.750.9992.2
585,400101,9000.841.0294.0
679,200102,5000.771.0092.8
Mean 79,567 102,317 0.78 1.00 92.7
%RSD 5.2% 0.6% 5.3% 1.6% 0.8%

This table presents hypothetical data for illustrative purposes.

Visualizations

MatrixEffectWorkflow cluster_Assessment Matrix Effect Assessment cluster_Mitigation Mitigation Strategies Start Observe Inaccuracy/ Poor Precision Quantify Quantify Matrix Effect (Post-Extraction Addition) Start->Quantify Decision Is Matrix Effect Significant/Variable? Quantify->Decision OptimizeSamplePrep Optimize Sample Prep (LLE, SPE) Decision->OptimizeSamplePrep Yes End Accurate Quantification Decision->End No OptimizeChroma Optimize Chromatography OptimizeSamplePrep->OptimizeChroma UseSIL_IS Use SIL Internal Standard OptimizeChroma->UseSIL_IS UseSIL_IS->End

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_Step Add Organic Solvent (e.g., Acetonitrile) Start->PPT_Step LLE_Step Extract with Immiscible Solvent Start->LLE_Step SPE_Step Bind, Wash, Elute on Cartridge Start->SPE_Step PPT_Result High Throughput Higher Matrix Effect PPT_Step->PPT_Result Analysis LC-MS/MS Analysis PPT_Step->Analysis LLE_Result Cleaner Extract Moderate Throughput LLE_Step->LLE_Result LLE_Step->Analysis SPE_Result Cleanest Extract Lower Throughput SPE_Step->SPE_Result SPE_Step->Analysis

References

Technical Support Center: Scaling Up the Enzymatic Synthesis of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of (+)-Iridodial. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme in the synthesis of this compound?

A1: The key enzyme is Iridoid Synthase (ISY). It catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, which then yields this compound.[1][2] This reaction is dependent on the cofactor NADPH.[2]

Q2: What are the common host organisms for expressing recombinant Iridoid Synthase?

A2: Recombinant Iridoid Synthase is commonly expressed in Escherichia coli (e.g., BL21(DE3) strain) and Pichia pastoris.[2][3] These hosts are well-suited for producing the enzyme in sufficient quantities for scaled-up synthesis.

Q3: What are the major challenges when scaling up the enzymatic synthesis of this compound?

A3: Common challenges include:

  • Enzyme Instability: ISY may lose activity over time under suboptimal pH or temperature conditions.

  • Substrate Promiscuity: ISY can act on other substrates present in the reaction mixture, leading to the formation of byproducts such as citronellol. This diverts the flux from the desired this compound product.[2][3]

  • Cofactor (NADPH) Regeneration: The high cost of NADPH makes its stoichiometric use impractical for large-scale synthesis. An efficient in situ regeneration system is essential.

  • Product Inhibition: High concentrations of this compound or byproducts may inhibit the activity of Iridoid Synthase.

  • Downstream Processing: Separating this compound from the aqueous reaction mixture, unreacted substrate, and byproducts can be challenging.

Q4: How can I improve the yield of this compound?

A4: To improve the yield, consider the following:

  • Enzyme Engineering: Use a mutant of Iridoid Synthase with enhanced substrate preference for 8-oxogeranial to minimize byproduct formation.[2][3]

  • Optimization of Reaction Conditions: Systematically optimize pH, temperature, and buffer components to ensure optimal enzyme activity and stability.

  • Cofactor Regeneration: Implement a robust NADPH regeneration system, such as using glucose dehydrogenase (GDH) and glucose.

  • Fed-Batch Strategy: For whole-cell biotransformation, a fed-batch approach for substrate addition can help maintain a low, non-toxic concentration of the substrate.[4][5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Inactive Iridoid Synthase (ISY): The enzyme may be improperly folded, degraded, or inhibited. 2. Missing or Degraded Cofactor (NADPH): NADPH is essential for the reaction and can degrade over time. 3. Incorrect Reaction Conditions: Suboptimal pH or temperature can significantly reduce enzyme activity.1. Verify Enzyme Activity: Perform a small-scale activity assay with a control substrate. Confirm protein expression and purity via SDS-PAGE. Consider re-purifying the enzyme or expressing it at a lower temperature to improve folding.[8] 2. Ensure Cofactor Availability: Use freshly prepared NADPH or implement a cofactor regeneration system. 3. Optimize Reaction Conditions: Verify the pH and temperature of the reaction buffer are within the optimal range for ISY.
High Levels of Byproducts (e.g., citronellol) 1. Substrate Promiscuity of ISY: The wild-type enzyme may have a low specificity for 8-oxogeranial.[2][3] 2. Presence of Other Reductases: If using a whole-cell system, endogenous reductases can contribute to byproduct formation.[9][10]1. Use an Engineered ISY: Employ a mutant ISY with a higher substrate preference for 8-oxogeranial.[2][3] 2. Host Strain Engineering: In whole-cell systems, consider knocking out genes encoding for competing reductases.[10]
Reaction Stalls Prematurely 1. Enzyme Instability: The enzyme may be denaturing over the course of the reaction. 2. Product Inhibition: Accumulation of this compound or byproducts may be inhibiting the enzyme. 3. Cofactor Limitation: The NADPH regeneration system may not be efficient enough to keep up with the main reaction.1. Improve Enzyme Stability: Add stabilizing agents like glycerol (B35011) to the reaction buffer.[8] 2. In Situ Product Removal: Consider using a two-phase system with an organic solvent to continuously extract the product from the aqueous phase. 3. Optimize Cofactor Regeneration: Increase the concentration of the regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose).
Difficulty in Downstream Processing and Purification 1. Similar Polarities of Product and Byproducts: This can make chromatographic separation challenging. 2. Product Instability: this compound may be unstable under the purification conditions.1. Optimize Chromatography: Screen different chromatography resins and solvent systems to improve separation. 2. Gentle Purification Conditions: Use mild pH and temperature conditions during purification to prevent product degradation.

Data Presentation

The following tables summarize quantitative data from studies on iridoid synthesis.

Table 1: In Vitro Specific Activity of Iridoid Synthases [3]

EnzymeSubstrateSpecific Activity (U/g)
CrISYGeranial6431.5 ± 60.7
8-Oxogeranial13363.1 ± 147.3
NmISY2Geranial759.2 ± 38.2
8-Oxogeranial6492.7 ± 88.1
Reaction conditions: 200 µL of MOPS buffer (20 mM, pH 7.0) containing NADPH (200 µM), substrate (100 µM), and 0.5% (v/v) THF as a co-solvent.

Table 2: De Novo Titer of Nepetalactol in Engineered Pichia pastoris [2]

StrainTiter (mg/L)
P. pastoris with wild-type NmISY20.61
P. pastoris with mutant 3M+ NmISY215.8
This data is for nepetalactol, a closely related iridoid, and demonstrates the potential for improving titers through enzyme engineering.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Iridoid Synthase (ISY) from E. coli

This protocol is a general guideline and may require optimization.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the His-tagged ISY gene.

  • Culture Growth:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium with antibiotic in a 2 L baffled flask.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 16-20°C.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to grow the culture at the lower temperature for 16-20 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged ISY with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: Scaled-Up Enzymatic Synthesis of this compound

This protocol is a starting point and should be optimized for your specific enzyme and scale.

  • Reaction Setup:

    • In a temperature-controlled bioreactor, prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the purified Iridoid Synthase to the desired final concentration (e.g., 0.1-1 mg/mL).

  • Cofactor Regeneration System:

    • Add NADPH to a catalytic amount (e.g., 0.1-0.5 mM).

    • Add the components of the NADPH regeneration system, for example, glucose dehydrogenase (GDH) and glucose (in excess).

  • Substrate Addition:

    • Dissolve the substrate, 8-oxogeranial, in a minimal amount of a water-miscible co-solvent (e.g., DMSO or THF).

    • Add the substrate to the reaction mixture to the desired final concentration (e.g., 1-10 g/L). For higher concentrations, a fed-batch approach is recommended to avoid substrate inhibition or toxicity.

  • Reaction Conditions:

    • Maintain the reaction at the optimal temperature for ISY (e.g., 25-30°C) with gentle agitation.

    • Monitor the pH and adjust as necessary.

  • Reaction Monitoring:

    • Periodically take samples from the reaction mixture.

    • Quench the reaction in the samples (e.g., by adding an organic solvent).

    • Analyze the formation of this compound by GC-MS or HPLC.

  • Downstream Processing:

    • Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by pH shift or heat).

    • Remove the precipitated protein by centrifugation or filtration.

    • Extract the this compound from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the this compound from the organic extract using column chromatography.

Visualizations

Enzymatic_Pathway Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Geraniol Geraniol Geranyl Pyrophosphate (GPP)->Geraniol GES 8-hydroxygeraniol 8-hydroxygeraniol Geraniol->8-hydroxygeraniol G8O 8-oxogeranial 8-oxogeranial 8-hydroxygeraniol->8-oxogeranial 8HGO Iridoid_Synthase Iridoid Synthase (ISY) 8-oxogeranial->Iridoid_Synthase NADP NADP Iridoid_Synthase->NADP Iridodial This compound Iridoid_Synthase->Iridodial NADPH NADPH NADPH->Iridoid_Synthase

Caption: Enzymatic pathway for the synthesis of this compound.

Experimental_Workflow cluster_upstream Upstream: Enzyme Production cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream: Product Recovery Ecoli_Culture E. coli Culture with ISY Plasmid Induction IPTG Induction Ecoli_Culture->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification His-tag Purification Cell_Harvest->Purification Reaction_Setup Bioreactor Setup: Buffer, Purified ISY, NADPH Regeneration System Purification->Reaction_Setup Substrate_Addition 8-oxogeranial Addition (Fed-batch) Reaction_Setup->Substrate_Addition Incubation Incubation with Monitoring Substrate_Addition->Incubation Extraction Solvent Extraction Incubation->Extraction Purification_Product Column Chromatography Extraction->Purification_Product Final_Product Pure this compound Purification_Product->Final_Product

Caption: Experimental workflow for scaled-up this compound synthesis.

Troubleshooting_Tree Start Low this compound Yield Check_Enzyme Is ISY enzyme active? Start->Check_Enzyme Check_Cofactor Is NADPH regeneration efficient? Check_Enzyme->Check_Cofactor Yes Sol_Enzyme Re-purify enzyme. Optimize expression. Check_Enzyme->Sol_Enzyme No Check_Byproducts Are byproducts high? Check_Cofactor->Check_Byproducts Yes Sol_Cofactor Increase regeneration enzyme/substrate. Check_Cofactor->Sol_Cofactor No Check_Conditions Are reaction conditions optimal? Check_Byproducts->Check_Conditions No Sol_Byproducts Use engineered ISY. Modify host strain. Check_Byproducts->Sol_Byproducts Yes Sol_Conditions Optimize pH, temperature, and substrate feed rate. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for (+)-Iridodial Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical. (+)-Iridodial, a key iridoid, requires robust analytical methods for its determination in various matrices. While specific validated High-Performance Liquid Chromatography (HPLC) with UV detection methods for this compound are not extensively published, this guide provides a comprehensive framework for developing and validating such a method. By drawing comparisons with validated methods for other structurally related iridoids, this document offers detailed experimental protocols, quantitative performance data, and a clear workflow for method validation.

Quantitative Performance of Validated HPLC-UV Methods for Various Iridoids

The selection of an HPLC-UV method is often guided by its performance characteristics. The following tables summarize key validation parameters from established methods for a range of iridoids, providing a benchmark for the development of a method for this compound.

Table 1: Linearity and Sensitivity of HPLC-UV Methods for Iridoid Quantification

IridoidLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng)Limit of Quantification (LOQ) (ng)
Plantarenaloside15.6–5000.99911.438
Boschnaloside15.6–5000.99922.876
Andrographolide1–200>0.994.65 µg/ml14.11 µg/ml
Neoandrographolide1–200>0.994.12 µg/ml12.48 µg/ml

Data for Plantarenaloside and Boschnaloside from a study on Incarvillea emodi[1]. Data for Andrographolide and Neoandrographolide from a study on Andrographis paniculata extracts[2].

Table 2: Precision and Accuracy of HPLC-UV Methods for Iridoid Quantification

IridoidPrecision (%RSD)Accuracy (Recovery %)
Plantarenaloside
Intra-day0.26–0.88Not Specified
Inter-day0.28–0.84Not Specified
Boschnaloside
Intra-day0.26–0.88Not Specified
Inter-day0.28–0.84Not Specified
Deacetylasperulosidic acid (DAA) 0.40–2.6690.49–105.32
Asperulosidic acid (AA) 0.40–2.6690.49–105.32
Andrographolide & Neoandrographolide 0.8289.6 - 113.2

Precision data for Plantarenaloside and Boschnaloside from a study on Incarvillea emodi[1]. Accuracy and precision data for DAA and AA from a study on Morinda citrifolia[3]. Accuracy and precision data for Andrographolide and Neoandrographolide from a study on Andrographis paniculata extracts[2].

Experimental Protocols

A detailed and robust methodology is the foundation of a reliable analytical method. Below are proposed protocols for sample preparation and HPLC-UV analysis adaptable for this compound quantification, based on established methods for other iridoids.

Protocol 1: Sample Preparation - Solid-Liquid Extraction

This protocol is suitable for extracting iridoids from plant matrices.

  • Sample Grinding: Dry the plant material containing this compound and grind it into a fine powder to ensure homogeneity.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered sample.

    • Add 25 mL of a suitable extraction solvent (e.g., 80% methanol (B129727) in water is commonly used for polar iridoids)[4].

    • Employ an efficient extraction technique such as ultrasonication for 30 minutes at a controlled temperature (e.g., 40°C)[4].

  • Centrifugation and Collection:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue[4].

    • Carefully collect the supernatant.

    • To ensure complete extraction, the extraction process on the residue can be repeated, and the supernatants combined[4].

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis[4].

Protocol 2: HPLC-UV Chromatographic Conditions

These conditions are a starting point and should be optimized for the specific analysis of this compound.

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD)[4].

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for iridoid separation[4].

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water[4].

    • Mobile Phase B: Acetonitrile[4].

  • Gradient Elution: A gradient elution is often necessary to achieve good separation of multiple components. A suggested starting gradient is:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C[4].

  • Detection Wavelength: The detection wavelength should be optimized for this compound. For many iridoids, wavelengths between 210 nm and 280 nm are used[2][5]. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL[4].

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key steps in validating an HPLC-UV method for this compound quantification, adhering to ICH guidelines[6].

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness stability Solution Stability robustness->stability system_suitability System Suitability Testing stability->system_suitability documentation Validation Report & Documentation system_suitability->documentation

Caption: Workflow for HPLC-UV Method Validation.

Alternative Quantification Methods

While HPLC-UV is a widely used and robust technique, other methods can be considered for the quantification of iridoids, each with its own advantages and disadvantages.

Table 3: Comparison of Analytical Methods for Iridoid Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, widely available, cost-effective.Moderate sensitivity, may lack specificity for complex matrices.
LC-MS Chromatographic separation coupled with mass spectrometry.High sensitivity and specificity, provides structural information.Higher cost of instrumentation and maintenance, requires more expertise.
HPTLC Planar chromatography with densitometric detection.High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.

This comparison is based on general characteristics of these analytical techniques[7].

References

Comparative Analysis of (+)-Iridodial Content in Different Nepeta Species: A Chemotaxonomic and Biosynthetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of (+)-Iridodial and its downstream derivatives, primarily nepetalactones, across various Nepeta species reveals significant chemotaxonomic diversity within the genus. This guide provides researchers, scientists, and drug development professionals with a synthesis of quantitative data, detailed experimental protocols for iridoid analysis, and a visual representation of the biosynthetic pathway, offering insights into the metabolic variations that define this medicinally important group of plants.

The genus Nepeta, commonly known as catnip or catmint, is renowned for its production of iridoids, a class of monoterpenoids with diverse biological activities, including insect repellency and feline attractant properties.[1][2] The central precursor to the characteristic nepetalactones is this compound. While direct quantification of the unstable this compound is not commonly reported, the abundance of its more stable cyclized and oxidized derivatives, the nepetalactones, serves as a reliable proxy for the biosynthetic potential of different Nepeta species.

Quantitative Comparison of Iridoid Derivatives in Nepeta Species

The production and relative abundance of nepetalactone (B1678191) stereoisomers, such as cis,trans-nepetalactone and trans,cis-nepetalactone, vary significantly among different Nepeta species.[1] This variation is a key chemotaxonomic marker. The following table summarizes the reported concentrations of major nepetalactone isomers in the essential oils of several Nepeta species. It is important to note that direct comparisons can be challenging due to variations in analytical methodologies, geographical origin of the plant material, and the developmental stage at which the plants were harvested.[3]

Nepeta SpeciesMajor Nepetalactone Isomer(s)Concentration (% of Essential Oil)
Nepeta catariacis,trans-nepetalactone57.09%
trans,cis-nepetalactone39.69%
Nepeta mussiniitrans,cis-nepetalactonePredominant
Nepeta parnassica4aα,7α,7aβ-nepetalactone22.0%
4aα,7α,7aα-nepetalactone17.3%
Nepeta argolicacis,trans-nepetalactone3.2–10.5%
trans,cis-nepetalactone64.5–91.3%
Nepeta tuberosa4aα,7α,7aα-nepetalactone76.8%
Nepeta granatensis4aα,7α,7aα-nepetalactone39.4%
Nepeta crassifolia4aα,7α,7aβ-nepetalactone38.7–87.6%

Experimental Protocols

The isolation and quantification of this compound derivatives from Nepeta species typically involve extraction followed by chromatographic analysis.

Extraction of Iridoids

A generalized protocol for the extraction of iridoids from the aerial parts of Nepeta species is as follows:

  • Plant Material Preparation : The aerial parts (leaves and flowers) of the Nepeta species are harvested, typically at the full flowering stage to maximize iridoid content. The material is then air-dried in a dark, well-ventilated area.

  • Extraction :

    • Hydrodistillation : For the analysis of volatile iridoids like nepetalactones, hydrodistillation using a Clevenger-type apparatus is a common method to obtain essential oils.

    • Solvent Extraction : For a broader range of iridoids, including less volatile compounds, dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The crude extract is then partitioned against solvents of increasing polarity (e.g., n-hexane, chloroform, n-butanol) to fractionate the compounds.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile iridoids in essential oils.

  • Sample Preparation : The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Analysis : The sample is injected into the GC-MS system.

    • Chromatographic Separation : A capillary column (e.g., DB-5 or HP-5MS) is used to separate the components of the essential oil based on their boiling points and polarity.

    • Mass Spectrometry Detection : The separated compounds are ionized and fragmented, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST) and authentic standards.

  • Quantification : The relative percentage of each compound is typically calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve is generated using an authentic standard.

Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to Mass Spectrometry (MS)

UHPLC-MS is a highly sensitive method for the quantification of a wider range of iridoids, including glycosides.

  • Sample Preparation : The solvent extract is filtered and diluted to an appropriate concentration with the mobile phase.

  • UHPLC-MS Analysis :

    • Chromatographic Separation : A reversed-phase column (e.g., C18) is used with a gradient elution of water and acetonitrile, often with a formic acid modifier.

    • Mass Spectrometry Detection : A triple quadrupole (QqQ) or time-of-flight (ToF) mass spectrometer is used for detection and quantification, often in selected reaction monitoring (SRM) mode for high specificity and sensitivity.[5]

  • Quantification : A calibration curve is prepared using isolated standards to determine the concentration of the target iridoids in the plant extract.

Biosynthetic Pathway of this compound and Nepetalactones

The biosynthesis of nepetalactones in Nepeta begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions, including hydrolysis, oxidation, and reductive cyclization, leads to the formation of the iridoid skeleton.[6][7] The key enzyme, iridoid synthase (ISY), catalyzes the formation of the initial cyclized structures, nepetalactol and iridodial.[6][7] Subsequent enzymatic steps involving nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes and major-latex protein-like (MLPL) enzymes determine the final stereochemistry of the various nepetalactone isomers.

Iridoid_Biosynthesis cluster_enzymes GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol   OxoGeranial 8-oxogeranial Geraniol->OxoGeranial   Iridodial This compound / Nepetalactol OxoGeranial->Iridodial   cis_trans_NL cis,trans-Nepetalactone Iridodial->cis_trans_NL   trans_cis_NL trans,cis-Nepetalactone Iridodial->trans_cis_NL   GES GES G8H_8HGO G8H, 8HGO ISY ISY MLPL_NEPS MLPL / NEPS GES_node GES G8H_8HGO_node G8H, 8HGO ISY_node ISY MLPL_NEPS_node1 MLPL/NEPS MLPL_NEPS_node2 MLPL/NEPS

Caption: Biosynthetic pathway of major nepetalactone isomers.

References

A Comparative Guide to HPLC and GC-MS for the Accurate Analysis of (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of natural product research and drug development. (+)-Iridodial, a monoterpene dialdehyde, is a key biosynthetic intermediate to a wide variety of iridoids with significant pharmacological activities. The selection of an appropriate analytical technique is crucial for its reliable quantification in various matrices. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a comparative assessment of their performance based on available experimental data for structurally related compounds.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Suitability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and semi-volatile compounds. Non-volatile compounds like iridoids require derivatization.
Sample Preparation Typically involves solvent extraction and filtration.Often requires derivatization (e.g., silylation) to increase volatility, followed by solvent extraction.
Detection Commonly uses UV-Vis or Diode Array Detection (DAD). Mass spectrometry (LC-MS) offers higher sensitivity and specificity.Mass spectrometry provides high sensitivity and structural information for identification.
Key Advantages - Direct analysis without derivatization.- Suitable for thermally sensitive compounds.- Robust and widely available.- High separation efficiency.- High sensitivity and specificity (MS detection).- Provides structural information for compound identification.
Key Limitations - Lower resolution for highly complex volatile mixtures compared to GC.- UV detection may lack specificity.- Requires derivatization for non-volatile analytes, adding complexity and potential for sample loss.- Not suitable for thermally labile compounds.

Quantitative Performance Comparison

The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of compounds structurally similar to this compound. These parameters are critical for evaluating the sensitivity, accuracy, and precision of each method.

Table 1: Representative HPLC Method Performance for Iridoid Analysis

Validation ParameterRepresentative Performance
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.1 - 10 µg/mL
Limit of Quantification (LOQ) 0.3 - 30 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%

Data presented are representative values for iridoid glycosides and may vary for this compound.

Table 2: Representative GC-MS Method Performance for Terpene Analysis

Validation ParameterRepresentative Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%[2][3]

Data presented are representative values for a range of terpenes and cannabinoids and may vary for derivatized this compound.

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative protocols for the analysis of iridoids and terpenes using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Extraction: Weigh a known amount of the sample matrix (e.g., plant material, extract).

  • Add a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Employ an extraction technique such as ultrasonication or vortexing to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4]

2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for iridoid separation.[1]

  • Mobile Phase: A gradient elution is typically employed using:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]

  • Detection:

    • DAD: Monitoring at a wavelength where this compound exhibits maximum absorbance (if it has a suitable chromophore).

    • MS: For higher sensitivity and specificity, an MS detector can be used, often with electrospray ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Derivatization:

  • Extraction: Extract the sample as described for the HPLC protocol. The solvent should be evaporated to dryness.

  • Derivatization: Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation is a common technique.[5]

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) to the dried extract.

    • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

    • After cooling, the derivatized sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for terpene analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 5°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: Typically around 280°C.

  • Ion Source Temperature: Around 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanning a mass-to-charge ratio (m/z) range appropriate for the derivatized this compound and its fragments.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Matrix Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Filtration Filtration (0.22 µm filter) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection DAD / MS Detection Separation->Detection Data_Analysis Quantification Detection->Data_Analysis Data Acquisition & Processing

HPLC Experimental Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Quantification & Identification Detection->Data_Analysis Data Acquisition & Processing

GC-MS Experimental Workflow for this compound Analysis.

CrossValidation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment HPLC HPLC Method Linearity Linearity HPLC->Linearity LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision GCMS GC-MS Method GCMS->Linearity GCMS->LOD_LOQ GCMS->Accuracy GCMS->Precision Comparison Method Comparison Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison

Logical Relationship for Cross-Validation.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be applied to the analysis of this compound. The choice between the two will largely depend on the specific requirements of the study.

  • HPLC is recommended when a direct, derivatization-free method is preferred, especially if there are concerns about the thermal stability of this compound or if simultaneous analysis with non-volatile compounds is desired. Its simplicity in sample preparation makes it suitable for high-throughput screening.

  • GC-MS is the method of choice when high sensitivity and definitive identification are paramount. The rich structural information from the mass spectra is invaluable for confirming the identity of this compound, particularly in complex matrices. Although it requires a derivatization step, the superior separation efficiency of capillary GC columns can be advantageous for resolving isomers.

For a comprehensive and robust analytical strategy, especially in a drug development setting, cross-validation of results from both HPLC and GC-MS methods would provide the highest level of confidence in the quantitative data for this compound.

References

A Comparative Guide to the Stereoselective Synthesis and Biological Evaluation of (+)-Iridodial Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereoselective synthesis and biological evaluation of (+)-Iridodial isomers, offering insights into their therapeutic potential. Iridoids, a class of monoterpenoids, have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4][5] The stereochemistry of these molecules is crucial for their biological function, making stereoselective synthesis a critical aspect of their development as therapeutic agents. This guide presents a comparative analysis of synthetic strategies, experimental data on biological activities, and detailed experimental protocols.

Stereoselective Synthesis of this compound Isomers

The asymmetric synthesis of iridoids, including this compound isomers, often utilizes organocatalytic methods to establish the desired stereocenters. A common and effective strategy involves the intramolecular Michael addition of an aldehyde to an α,β-unsaturated ester, frequently starting from a readily available chiral precursor like (−)-citronellal.[6][7] This approach mimics the biosynthetic pathway of iridoids and allows for high stereocontrol.

Alternative methods for the construction of the iridoid core include phosphine-catalyzed [3+2] cycloaddition reactions, which offer a rapid and convergent route to the bicyclic system. The choice of synthetic strategy can be influenced by factors such as the availability of starting materials and the desired substitution pattern on the iridoid skeleton.

Comparison of Synthetic Strategies for Iridoid Core Formation

Synthetic StrategyKey FeaturesStarting Materials (Example)Catalysts/Reagents (Example)StereocontrolRef.
Organocatalytic Intramolecular Michael Addition Biomimetic approach, excellent control over multiple stereocenters.(−)-CitronellalJørgensen–Hayashi catalysts, DBUHigh[6]
Phosphine-Catalyzed [3+2] Cycloaddition Rapid and convergent synthesis of the core structure.Allenoate and an electron-deficient alkeneTriphenylphosphineHigh
Experimental Protocol: Organocatalytic Synthesis of an Iridoid Core

This protocol describes a general procedure for the organocatalytic intramolecular Michael addition to form an iridoid core, adapted from methodologies utilizing (−)-citronellal as a starting material.[6]

Materials:

  • Aldehyde ester precursor (derived from (−)-citronellal)

  • Jørgensen–Hayashi catalyst (e.g., diphenylprolinol silyl (B83357) ether)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the aldehyde ester precursor in the anhydrous solvent.

  • Add the Jørgensen–Hayashi catalyst (typically 10-20 mol%).

  • Add DBU as an additive (typically 10-20 mol%) to enhance stereoselectivity.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Biological Evaluation of Iridoid Isomers

Iridoids have demonstrated a wide range of biological activities, with anti-inflammatory and cytotoxic properties being of particular interest for drug development.[1][3][4][5] The biological efficacy of these compounds is often stereoisomer-dependent.

Comparative Cytotoxic Activity

While specific comparative data for this compound isomers is limited in the public domain, studies on other non-glycosidic iridoids provide valuable insights into their potential cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.

Table of Cytotoxic Activity of Selected Non-Glycosidic Iridoids

CompoundCancer Cell LineIC50 (µM)Reference
ValtrateHGC27 (Gastric Cancer)2.3[8]
7-HomovaltrateHGC27 (Gastric Cancer)3.7[8]
ValtratePC3 (Prostate Cancer)2.3 - 9.7[8]
1-α-AcevaltratePC3 (Prostate Cancer)2.3 - 9.7[8]
SecoxyloganinMDA-MB-231 (Breast Cancer)6.5[9]
Comparative Anti-inflammatory Activity

The anti-inflammatory effects of iridoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table of Anti-inflammatory Activity of Selected Iridoids

CompoundCell LineAssayIC50 (µM)Reference
Iridoid Mix (+)-1a, (−)-1b, 5–7RAW 264.7NO Production Inhibition14.3 - 41.4[10]
Compound 2RAW 264.7NO Production Inhibition12[10]
Compound 4BV-2NO Production Inhibition6.48[10]
Compound 6RAW 264.7NO Production Inhibition15.30[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol outlines a general procedure for evaluating the anti-inflammatory activity of iridoid compounds by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test iridoid compounds dissolved in a suitable solvent (e.g., DMSO)

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test iridoid compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells with LPS and vehicle).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite (B80452) Quantification: After incubation, collect the cell culture supernatants. Determine the nitrite concentration, a stable product of NO, by adding Griess reagent to the supernatants and measuring the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of many iridoid compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][13] These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some iridoids have been shown to inhibit this pathway by preventing the degradation of IκB.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates Iridodial This compound Isomers Iridodial->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound isomers.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. Activated MAPKs can phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators. Some natural compounds exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of key kinases in the MAPK pathway.[14][15]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Iridodial This compound Isomers Iridodial->MAPKK Inhibits Experimental_Workflow Start Chiral Precursor (e.g., (−)-Citronellal) Synthesis Stereoselective Synthesis of This compound Isomers Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory Assays (e.g., NO Inhibition) Purification->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR AntiInflammatory->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB/MAPK pathways) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

A Comparative Guide to Iridoid Profiles in Apocynaceae, Lamiaceae, and Rubiaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iridoids are a large and diverse group of monoterpenoids widely distributed in the plant kingdom, particularly within the Asteridae subclass.[1] These compounds are of significant interest to the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects.[2] This guide provides a comparative overview of iridoid profiles in three prominent plant families known for their rich iridoid content: Apocynaceae, Lamiaceae, and Rubiaceae. The information is supported by detailed experimental protocols for extraction and quantification, and visualizations of a key signaling pathway modulated by iridoids and a typical experimental workflow.

Iridoid Distribution: A Quantitative Comparison

The concentration and composition of iridoids can vary significantly between plant families, genera, and even different organs of the same plant. The following tables summarize the quantitative distribution of major iridoid glycosides in representative species from the Apocynaceae, Lamiaceae, and Rubiaceae families. This data highlights the importance of selecting the appropriate plant species and part for maximizing the yield of specific iridoid compounds.

Table 1: Comparative Iridoid Content in Select Species of Apocynaceae, Lamiaceae, and Rubiaceae

FamilySpeciesPlant PartMajor IridoidsConcentration (mg/g dry weight)Reference
Apocynaceae Catharanthus roseusLeavesLoganin, SecologaninLoganin: ~1.5, Secologanin: ~2.0[3]
Plumeria sp.-Plumericin-[4]
Lamiaceae Phlomis sp.Aerial PartsHarpagide, Aucubin-[5]
Plantago lanceolataLeavesAucubin, CatalpolAucubin: 1.3-20, Catalpol: 2.0-22.0[6]
Rubiaceae Gardenia jasminoidesFruitGeniposide, GardenosideGeniposide: 33-85.6[7]
Morinda officinalisRootMonotropein10-20[8]

Note: Concentrations can vary based on geographical location, harvest time, and analytical methodology. The data presented is synthesized from representative values found in the cited literature.

Experimental Protocols

Accurate quantification of iridoids is crucial for comparative studies and drug development. The following sections provide detailed methodologies for the extraction and quantification of iridoid glycosides from plant tissues.

Ultrasound-Assisted Extraction (UAE) of Iridoids

This protocol describes a general and efficient method for extracting iridoid glycosides from various plant parts.

1.1. Sample Preparation:

  • Collect fresh plant material (e.g., leaves, roots, fruits).

  • Thoroughly wash the material with distilled water to remove debris.

  • Dry the plant material in a ventilated oven at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder (40-60 mesh) using a laboratory mill.

1.2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Add 25 mL of 80% methanol (B129727) in water as the extraction solvent.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40 kHz and a controlled temperature of 40°C.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the residue with an additional 25 mL of the solvent to ensure complete extraction.

  • Combine the supernatants and filter through a 0.45 µm syringe filter into a vial for HPLC analysis.

HPLC-DAD Quantification of Iridoid Glycosides

This protocol outlines a standard method for the quantitative analysis of iridoids using High-Performance Liquid Chromatography with a Diode-Array Detector.

2.1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm (or a wavelength optimized for the target iridoids).

  • Injection Volume: 10 µL.

2.2. Standard Preparation and Quantification:

  • Prepare stock solutions of iridoid standards (e.g., geniposide, loganin, aucubin) in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standard solutions into the HPLC system to establish the calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts and identify iridoid peaks based on their retention times compared to the standards.

  • Quantify the amount of each iridoid in the samples using the regression equation from the calibration curve.

Visualizing a Key Mechanism: Iridoid Modulation of the NF-κB Signaling Pathway

Many iridoids exert their potent anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. The following diagram illustrates how certain iridoids can inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Nucleus Nucleus DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Iridoids Iridoids (e.g., Geniposide) Iridoids->IKK Inhibition Iridoids->NFkB_active Inhibition of Translocation

Caption: Iridoid inhibition of the NF-κB signaling pathway.

Experimental Workflow for Iridoid Profiling

The following diagram outlines a typical experimental workflow for the comparative study of iridoid profiles in plant materials.

Experimental_Workflow start Plant Material Collection (Apocynaceae, Lamiaceae, Rubiaceae) prep Sample Preparation (Drying, Grinding) start->prep extraction Ultrasound-Assisted Extraction (80% Methanol) prep->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC-DAD Analysis filtration->hplc data_acq Data Acquisition (Chromatograms, Spectra) hplc->data_acq quant Quantification (Calibration Curve) data_acq->quant comparison Comparative Analysis (Data Tabulation) quant->comparison end Publication/Report comparison->end

Caption: General experimental workflow for iridoid profiling.

This guide provides a foundational understanding for researchers interested in the comparative analysis of iridoids across different plant families. The provided protocols and diagrams serve as a starting point for designing and executing robust scientific investigations in this promising field of natural product research.

References

A Comparative Guide to Method Validation for Iridoid Quantification in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of iridoids in herbal extracts. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs, ensuring data integrity and regulatory compliance. The information presented is synthesized from peer-reviewed scientific literature.

Comparison of Analytical Methods

The quantification of iridoids in complex herbal matrices necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Table 1: Comparison of HPLC and UPLC-Based Methods for Iridoid Quantification
ParameterHPLC-UVUPLC-PDAUPLC-QqQ-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Similar to HPLC-UV but with smaller particle size columns for higher resolution and speed. Diode array detection allows for spectral analysis.Separation by UPLC with highly sensitive and selective mass spectrometric detection using multiple reaction monitoring (MRM).
Linearity (r²) ≥ 0.997[1]Excellent, typically ≥ 0.99[2]≥ 0.9930[3][4][5]
Limit of Detection (LOD) 6.6 µg/mL (for Aucubin)[1]< 0.102 µg/mL[2]2.6 - 27.57 ng/mL[3][4][5]
Limit of Quantitation (LOQ) 20 µg/mL (for Aucubin)[1]< 0.322 µg/mL[2]2.6 - 27.57 ng/mL[3][4][5]
Precision (RSD%) Intra-day: < 4.9%, Inter-day: < 7.2%[1]< 1.5%[2]< 4.5%[3][4][5]
Accuracy (Recovery %) 95-98%[1]Not explicitly stated in the provided text, but generally high for validated methods.95.32–99.86%[3][4][5]
Key Advantages Widely available, robust, cost-effective.Faster analysis, better resolution, spectral information aids in peak identification.Highest sensitivity and selectivity, ideal for complex matrices and trace analysis.
Key Disadvantages Lower sensitivity compared to MS, potential for co-elution.Higher initial instrument cost compared to HPLC.High instrument cost and complexity.
Table 2: HPTLC Method for Iridoid Quantification
ParameterHPTLC-Densitometry
Principle Separation on a high-performance TLC plate followed by densitometric scanning for quantification.
Linearity (r²) 0.997 (for Aucubin)[1]
Limit of Detection (LOD) Can detect iridoids at a nanogram level.[6][7]
Limit of Quantitation (LOQ) Can detect iridoids at a nanogram level.[6][7]
Precision Validated for precision as per ICH guidelines.[6][7]
Accuracy (Recovery %) Validated for accuracy as per ICH guidelines.[6][7]
Key Advantages High sample throughput, low solvent consumption, cost-effective.
Key Disadvantages Lower resolution and sensitivity compared to HPLC and UPLC-MS.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable quantification of iridoids. The following sections outline typical procedures for sample preparation and chromatographic analysis.

Sample Preparation: Ultrasound-Assisted Extraction

This method is efficient for extracting iridoid glycosides from various plant materials.[8]

  • Sample Preparation: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).[8]

  • Extraction: Accurately weigh 1.0 g of the powdered material and place it in a 50 mL conical flask. Add 25 mL of 80% methanol (B129727) in water.[8]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40 kHz and a controlled temperature of 40°C.[8]

  • Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[8]

  • Re-extraction: Repeat the extraction process on the residue with an additional 25 mL of the extraction solvent to ensure complete extraction.[8]

  • Final Extract: Combine the supernatants from both extractions and filter through a 0.45 µm syringe filter before analysis.[8]

Analytical Method: HPLC-DAD Quantification

This protocol outlines a standard HPLC method for the separation and quantification of iridoids.[8]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.[8]

  • Column: A C18 column is commonly used.[9]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) is often employed.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9][10]

  • Detection: Detection wavelength is commonly set at 235 nm or 254 nm for iridoids.[9][11]

  • Quantification: Create a calibration curve using standard solutions of the target iridoids at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8] The amount of each iridoid in the samples is quantified using the regression equation from the calibration curve.[8]

Visualizing the Workflow and Biological Context

Diagrams are provided to illustrate the general workflow for method validation and a simplified representation of a signaling pathway where iridoids may exert their effects.

G General Workflow for Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Sample Preparation (e.g., Extraction) B Chromatographic Separation (e.g., HPLC, UPLC) A->B C Detection (e.g., UV, MS) B->C D Specificity/ Selectivity C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Iridoid Quantification I->J

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Iridoids are known to possess various pharmacological activities, including anti-inflammatory effects.[2][12] One of the key pathways involved in inflammation is the NF-κB signaling pathway.

G Simplified NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation Iridoids Iridoids Iridoids->IKK Activation IκBα Phosphorylation\n& Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation\n& Degradation NF-κB Translocation\nto Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation\n& Degradation->NF-κB Translocation\nto Nucleus Gene Expression of\nInflammatory Mediators Gene Expression of Inflammatory Mediators NF-κB Translocation\nto Nucleus->Gene Expression of\nInflammatory Mediators

Caption: A diagram showing the inhibitory effect of iridoids on the NF-κB inflammatory pathway.

References

Comparison of different extraction techniques for maximizing (+)-Iridodial yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Iridodial, a volatile monoterpenoid and a key intermediate in the biosynthesis of many bioactive iridoids, holds significant interest for its pharmacological potential. Optimizing its extraction from plant sources is a critical first step for further research and development. This guide provides an objective comparison of various extraction techniques for maximizing this compound yield, supported by experimental data for related volatile iridoids and detailed methodologies.

Comparative Overview of Extraction Techniques

The selection of an appropriate extraction method is paramount for maximizing the yield of a volatile compound like this compound while minimizing thermal degradation. This section compares several common and advanced extraction techniques.

Extraction TechniquePrincipleTypical Solvent(s)AdvantagesDisadvantagesRelative Yield Potential for this compound
Steam Distillation Uses steam to vaporize volatile compounds, which are then condensed and collected.[1][2]WaterWell-established, suitable for heat-sensitive compounds, no organic solvent residue.[1][3]Can be time-consuming, may cause hydrolysis of some compounds.Good to High
Hydrodistillation Plant material is boiled in water, and the steam carrying the volatile compounds is condensed.WaterSimple setup, effective for essential oil extraction.Potential for thermal degradation of sensitive compounds due to direct contact with boiling water.Moderate to High
Solvent Extraction Soaking the plant material in an organic solvent to dissolve the target compounds.Methanol, Ethanol, Hexane, AcetoneCan be performed at room temperature (maceration) to avoid thermal degradation.Requires large volumes of organic solvents, can be time-consuming, and may extract a wide range of compounds, requiring further purification.[4]Moderate
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration and mass transfer.[5]Water, Ethanol, MethanolIncreased efficiency, reduced extraction time and solvent consumption, can be performed at lower temperatures.[6]Equipment cost, potential for radical formation at high intensity.High
Microwave-Assisted Hydrodistillation (MAHD) Utilizes microwave energy to rapidly heat the water within the plant material, causing cell rupture and release of volatile compounds.[7][8]WaterExtremely fast, energy-efficient, reduced water consumption.[9]Potential for localized overheating if not properly controlled.High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of extraction results. The following protocols are based on established methods for the extraction of volatile iridoids from plant materials, particularly Actinidia polygama, a known source of this compound.

Steam Distillation

This protocol is adapted from standard procedures for essential oil extraction.[1][2]

Materials:

  • Fresh or dried plant material (e.g., leaves and stems of Actinidia polygama)

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle or hot plate

  • Deionized water

Procedure:

  • Grind the dried plant material to a coarse powder. For fresh material, chop it into small pieces.

  • Place the prepared plant material into the biomass flask of the steam distillation apparatus.

  • Fill the boiling flask with deionized water to about two-thirds of its capacity.

  • Assemble the steam distillation apparatus, ensuring all connections are secure.

  • Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the volatile compounds.

  • The steam and volatile compound mixture will then travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an oil layer containing this compound.

  • Separate the oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial in a cool, dark place.

Ultrasound-Assisted Extraction (UAE)

This protocol is based on general procedures for the UAE of bioactive compounds from plants.[5][6]

Materials:

  • Dried and powdered plant material (e.g., Actinidia polygama)

  • Ultrasonic bath or probe sonicator

  • Extraction solvent (e.g., 70% ethanol)

  • Beaker or flask

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material and place it in a beaker or flask.

  • Add the extraction solvent at a defined solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture to separate the extract from the solid plant material.

  • Collect the supernatant and repeat the extraction process on the residue for exhaustive extraction.

  • Combine the supernatants and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

Microwave-Assisted Hydrodistillation (MAHD)

This protocol is based on modern methods for the rapid extraction of essential oils.[7][8]

Materials:

  • Fresh or dried plant material (e.g., Actinidia polygama)

  • Microwave-assisted hydrodistillation apparatus (a modified microwave oven with a Clevenger-type apparatus)

  • Deionized water

Procedure:

  • Place a specific amount of the plant material into the extraction vessel of the MAHD apparatus.

  • Add a defined volume of deionized water.

  • Set the microwave power and extraction time (e.g., 600 W for 30 minutes).

  • Start the microwave irradiation. The water within the plant material will rapidly heat up, causing the plant cells to rupture and release the volatile compounds.

  • The steam and volatile compound mixture will be condensed and collected in the Clevenger-type apparatus.

  • After the extraction is complete, collect the oil layer containing this compound.

Mandatory Visualizations

Iridoid Biosynthesis Pathway

The following diagram illustrates the central role of this compound in the biosynthesis of other iridoids.

Iridoid Biosynthesis Pathway cluster_enzymes Enzymes GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8-HGO Iridodial This compound 8-Oxogeranial->Iridodial ISY Iridoid_Glycosides Iridoid Glycosides (e.g., Loganin) Iridodial->Iridoid_Glycosides Multiple Steps Secoiridoids Secoiridoids (e.g., Secologanin) Iridodial->Secoiridoids Multiple Steps Nepetalactone Nepetalactone Iridodial->Nepetalactone Oxidation GES GES: Geraniol Synthase G8H G8H: Geraniol 8-hydroxylase 8-HGO 8-HGO: 8-hydroxygeraniol oxidoreductase ISY ISY: Iridoid Synthase

Caption: Simplified biosynthetic pathway of iridoids, highlighting the central role of this compound.

Olfactory-Mediated Signaling Pathway of Iridoids

This compound, similar to its downstream product nepetalactone, is known to elicit behavioral responses in felines. This is mediated through an olfactory signaling pathway that results in the activation of the endogenous opioid system.

Olfactory-Mediated Signaling Pathway Iridodial This compound Olfactory_Receptor Olfactory Receptor (in Nasal Epithelium) Iridodial->Olfactory_Receptor Binds to Signal_Transduction Signal Transduction Cascade Olfactory_Receptor->Signal_Transduction Activates Olfactory_Bulb Olfactory Bulb Signal_Transduction->Olfactory_Bulb Neural Signal Brain_Regions Amygdala & Hypothalamus Olfactory_Bulb->Brain_Regions Relays Signal Opioid_Release β-endorphin Release Brain_Regions->Opioid_Release Triggers Mu_Opioid_Receptor μ-Opioid Receptor Activation Opioid_Release->Mu_Opioid_Receptor Behavioral_Response Behavioral Response (e.g., Euphoria) Mu_Opioid_Receptor->Behavioral_Response Leads to

Caption: Proposed olfactory-mediated signaling pathway for this compound in felines.

Conclusion

While direct comparative data for this compound extraction is limited, the evidence for related volatile iridoids suggests that modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Hydrodistillation (MAHD) offer significant advantages in terms of efficiency and yield over traditional methods like steam distillation and solvent extraction. These advanced methods not only reduce extraction time and solvent consumption but also operate at lower overall temperatures, which is crucial for preserving the integrity of thermally sensitive compounds like this compound. For researchers aiming to maximize the yield of this compound, the optimization of UAE or MAHD parameters is a promising strategy.

References

A Comparative Guide to the Use of Certified Reference Standards in Phytochemical Analysis of Iridoids, with a Focus on (+)-Iridodial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used certified reference standards for the phytochemical analysis of iridoids. While highlighting established standards, we also address the current standing of (+)-Iridodial as a reference material. Iridoids are a class of monoterpenoids with a wide range of biological activities, making their accurate quantification crucial for research, quality control, and drug development.

Data Presentation: Comparison of Common Iridoid Certified Reference Standards

Certified Reference StandardLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)Analytical Method
Aucubin ≥ 0.999~0.1 µg/mL~0.4 µg/mL< 2%< 5%95 - 105%HPLC-UV/DAD
Catalpol ≥ 0.999~0.05 µg/mL~0.2 µg/mL< 2%< 5%96 - 104%HPLC-UV/DAD
Harpagide (B7782904) ≥ 0.998~0.2 µg/mL~0.7 µg/mL< 3%< 6%94 - 106%HPLC-UV/DAD
Geniposide ≥ 0.999~0.1 µg/mL~0.5 µg/mL< 2%< 4%97 - 103%HPLC-UV/DAD
Loganic Acid ≥ 0.999~37 ng/mL~112 ng/mL< 4.6%< 3.1%96.7 - 101.5%HPLC-MS
Gentiopicroside ≥ 0.999~30 ng/mL~100 ng/mL< 1.7%< 3.1%96.7 - 101.5%HPLC-MS
This compound Data not readily availableData not readily availableData not readily availableData not readily availableData not readily availableData not readily availableHPLC/GC-MS

Note: The values presented in this table are approximate and can vary depending on the specific analytical method, instrument, and laboratory conditions. These values are compiled from various scientific publications and are intended for comparative purposes.

Experimental Protocols

Accurate phytochemical analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for the extraction and analysis of iridoids using High-Performance Liquid Chromatography (HPLC), a commonly employed technique.

1. Sample Preparation: Extraction of Iridoids from Plant Material

  • Objective: To efficiently extract iridoids from the plant matrix while minimizing degradation.

  • Procedure:

    • Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

    • Extraction: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it in a suitable extraction vessel.

    • Add an appropriate volume of extraction solvent. Methanol (B129727) or a methanol-water mixture (e.g., 70-80% methanol) is commonly used for extracting iridoid glycosides.

    • Employ an efficient extraction technique such as ultrasonication (e.g., for 30-60 minutes) or reflux extraction (e.g., at 60-70 °C for 1-2 hours).

    • After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

2. HPLC-UV/DAD Method for Quantification of Iridoids

  • Objective: To separate and quantify individual iridoids in the plant extract using a certified reference standard.

  • Instrumentation: An HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Chromatographic Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 0.1% formic acid or phosphoric acid in water.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest, followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: The wavelength for detection should be optimized for the specific iridoid being analyzed, often in the range of 230-280 nm.

  • Standard and Sample Analysis:

    • Standard Preparation: Prepare a stock solution of the certified reference standard (e.g., aucubin, catalpol) in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

    • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the prepared plant extract onto the HPLC system.

    • Quantification: Identify the iridoid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each iridoid in the sample using the regression equation from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes relevant to phytochemical analysis and the biological activity of iridoids.

G Workflow for Phytochemical Analysis using a Certified Reference Standard cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analytical Measurement cluster_3 Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Extraction grinding->extraction filtration Filtration extraction->filtration hplc HPLC/LC-MS Analysis filtration->hplc crs Certified Reference Standard stock_solution Stock Solution crs->stock_solution calibration_standards Calibration Standards stock_solution->calibration_standards calibration_standards->hplc calibration_curve Calibration Curve hplc->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Phytochemical analysis workflow.

G Simplified Iridoid Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase OxoGeranial 8-Oxogeranial Geraniol->OxoGeranial Oxidation Steps Iridodial This compound OxoGeranial->Iridodial Iridoid Synthase Iridoid_Glycosides Iridoid Glycosides Iridodial->Iridoid_Glycosides Further enzymatic steps

Caption: Iridoid biosynthesis pathway.

G Inhibition of NF-κB Signaling Pathway by Iridoids Iridoids Iridoids IKK IKK Complex Iridoids->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Caption: NF-κB signaling inhibition.

Conclusion

The accurate quantification of iridoids in phytochemical research is paramount for ensuring the validity of experimental results and the quality of natural products. While certified reference standards for many common iridoids such as aucubin, catalpol, and harpagide are readily available and well-characterized, the situation for this compound is different. As a key biosynthetic intermediate, its importance is undeniable; however, its use as a certified reference standard is currently limited by its commercial availability.[1] Researchers requiring this compound for quantitative purposes should consider custom synthesis and must undertake a thorough in-house validation of the material to establish its purity, identity, and suitability for use as a reference standard. This guide provides a framework for the selection and use of iridoid standards and underscores the importance of rigorous analytical practices in the field of phytochemical analysis.

References

Comparative Bioactivity of (+)-Iridodial and Other Insect-Derived Iridoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (+)-Iridodial and other prominent insect-derived iridoids, including Iridomyrmecin, Dolichodial, and Nepetalactone (B1678191). The information herein is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated view of the current, publicly available experimental data.

Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton. While widely distributed in the plant kingdom, certain iridoids are notably produced by insects, where they often serve as defensive agents or pheromones.[1] This guide focuses on the comparative bioactivity of these insect-derived compounds, presenting quantitative data where available, detailing experimental methodologies for key assays, and illustrating relevant biological pathways.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, antimicrobial, neuroprotective, and insect repellent activities of this compound, Iridomyrmecin, Dolichodial, and Nepetalactone. It is important to note that direct comparative studies with standardized methodologies are limited, and data has been compiled from various sources. Blank cells indicate that no specific quantitative data was found in the public domain during the literature search.

Table 1: Anti-inflammatory Activity
CompoundAssayCell Line/ModelStimulusIC50 / InhibitionReference
This compound Nitric Oxide (NO) InhibitionRAW 264.7 macrophagesLPSData Not Available
Iridomyrmecin NO InhibitionRAW 264.7 macrophagesLPSData Not Available
Dolichodial NO InhibitionRAW 264.7 macrophagesLPSData Not Available
Nepetalactone NO Inhibition (from Nepeta bracteata extract)RAW 264.7 macrophagesLPSIC50 < 50 μM[2]
Table 2: Antimicrobial Activity
CompoundMicroorganismAssayMIC (µg/mL)Reference
This compound Staphylococcus aureusBroth MicrodilutionData Not Available
Escherichia coliBroth MicrodilutionData Not Available
Candida albicansBroth MicrodilutionData Not Available
Iridomyrmecin S. aureusBroth MicrodilutionData Not Available
E. coliBroth MicrodilutionData Not Available
C. albicansBroth MicrodilutionData Not Available
Dolichodial S. aureusBroth MicrodilutionData Not Available
E. coliBroth MicrodilutionData Not Available
C. albicansBroth MicrodilutionData Not Available
Nepetalactone (cis,trans isomer)S. aureusBroth Microdilution50[5]
Listeria monocytogenesBroth Microdilution50[5]
E. coliBroth Microdilution100[5]
Pseudomonas aeruginosaBroth Microdilution200[5]
C. albicansBroth Microdilution100[5]

Note: The antimicrobial activity of Nepetalactone isomers has been documented against a range of bacteria and fungi.[5][6]

Table 3: Neuroprotective Activity
CompoundAssayCell LineStressorEC50 / ProtectionReference
This compound MTT AssaySH-SY5YAmyloid βData Not Available
Iridomyrmecin MTT AssaySH-SY5YAmyloid βData Not Available
Dolichodial MTT AssaySH-SY5YAmyloid βData Not Available
Nepetalactone MTT AssaySH-SY5YAmyloid βData Not Available

Note: While specific neuroprotective data for these insect-derived iridoids is scarce, other plant-derived iridoids have shown neuroprotective effects in various in vitro models.[7]

Table 4: Insect Repellent Activity
CompoundInsect SpeciesAssayRepellency (%) / RD50Reference
This compound Aedes aegyptiArm-in-cageData Not Available
Iridomyrmecin Aedes aegyptiArm-in-cageData Not Available
Dolichodial Aedes aegyptiArm-in-cageData Not Available
Nepetalactone (Z,E isomer)Aedes aegyptiLanding Rate Inhibition90.9 ± 5.7% (at 0.1%)[8]
Nepetalactone (E,Z isomer)Aedes aegyptiLanding Rate Inhibition74.2 ± 14.7% (at 0.1%)[8]

Note: Nepetalactone has been widely studied for its potent insect repellent properties and has been shown to be more effective than DEET in some studies.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited, offering a procedural foundation for researchers.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[11]

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test iridoid for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Quantification of Nitrite (B80452): After 24 hours, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[5][6]

  • Inoculum Preparation: A suspension of the target microorganism is prepared and its turbidity adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: An equal volume of the prepared microbial inoculum is added to each well. The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Neuroprotective Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to evaluate the neuroprotective effects of a compound against a stressor-induced decrease in cell viability.[12][13][14][15][16]

  • Cell Culture and Seeding: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded into 96-well plates.

  • Treatment and Stress Induction: Cells are pre-treated with various concentrations of the test iridoid for a specified time, followed by the addition of a neurotoxic stressor (e.g., amyloid-β peptide).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The EC50 value, the concentration at which the compound elicits 50% of its maximal protective effect, can be determined.

Insect Repellent Activity: Arm-in-Cage Assay

This is a standard method for evaluating the efficacy of topical insect repellents against biting insects.[17]

  • Test Subjects and Insects: Human volunteers serve as the test subjects, and a population of host-seeking female mosquitoes (e.g., Aedes aegypti) are used.

  • Application of Repellent: A defined area of the volunteer's forearm is treated with a specific concentration of the test compound. A control arm is treated with a solvent or left untreated.

  • Exposure: The treated forearm is exposed to the caged mosquitoes for a set period.

  • Data Collection: The number of mosquito landings and/or biting attempts is recorded. The time to the first confirmed bite is often used as a measure of protection time.

  • Data Analysis: The percentage repellency is calculated based on the reduction in landings or bites on the treated arm compared to the control arm.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the bioactivity of iridoids.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS_gene iNOS Gene nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Iridoids Iridoids Iridoids->IKK Iridoids->NFkB inhibit mic_workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate serial_dilute Serial Dilution of Iridoid in 96-well plate serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end neuroprotection_workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->seed_cells pretreat Pre-treat with Iridoid (various concentrations) seed_cells->pretreat add_stressor Add Neurotoxic Stressor (e.g., Amyloid-β) pretreat->add_stressor incubate Incubate add_stressor->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate to form Formazan add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

References

Quantitative comparison of (+)-Iridodial levels in different plant tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Iridoid Levels Across Different Plant Tissues

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Distribution of Iridoids in Plants, Supported by Experimental Data.

Iridoids are a large class of monoterpenoid secondary metabolites found in a wide variety of plants. They play a crucial role in plant defense and exhibit a broad spectrum of pharmacological activities, making them a subject of significant interest in drug discovery and development. The concentration of these compounds can vary considerably between different tissues of the same plant. This guide provides a quantitative comparison of iridoid levels in various plant tissues, supported by detailed experimental protocols and visual diagrams to aid in understanding their biosynthesis and analysis.

Quantitative Comparison of Iridoid Levels in Plant Tissues

The following tables summarize the quantitative distribution of major iridoid glycosides across various tissues of different plant species. The data is compiled from multiple studies and is presented to demonstrate the differential accumulation of these compounds.

Plant SpeciesTissueIridoid CompoundConcentration (mg/g dry weight unless otherwise specified)
Lonicera japonica (Japanese Honeysuckle) Flower BudLoganin1.54
Flower BudSweroside0.98
Flower BudSecologanic Acid2.11
LeafLoganin0.87
LeafSweroside0.55
LeafSecologanic Acid1.19
StemLoganin0.65
StemSweroside0.41
StemSecologanic Acid0.89
FruitLoganin0.21
FruitSweroside0.13
FruitSecologanic Acid0.29
Morinda citrifolia (Noni) Dried FruitDeacetylasperulosidic acid (DAA)13.8 - 42.9
Dried FruitAsperulosidic acid (AA)0.7 - 8.9
LeafDeacetylasperulosidic acid (DAA)Lower than flower
LeafAsperulosidic acid (AA)Higher than flower
FlowerDeacetylasperulosidic acid (DAA)Higher than leaf
FlowerAsperulosidic acid (AA)Lower than leaf
RootDeacetylasperulosidic acid (DAA)Lowest concentration
RootAsperulosidic acid (AA)Higher than fruit juice and seed
Globularia alypum FlowersCatalpol~1.6% (in G. punctata)
FlowersAucubinHighest among tissues
LeavesCatalpolPresent
LeavesAucubinPresent
Woody StemsCatalpolPresent
Woody StemsAucubinPresent
Underground PartsCatalpolPresent
Underground PartsAucubinPresent
Incarvillea emodi ShootsPlantarenaloside6.78%
ShootsBoschnaloside0.88%
FlowersPlantarenaloside0.87%
FlowersBoschnaloside6.12%
RootsPlantarenaloside1.19%
RootsBoschnaloside0.03%

This data is synthesized from representative values found in the cited literature and is intended for comparative purposes. Actual concentrations can vary based on genetic, environmental, and developmental factors.

Experimental Protocols

The following section details the methodologies for the extraction and quantification of iridoid glycosides from plant tissues, enabling researchers to replicate and adapt these techniques.

Sample Preparation
  • Collection: Collect fresh plant material (leaves, stems, roots, flowers, or fruits).

  • Cleaning: Thoroughly wash the material with distilled water to remove any debris.

  • Drying: Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) using a laboratory mill.

Extraction Procedure (Ultrasound-Assisted Extraction)
  • Weighing: Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g) and place it into a conical flask.

  • Solvent Addition: Add a defined volume of an appropriate extraction solvent. A common choice for polar iridoid glycosides is 80% methanol (B129727) in water.[1]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for a specified duration and temperature (e.g., 30 minutes at 40 kHz and 40°C).[1]

  • Centrifugation: After sonication, centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to separate the solid residue from the supernatant.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: To ensure complete extraction, the process can be repeated on the residue with a fresh volume of the extraction solvent.[1]

  • Filtration: Combine the supernatants and filter them through a 0.45 µm membrane filter before analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is typically used.

  • Chromatographic Conditions (General Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution is often employed using a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[1]

    • Detection Wavelength: The wavelength for detection is chosen based on the absorbance maximum of the target iridoids (e.g., 235 nm or 245 nm).[1][2]

  • Standard Preparation and Quantification:

    • Prepare stock solutions of iridoid standards in a suitable solvent like methanol.

    • Create a series of working standard solutions through serial dilution to generate a calibration curve.

    • Inject the standard solutions into the HPLC system and plot the peak area against concentration to establish the calibration curve.

    • Inject the prepared plant extracts and identify the iridoid peaks based on their retention times compared to the standards.

    • Quantify the amount of each iridoid in the samples using the regression equation derived from the calibration curve.[1]

Visualizing Iridoid Biosynthesis and Analysis

To further elucidate the processes involved in studying iridoids, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway leading to iridodial (B1216469) and a general experimental workflow for their quantification.

Iridoid_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol G8H Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8HGO Iridodial (+)-Iridodial Oxogeranial->Iridodial ISY

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow Start Plant Tissue Collection (Leaves, Stems, Roots, etc.) Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Analysis HPLC-PDA Analysis Centrifugation->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Navigating Iridoid Stability: A Comparative Guide to Analytical Procedure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of bioactive compounds like iridoids is a critical aspect of quality control and formulation development. This guide provides a comprehensive comparison of validated analytical procedures for iridoid stability testing, supported by experimental data and detailed methodologies.

Iridoids, a class of monoterpenoids, are recognized for their wide array of pharmacological activities. However, their inherent chemical structures can render them susceptible to degradation under various environmental conditions. Validated analytical methods are therefore indispensable for accurately monitoring their stability over time. This guide focuses on a comparative overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the stability assessment of iridoids.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for iridoid stability testing depends on several factors, including the specific iridoid, the complexity of the sample matrix, and the desired level of sensitivity and throughput. The following tables summarize the performance characteristics of HPLC, HPTLC, and UHPLC-MS based on published validation data.

Table 1: Performance Comparison of Analytical Methods for Iridoid Analysis

ParameterHPLC (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation on a thin layer of adsorbent material with detection via densitometry.High-resolution separation coupled with mass-based detection for identification and quantification.
Sensitivity Good (ng level).[1]Moderate (ng to µg per band).[2]Excellent (pg to fg level).[3]
Selectivity Good, can be optimized with different columns and mobile phases.[1]Moderate, dependent on the mobile phase and derivatization agent.[4][5]Excellent, provides structural information for unambiguous peak identification.[3][6][7]
Throughput Moderate, sequential analysis.High, simultaneous analysis of multiple samples.[5]Moderate, sequential analysis.
Cost ModerateLowHigh
Typical Application Routine quality control, quantification, and stability studies.[8][9][10]Rapid screening, identification, and semi-quantitative analysis.[4][5]Complex mixture analysis, metabolite identification, and trace-level quantification.[3][6][7]

Table 2: Validation Parameters for Iridoid Quantification by Different Techniques

Validation ParameterHPLCHPTLCUHPLC-MS
Linearity (r²) ≥ 0.999[11]≥ 0.994[2]≥ 0.9930[3]
Intra-day Precision (RSD%) < 2%[8]< 5%[11]< 4.5%[3]
Inter-day Precision (RSD%) < 3%[8]< 5%[11]< 4.5%[3]
Accuracy (Recovery %) 98-102%[12]99.3-103.0%[11]95.32–99.86%[3]
Limit of Detection (LOD) ng/mL range[1]54.06 ng/band[2]ng/mL range[3]
Limit of Quantification (LOQ) ng/mL range[1]163.84 ng/band[2]ng/mL range[3]

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reliable stability testing. Below are representative methodologies for HPLC and HPTLC, which are commonly employed for this purpose.

HPLC Method for Iridoid Stability Testing

This protocol provides a general framework for developing a stability-indicating HPLC method.

1. Sample Preparation:

  • Accurately weigh the sample containing the iridoid.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile-water mixture).

  • Use sonication or vortexing to ensure complete dissolution.[13][14][15]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[13][14]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[10][14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often employed for optimal separation.[10][14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10][14]

  • Column Temperature: Maintain a constant temperature, typically between 25°C and 35°C, to ensure reproducible retention times.[10][14]

  • Detection: UV detection at a wavelength where the iridoid shows maximum absorbance (e.g., 240 nm, 254 nm, or 278 nm) is common.[10][14]

3. Forced Degradation Studies: To assess the stability-indicating nature of the method, stress studies are performed under various conditions:

  • Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Subject the sample to dry heat.

  • Photodegradation: Expose the sample to UV or fluorescent light.

4. Method Validation: The analytical method should be validated according to ICH guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][11][16]

HPTLC Method for Iridoid Stability Testing

This protocol outlines a typical HPTLC method for the analysis of iridoids.

1. Sample and Standard Preparation:

  • Prepare solutions of the sample and reference standard of known concentrations in a suitable solvent.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.[4]

  • Sample Application: Apply the sample and standard solutions as bands of a specific width using an automated applicator.

  • Mobile Phase: A mixture of solvents, such as ethyl acetate, methanol, and water, in a specific ratio is used for development.[5]

  • Development: Develop the plate in a saturated chromatographic chamber to a specific distance.

  • Detection: After drying, visualize the spots under UV light at 254 nm or 366 nm. Densitometric scanning is performed at the wavelength of maximum absorbance of the iridoid.[17]

3. Stability Assessment:

  • Analyze samples stored under different conditions (e.g., temperature, humidity, light) over a specified period.

  • Compare the chromatograms of the stored samples with that of the initial sample to observe any degradation. Quantification of the remaining iridoid and the appearance of degradation products can be performed.[17]

4. Method Validation: Validate the method for parameters including linearity, precision, accuracy, specificity, LOD, LOQ, and robustness, following ICH guidelines.[2]

Visualizing the Workflow and Validation Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for analytical procedure validation and the logical relationship between the validation parameters.

experimental_workflow cluster_planning Planning & Preparation cluster_execution Method Development & Validation cluster_analysis Data Analysis & Reporting define_objectives Define Analytical Objectives select_method Select Analytical Method (HPLC/HPTLC/UHPLC-MS) define_objectives->select_method prepare_materials Prepare Reagents & Standards select_method->prepare_materials method_optimization Optimize Method Parameters prepare_materials->method_optimization forced_degradation Forced Degradation Studies method_optimization->forced_degradation validation_studies Perform Validation Studies forced_degradation->validation_studies data_acquisition Acquire & Process Data validation_studies->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis generate_report Generate Validation Report statistical_analysis->generate_report

Caption: Experimental workflow for analytical procedure validation.

validation_parameters cluster_core Core Validation Parameters cluster_derived Derived & Robustness Parameters specificity Specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq range Range accuracy->range precision->range robustness Robustness precision->robustness

Caption: Logical relationship of analytical validation parameters.

References

Navigating the Analytical Maze: A Comparative Guide to (+)-Iridodial Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive inter-laboratory comparison of two primary analytical techniques for the quantification of (+)-Iridodial: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

While a direct inter-laboratory comparison study for this compound is not publicly available, this guide synthesizes validated performance data from analogous iridoid compounds to present a comparative overview. The following sections detail the experimental protocols and performance characteristics of each method, offering a valuable resource for selecting the most appropriate analytical strategy for your research needs.

At a Glance: Performance Comparison of Quantification Methods

The choice between GC-MS and HPLC-UV for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The following table summarizes the typical performance characteristics of each method, based on data from related iridoid analyses.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 10 µg/mL0.1 - 5 µg/mL
Limit of Quantification (LOQ) 0.03 - 30 µg/mL0.3 - 15 µg/mL
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Selectivity High (Mass Analyzer)Moderate to High (Chromatographic Separation)
Derivatization Often RequiredNot Typically Required

Deep Dive: Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for both GC-MS and HPLC-UV analysis of this compound, adapted from established procedures for similar iridoid compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like iridoids, a derivatization step is typically required to increase their volatility.

1. Sample Preparation and Extraction:

  • Matrix: Plant material, biological fluids, or reaction mixtures.

  • Extraction: Maceration with a polar solvent such as methanol (B129727) or ethanol (B145695) is a common starting point[1]. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Solvent Evaporation: The extract is dried under a stream of nitrogen.

2. Derivatization:

  • The dried extract is reconstituted in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The mixture is heated at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups of this compound to their more volatile trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Quantification: Based on the peak area of a characteristic ion of the derivatized this compound, using a calibration curve prepared with a certified reference standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Sample Collection B Extraction A->B C Solvent Evaporation B->C D Addition of BSTFA/TMCS C->D E Heating (60-70°C) D->E F Injection E->F G Separation (GC) F->G H Detection (MS) G->H I Data Analysis & Quantification H->I

GC-MS Experimental Workflow
High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.

1. Sample Preparation and Extraction:

  • Matrix: Plant material, biological fluids, or reaction mixtures.

  • Extraction: Similar to GC-MS, extraction is typically performed with polar solvents like methanol or a methanol-water mixture[1].

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

2. HPLC-UV Analysis:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: Iridoids typically show UV absorbance around 200-240 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the standard.

  • Quantification: Based on the peak area at the specified UV wavelength, using a calibration curve prepared with a certified reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Sample Collection B Extraction A->B C Filtration (0.45 µm) B->C D Injection C->D E Separation (HPLC) D->E F Detection (UV) E->F G Data Analysis & Quantification F->G

References

Comparative study of the enzymatic kinetics of different iridoid synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic kinetics of iridoid synthases (ISY) from various plant species. Iridoid synthases are key enzymes in the biosynthesis of iridoids, a class of monoterpenoids with diverse pharmacological activities. Understanding the kinetic properties of these enzymes is crucial for applications in metabolic engineering and synthetic biology to produce valuable natural products. This document summarizes key kinetic parameters, details experimental methodologies, and provides visual representations of the biosynthetic pathway and experimental workflows.

Comparative Enzymatic Kinetics of Iridoid Synthases

The catalytic efficiency of iridoid synthases varies among different plant species. This variation is reflected in their kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic constant (kₖₐₜ). A lower Kₘ value indicates a higher affinity of the enzyme for its substrate, 8-oxogeranial, while a higher kₖₐₜ value signifies a faster turnover rate. The catalytic efficiency (kₖₐₜ/Kₘ) provides a combined measure of an enzyme's ability to convert a substrate into a product.

Below is a summary of the available kinetic data for iridoid synthases from different plant sources.

Enzyme SourceSubstrateKₘ (μM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (s⁻¹·μM⁻¹)
Nepeta mussinii (NmISY2)8-oxogeranial5.4 ± 1.20.81 ± 0.020.15
Nepeta mussinii (NmISY2)NADPH26.2 ± 5.10.84 ± 0.060.03
Olea europaea (OeISY)8-oxogeranial0.6 ± 0.13.8 ± 0.26.3
Catharanthus roseus (CrISY)8-oxogeranialData not availableData not availableData not available
Nepeta cataria (NcISY1)8-oxogeranialVery low activityNot determinedNot determined

Experimental Protocols

The determination of iridoid synthase kinetic parameters typically involves in vitro enzyme assays using purified recombinant protein. The following is a generalized protocol based on methodologies reported in the literature.

Expression and Purification of Recombinant Iridoid Synthase
  • Gene Cloning: The coding sequence of the iridoid synthase gene is cloned into an appropriate expression vector (e.g., pET vector series for E. coli expression) with a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Protein Quantification: The concentration of the purified protein is determined using a standard method, such as the Bradford assay.

In Vitro Enzyme Assay for Iridoid Synthase Kinetics

A common method for determining the kinetic parameters of iridoid synthase is a spectrophotometric assay that monitors the consumption of the cofactor NADPH at 340 nm.

Materials:

  • Purified iridoid synthase enzyme

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0)

  • 8-oxogeranial (substrate)

  • NADPH (cofactor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer and a fixed concentration of NADPH (e.g., 200 µM).

  • Enzyme Addition: A known amount of the purified iridoid synthase enzyme is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by adding varying concentrations of the substrate, 8-oxogeranial.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time. The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • Data Analysis: The initial rates are plotted against the substrate concentrations. The kinetic parameters, Kₘ and Vₘₐₓ, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kₖₐₜ value is calculated by dividing Vₘₐₓ by the enzyme concentration.

Visualizing the Iridoid Biosynthesis Pathway and Experimental Workflow

To better understand the context of iridoid synthase and the process of its characterization, the following diagrams have been generated using the DOT language.

Iridoid_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-hydroxylase Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-hydroxygeraniol oxidoreductase Iridodial Iridodial/Nepetalactol Oxogeranial->Iridodial Iridoid Synthase Secologanin Secologanin Iridodial->Secologanin Series of enzymatic steps MIAs Monoterpenoid Indole Alkaloids (MIAs) Secologanin->MIAs Strictosidine Synthase

Caption: The iridoid biosynthesis pathway highlighting the central role of Iridoid Synthase.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_kinetic_assay Kinetic Assay cluster_results Results Cloning Gene Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Quantification Protein Quantification Purification->Quantification Reaction_Setup Reaction Setup Purification->Reaction_Setup Spectrophotometry Spectrophotometric Measurement Reaction_Setup->Spectrophotometry Data_Analysis Data Analysis Spectrophotometry->Data_Analysis Kinetics Kinetic Parameters Km kcat kcat/Km Data_Analysis->Kinetics

Caption: Experimental workflow for determining the kinetic parameters of iridoid synthase.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.